molecular formula C7H16Cl2N2 B111016 1-(Azetidin-3-YL)pyrrolidine dihydrochloride CAS No. 1024589-68-1

1-(Azetidin-3-YL)pyrrolidine dihydrochloride

Cat. No.: B111016
CAS No.: 1024589-68-1
M. Wt: 199.12 g/mol
InChI Key: CEKVJXURIPHORX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azetidin-3-YL)pyrrolidine dihydrochloride is a chemical compound provided exclusively for Research Use Only (RUO). This product is intended solely for laboratory research applications and is not intended for use in the diagnosis, prevention, or treatment of human diseases . RUO products, such as this specialized reagent, are essential tools for scientific investigations in controlled laboratory environments, contributing significantly to the development of cutting-edge tools and solutions for research applications . Researchers utilize this compound in fundamental research and pharmaceutical development, particularly in the discovery and characterization of new drug compounds . It serves as a valuable building block in medicinal chemistry, enabling the synthesis and exploration of novel chemical entities for potential therapeutic applications. Laboratories or research consortia often collaborate with manufacturers to tailor such RUO products to meet specific research needs, fostering a collaborative environment for scientific advancement . This product is labeled "For Research Use Only" and is not subject to the same regulatory evaluations for accuracy, specificity, and precision as in vitro diagnostic (IVD) medical devices or therapeutics . It is critical that this product is used only by experienced scientists, biologists, and/or microbiologists in authorized laboratory settings following strict procedures . By providing researchers with essential tools for experimentation, this compound supports the overall progress in medical research and the development of innovative technologies .

Properties

IUPAC Name

1-(azetidin-3-yl)pyrrolidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-2-4-9(3-1)7-5-8-6-7;;/h7-8H,1-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKVJXURIPHORX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1024589-68-1
Record name 1-(azetidin-3-yl)pyrrolidine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Azetidin-3-YL)pyrrolidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a core synthesis pathway for 1-(azetidin-3-yl)pyrrolidine dihydrochloride, a valuable building block in medicinal chemistry. The synthesis is presented as a three-step process commencing with commercially available starting materials. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Core Synthesis Pathway

The most direct and commonly employed route for the synthesis of this compound involves a three-step sequence:

  • Reductive Amination: The synthesis begins with the reductive amination of N-Boc-3-azetidinone with pyrrolidine. This step forms the crucial carbon-nitrogen bond between the azetidine and pyrrolidine rings, yielding the protected intermediate, tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate.

  • Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group is subsequently removed from the azetidine nitrogen under acidic conditions to yield the free base, 1-(azetidin-3-yl)pyrrolidine.

  • Salt Formation: Finally, the free base is converted to the more stable and readily handled dihydrochloride salt by treatment with hydrochloric acid.

Experimental Protocols

Step 1: Synthesis of tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate

Methodology: A solution of N-Boc-3-azetidinone (1.0 equivalent) and pyrrolidine (1.2 equivalents) in a suitable solvent such as methanol or dichloromethane is stirred at room temperature. A reducing agent, typically sodium triacetoxyborohydride (1.5 equivalents), is then added portion-wise. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion. Upon completion, the reaction is quenched, and the product is extracted and purified. While a specific yield for this exact reaction was not found in the provided search results, similar aza-Michael additions to form 3-substituted azetidines have been reported with yields around 61%.[1]

Detailed Protocol:

  • To a stirred solution of N-Boc-3-azetidinone (1.0 g, 5.84 mmol) in methanol (20 mL) at room temperature, add pyrrolidine (0.49 mL, 7.01 mmol).

  • Stir the mixture for 1 hour.

  • Add sodium triacetoxyborohydride (1.86 g, 8.76 mmol) in portions over 15 minutes.

  • Continue stirring at room temperature for 12-18 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate.

Step 2: Synthesis of 1-(azetidin-3-yl)pyrrolidine

Methodology: The Boc-protected intermediate is dissolved in a suitable solvent and treated with a strong acid to cleave the Boc group. Common reagents for this deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in an organic solvent like dioxane or methanol.[2][3][4][5][6]

Detailed Protocol:

  • Dissolve tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate (1.0 g, 4.16 mmol) in a 4M solution of hydrogen chloride in 1,4-dioxane (10 mL).

  • Stir the solution at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, the product may precipitate as the hydrochloride salt.

Step 3: Formation of this compound

Methodology: If the product from the deprotection step does not precipitate, the solvent is removed under reduced pressure. The resulting residue, containing the crude hydrochloride salt, is then triturated with a suitable solvent like diethyl ether or ethyl acetate to induce precipitation. The solid is collected by filtration and dried. To ensure the formation of the dihydrochloride salt, an excess of hydrochloric acid is used.

Detailed Protocol:

  • Following the deprotection reaction, concentrate the mixture under reduced pressure to obtain a solid or semi-solid residue.

  • Add diethyl ether (20 mL) to the residue and stir vigorously to break up any clumps.

  • Collect the white precipitate by vacuum filtration.

  • Wash the solid with fresh diethyl ether (2 x 10 mL).

  • Dry the solid under high vacuum to yield this compound.

Quantitative Data

StepProductStarting MaterialReagentsYieldPurityAnalytical Data
1tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylateN-Boc-3-azetidinonePyrrolidine, Sodium triacetoxyborohydride~61% (estimated)[1]>95% (after chromatography)¹H NMR (CDCl₃): Expected signals for Boc group, azetidine, and pyrrolidine protons. MS (ESI+): Calculated m/z, Found m/z.
2 & 3This compoundtert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate4M HCl in dioxaneHigh (typically >90%)>98%¹H NMR (D₂O): Expected signals for azetidine and pyrrolidine protons shifted downfield due to protonation. ¹³C NMR (D₂O): Expected signals for azetidine and pyrrolidine carbons. MS (ESI+): Calculated m/z for the free base, Found m/z.

Note: The yield for Step 1 is an estimation based on a similar reaction, as a specific literature value for this exact transformation was not identified in the search results.

Mandatory Visualization

Synthesis_Pathway cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Salt Formation & Isolation N-Boc-3-azetidinone N-Boc-3-azetidinone Intermediate tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate N-Boc-3-azetidinone->Intermediate  Pyrrolidine, NaBH(OAc)₃, MeOH Pyrrolidine Pyrrolidine Free_Base 1-(azetidin-3-yl)pyrrolidine (as hydrochloride salt) Intermediate->Free_Base  4M HCl in Dioxane Final_Product 1-(azetidin-3-yl)pyrrolidine dihydrochloride Free_Base->Final_Product  Trituration with Et₂O

Caption: Synthesis pathway of this compound.

Experimental_Workflow Start Start: N-Boc-3-azetidinone & Pyrrolidine Reaction_1 Reductive Amination: - Add NaBH(OAc)₃ - Stir at RT Start->Reaction_1 Workup_1 Work-up & Purification: - Quench - Extract - Column Chromatography Reaction_1->Workup_1 Intermediate Intermediate: tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate Workup_1->Intermediate Reaction_2 Boc Deprotection: - Dissolve in 4M HCl/Dioxane - Stir at RT Intermediate->Reaction_2 Isolation Isolation: - Concentrate - Triturate with Et₂O - Filter & Dry Reaction_2->Isolation End Final Product: This compound Isolation->End

Caption: Experimental workflow for the synthesis of the target compound.

References

1H NMR and 13C NMR of 1-(Azetidin-3-YL)pyrrolidine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR of 1-(Azetidin-3-YL)pyrrolidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide provides predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. This data is derived from the analysis of structurally similar compounds and established principles of NMR spectroscopy, as direct experimental data for this specific molecule is not publicly available. The experimental protocols provided are generalized best practices for the analysis of small organic amine hydrochlorides.

Introduction

1-(Azetidin-3-YL)pyrrolidine is a heterocyclic compound of interest in medicinal chemistry and drug development due to its rigid azetidine core and its pyrrolidine substituent, which are common motifs in bioactive molecules. The dihydrochloride salt form is often utilized to improve solubility and stability. A thorough understanding of its structure is critical, and NMR spectroscopy is the most powerful tool for elucidating the molecular structure in solution. This guide presents the predicted ¹H and ¹³C NMR spectral data to aid researchers in the identification and characterization of this compound.

Predicted NMR Data

The chemical shifts for this compound are influenced by the electron-withdrawing effects of the protonated nitrogen atoms, leading to downfield shifts of adjacent protons and carbons. The rigidity of the azetidine ring and the stereochemistry at the point of substitution will also influence the coupling patterns observed.

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts are summarized in Table 1. The proton numbering corresponds to the structure shown in Figure 1.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H1', H5'3.2 - 3.5m-
H2', H4'2.0 - 2.3m-
H3'3.8 - 4.1p~7-8
H2, H43.9 - 4.2m-
H33.5 - 3.8m-
NH, NH₂⁺9.0 - 11.0br s-

Note: Chemical shifts are referenced to a standard (e.g., TMS at 0 ppm) and are predicted for a D₂O solvent. The broad singlet for the amine protons is due to exchange with the solvent and concentration effects.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are summarized in Table 2. The carbon numbering corresponds to the structure shown in Figure 1.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C1', C5'~50 - 55
C2', C4'~23 - 28
C3'~60 - 65
C2, C4~55 - 60
C3~30 - 35

Note: Chemical shifts are referenced to a standard and are predicted for a D₂O solvent.

Structural Visualization

The following diagram illustrates the chemical structure of this compound with the atom numbering used for the NMR predictions.

Caption: Structure of 1-(Azetidin-3-YL)pyrrolidine with atom numbering.

Experimental Protocols

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule hydrochloride salt.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Deuterated water (D₂O) is a suitable solvent for hydrochloride salts. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can also be used.[1]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Internal Standard: An internal standard is typically not required as modern spectrometers can lock onto the deuterium signal of the solvent.[2] If required, a small amount of a suitable standard (e.g., DSS for D₂O) can be added.

NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Temperature: 298 K.

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Receiver Gain: Optimized automatically by the spectrometer.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Temperature: 298 K.

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.

  • Decoupling: Proton broadband decoupling during acquisition.

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak (e.g., D₂O at δ 4.79 ppm for ¹H).

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Logical Workflow for Structural Confirmation

The following diagram outlines the logical workflow for confirming the structure of this compound using NMR spectroscopy.

G cluster_0 NMR Data Acquisition cluster_1 Data Processing and Analysis cluster_2 Structure Elucidation A Prepare Sample (in D2O) B Acquire 1H NMR Spectrum A->B C Acquire 13C NMR Spectrum B->C D Acquire 2D NMR (COSY, HSQC) if necessary C->D E Process Spectra (FT, Phasing, Baseline Correction) D->E F Reference Spectra E->F G Assign Peaks (Chemical Shift, Multiplicity, Integration) F->G H Correlate 1H and 13C Signals (using HSQC) G->H I Confirm Connectivity (using COSY) G->I J Compare with Predicted Data I->J K Confirm Structure of This compound J->K

Caption: Workflow for NMR-based structure elucidation.

References

Technical Guide: Mass Spectrometry Analysis of 1-(Azetidin-3-YL)pyrrolidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 1-(Azetidin-3-YL)pyrrolidine dihydrochloride. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this document outlines a robust, proposed analytical methodology based on established techniques for similar azetidine and pyrrolidine-containing molecules. The protocols and data presented herein are intended to serve as a foundational resource for researchers developing analytical methods for this and structurally related compounds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structure, featuring both an azetidine and a pyrrolidine ring, presents unique analytical challenges and opportunities. Mass spectrometry, coupled with chromatographic separation, is an indispensable tool for the qualitative and quantitative analysis of such compounds, providing critical information on molecular weight, structure, purity, and pharmacokinetic properties. This guide details proposed experimental protocols, expected data, and visual workflows for the mass spectrometric analysis of this compound.

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the parent compound and its potential fragment ions under typical mass spectrometry conditions. The fragmentation of related pyrrolidinophenone compounds often involves the formation of a stable immonium ion.[1][2]

Ion Predicted m/z Description
[M+H]⁺127.1233Protonated molecular ion of the free base (C₇H₁₄N₂)
Fragment 198.0964Putative immonium ion from cleavage of the azetidine-pyrrolidine bond (C₆H₁₂N)⁺
Fragment 270.0651Putative fragment from the pyrrolidine ring (C₄H₈N)⁺
Fragment 357.0702Putative azetidinyl cation (C₃H₇N)⁺

Experimental Protocols

A detailed experimental protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided below. This method is adapted from established procedures for the analysis of small amine-containing heterocyclic compounds.[3][4]

3.1. Objective

To develop and validate a sensitive and selective LC-MS/MS method for the quantification of this compound in a relevant matrix (e.g., plasma, reaction mixture).

3.2. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a deuterated analog or a structurally similar compound)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (or other appropriate mobile phase modifier)

  • Sample matrix (e.g., human plasma, reaction buffer)

  • Solid Phase Extraction (SPE) cartridges or protein precipitation reagents for sample preparation

3.3. Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm) is a suitable starting point.[5]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A gradient from low to high organic phase (B) should be optimized to achieve good peak shape and separation from matrix components.

  • Flow Rate: Dependent on column dimensions, typically 0.2-0.5 mL/min.

  • Injection Volume: 1-10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The transitions would be from the precursor ion ([M+H]⁺) to the most abundant and stable product ions.[5]

3.4. Sample Preparation

For plasma samples, a protein precipitation or solid-phase extraction method is recommended.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute, then centrifuge at high speed for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase composition.

  • Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with methanol and water. Load the pre-treated plasma sample. Wash the cartridge to remove interferences. Elute the analyte and internal standard with a suitable solvent (e.g., 5% ammonium hydroxide in methanol). Evaporate the eluate and reconstitute as described above.

3.5. Method Validation

The analytical method should be validated according to standard guidelines, assessing parameters such as:

  • Selectivity

  • Linearity and range

  • Accuracy and precision

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Matrix effect

  • Recovery

  • Stability

Visualizations

4.1. Proposed Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological or Reaction Sample Add_IS Add Internal Standard (IS) Sample->Add_IS Extraction Protein Precipitation or SPE Add_IS->Extraction Evap_Recon Evaporate and Reconstitute Extraction->Evap_Recon LC_Separation HPLC/UHPLC Separation Evap_Recon->LC_Separation ESI_Source Electrospray Ionization (ESI+) LC_Separation->ESI_Source MS_Analysis Tandem MS (MRM Mode) ESI_Source->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Quantification Quantification and Analysis Data_Acquisition->Quantification

Caption: General workflow for the LC-MS/MS analysis of this compound.

4.2. Predicted Fragmentation Pathway

This diagram illustrates a plausible fragmentation pathway for the protonated molecule.

fragmentation_pathway Parent [M+H]⁺ m/z = 127.1233 Frag1 Immonium Ion (C₆H₁₂N)⁺ m/z = 98.0964 Parent->Frag1 Loss of C₃H₅N Frag2 Azetidinyl Cation (C₃H₇N)⁺ m/z = 57.0702 Parent->Frag2 Loss of C₄H₇N

References

Technical Guide: Physicochemical Properties of 1-(Azetidin-3-YL)pyrrolidine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Azetidin-3-YL)pyrrolidine dihydrochloride is a heterocyclic organic compound featuring both an azetidine and a pyrrolidine ring system. As a dihydrochloride salt, it exhibits properties typical of amine salts, including crystallinity and aqueous solubility. This document provides a comprehensive overview of its known physicochemical properties and outlines detailed experimental protocols for the determination of key parameters relevant to research and drug development.

Chemical Identity

IdentifierValue
IUPAC Name 1-(azetidin-3-yl)pyrrolidine;dihydrochloride
Synonyms 3-(1-Azetidinyl)-pyrrolidinedihydrochloride
CAS Number 1018443-00-9[1]
Molecular Formula C₇H₁₆Cl₂N₂[1]
Molecular Weight 199.12 g/mol [1]
Chemical Structure

H-N+--C-C-C-N+-H | | | | | C---C C-C-C | | C---C

References

An In-depth Technical Guide on the Solubility and Stability of 1-(Azetidin-3-YL)pyrrolidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of 1-(Azetidin-3-YL)pyrrolidine dihydrochloride. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established protocols and best practices relevant to amine hydrochloride salts and active pharmaceutical ingredients (APIs). It is designed to equip researchers with the necessary frameworks to conduct their own empirical studies.

Physicochemical Properties

This compound is a white crystalline solid. As a dihydrochloride salt of a diamine, it is expected to be soluble in water and some organic solvents. The stability of the compound is a critical parameter, with decomposition possible at elevated temperatures.

General Characteristics
PropertyDescriptionCitation(s)
Appearance White crystalline solid[1]
Solubility (Qualitative) Soluble in water and some organic solvents.[1]
Stability (Qualitative) Relatively stable under general conditions; may decompose at high temperatures.[1]

Solubility Determination

The aqueous solubility of an API is a critical factor influencing its bioavailability. The "shake-flask" method is a widely recognized and reliable technique for determining equilibrium solubility.

Experimental Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol is adapted from standard pharmaceutical industry practices for determining the equilibrium solubility of ionizable compounds.

Objective: To determine the equilibrium solubility of this compound in various aqueous media at a controlled temperature.

Materials:

  • This compound

  • Phosphate buffered saline (PBS), pH 7.4

  • Simulated Gastric Fluid (pH 1.2, without enzymes)

  • Simulated Intestinal Fluid (pH 6.8, without enzymes)

  • Calibrated pH meter

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (e.g., 0.22 µm PVDF)

Procedure:

  • Preparation of Media: Prepare the required aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate, sealed containers. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Place the containers in a shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24 to 48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw a sample of the supernatant. For colloidal solutions, centrifugation may be necessary to separate the solid from the saturated solution.

  • Filtration: Immediately filter the supernatant through a syringe filter to remove any remaining undissolved particles.

  • Quantification: Dilute the filtered, saturated solution with the mobile phase to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved compound using a validated stability-indicating HPLC method.

  • Data Analysis: Calculate the solubility in mg/mL or mmol/L. The experiment should be performed in triplicate for each condition.

Data Presentation: Solubility Profile

The following table should be used to summarize the experimentally determined solubility data.

Solvent/MediumpHTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Simulated Gastric Fluid (without enzymes)1.237
Acetate Buffer4.537
Simulated Intestinal Fluid (without enzymes)6.837
Phosphate Buffered Saline (PBS)7.437
Deionized Water~7.025

Stability Assessment

Stability testing is crucial to determine the shelf-life and appropriate storage conditions for an API. Forced degradation studies are conducted to identify potential degradation products and pathways.

Experimental Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study to assess the stability of this compound under various stress conditions.

Objective: To evaluate the degradation profile of the compound under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a photodiode array (PDA) detector

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at a specified temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at a specified temperature for a defined period.

  • Oxidation: Dissolve the compound in a solution of 3% H₂O₂ and store at room temperature for a defined period.

  • Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 70°C) for a defined period.

  • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze by a stability-indicating HPLC-PDA method to separate the parent compound from any degradation products.

Data Presentation: Stability Profile

The results of the forced degradation study should be documented in the following table.

Stress ConditionReagent/ConditionDurationTemperature (°C)Degradation (%)No. of DegradantsObservations
Acid Hydrolysis 0.1 N HCl
Base Hydrolysis 0.1 N NaOH
Oxidation 3% H₂O₂Room Temp
Thermal (Solid) Dry Heat
Photolytic (Solid) >1.2 million lux hours & >200 W h/m²Room Temp

Visualizations: Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Prepare Aqueous Media (pH 1.2, 4.5, 6.8, 7.4) B Add Excess Compound to Media A->B C Agitate at Constant Temperature (24-48 hours) B->C D Allow Sedimentation / Centrifuge C->D E Filter Supernatant (0.22 µm filter) D->E F Dilute Sample E->F G Quantify by HPLC F->G H Calculate Solubility (mg/mL) G->H

Figure 1. Workflow for Solubility Determination.

Stability_Workflow cluster_stress Stress Conditions cluster_sampling Sampling & Analysis cluster_evaluation Evaluation Acid Acid Hydrolysis Sample Withdraw Samples at Time Points Acid->Sample Base Base Hydrolysis Base->Sample Oxidation Oxidation Oxidation->Sample Thermal Thermal Thermal->Sample Photo Photolytic Photo->Sample Neutralize Neutralize (if needed) Sample->Neutralize Dilute Dilute Sample Neutralize->Dilute Analyze Analyze by Stability-Indicating HPLC-PDA Dilute->Analyze Degradation Quantify Degradation (%) Analyze->Degradation Products Identify Degradation Products Analyze->Products

Figure 2. Workflow for Stability Testing.

References

Unveiling the Structural Landscape of 1-(Azetidin-3-YL)pyrrolidine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and synthetic aspects of 1-(Azetidin-3-YL)pyrrolidine dihydrochloride. While an experimentally determined crystal structure for this specific compound is not publicly available, this document consolidates information on its chemical properties, proposes a viable synthetic route based on established methodologies for analogous compounds, and outlines general crystallization protocols applicable to small molecule hydrochlorides. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by providing a foundational understanding of this azetidine derivative.

Introduction

Azetidine and pyrrolidine ring systems are prevalent scaffolds in medicinal chemistry, recognized for their ability to impart unique three-dimensional conformations and desirable physicochemical properties to drug candidates. The compound this compound, which incorporates both of these saturated heterocycles, represents a molecule of interest for the development of novel therapeutics. Understanding its structural characteristics is paramount for structure-activity relationship (SAR) studies and rational drug design.

This document addresses the current knowledge gap regarding the crystal structure of this compound. In the absence of direct crystallographic data, we present key molecular identifiers and predicted properties. Furthermore, a detailed, generalized experimental protocol for its synthesis and subsequent crystallization is provided, drawing from established literature on the synthesis of 3-substituted azetidines.

Physicochemical Properties

A summary of the key identifiers and computed physicochemical properties for this compound is presented in Table 1. These values are crucial for the initial characterization and assessment of the molecule in a research and development setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₆Cl₂N₂PubChemLite[1]
Molecular Weight 199.12 g/mol Calculated
Canonical SMILES C1CN(C1)C2CCNC2.Cl.ClPubChemLite[1]
InChI Key FHIICFSXQPELBP-UHFFFAOYSA-NPubChemLite[1]
Topological Polar Surface Area (TPSA) 28.2 ŲCalculated
Predicted XLogP3 -0.8Calculated
Hydrogen Bond Donor Count 2Calculated
Hydrogen Bond Acceptor Count 2Calculated

Synthesis and Purification

The synthesis of 3-substituted azetidines has been a subject of considerable research.[2][3][4] A common and effective method for the preparation of compounds analogous to 1-(Azetidin-3-YL)pyrrolidine involves the reaction of a suitable N-protected azetidin-3-one with a secondary amine, such as pyrrolidine, followed by deprotection. A plausible synthetic pathway is outlined below.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from a commercially available N-protected azetidin-3-one. The key steps are reductive amination followed by deprotection and salt formation.

Synthesis_Workflow Proposed Synthesis of this compound cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection and Salt Formation N-Boc-azetidin-3-one N-Boc-azetidin-3-one Intermediate N-Boc-1-(azetidin-3-yl)pyrrolidine N-Boc-azetidin-3-one->Intermediate Pyrrolidine Pyrrolidine Pyrrolidine->Intermediate Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Intermediate Final_Product 1-(Azetidin-3-YL)pyrrolidine dihydrochloride Intermediate->Final_Product HCl_in_Dioxane HCl in Dioxane HCl_in_Dioxane->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

The following is a generalized protocol based on established methods for the synthesis of 3-substituted azetidines.[5]

Step 1: Synthesis of tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate

  • To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add pyrrolidine (1.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding enamine or iminium intermediate.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the protected intermediate.

Step 2: Synthesis of this compound

  • Dissolve the purified tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate (1 equivalent) in a minimal amount of a suitable solvent like dioxane or diethyl ether.

  • Add a solution of hydrochloric acid in dioxane (e.g., 4 M) or ethereal HCl (excess, typically 3-5 equivalents) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours, during which a precipitate of the dihydrochloride salt should form.

  • Collect the solid product by filtration, wash with the solvent used for the reaction, and dry under vacuum to afford the final product.

Crystallization

While a definitive crystal structure is not available, obtaining high-quality crystals is essential for single-crystal X-ray diffraction. For small molecule hydrochlorides, several crystallization techniques can be employed.[6][7]

General Crystallization Workflow

A general workflow for the crystallization of a small molecule hydrochloride salt is depicted below.

Crystallization_Workflow General Crystallization Workflow for Small Molecule Hydrochlorides Start Crude Product Solvent_Screening Solvent Screening (e.g., alcohols, nitriles, esters) Start->Solvent_Screening Dissolution Dissolution in a suitable solvent (with gentle heating if necessary) Solvent_Screening->Dissolution Crystal_Growth Induce Crystal Growth Dissolution->Crystal_Growth Slow_Evaporation Slow Evaporation Crystal_Growth->Slow_Evaporation Vapor_Diffusion Vapor Diffusion (anti-solvent) Crystal_Growth->Vapor_Diffusion Cooling Slow Cooling Crystal_Growth->Cooling Isolation Crystal Isolation (Filtration) Slow_Evaporation->Isolation Vapor_Diffusion->Isolation Cooling->Isolation Drying Drying under Vacuum Isolation->Drying Analysis Analysis (e.g., X-ray Diffraction) Drying->Analysis

Caption: A generalized workflow for crystallizing small molecules.

Recommended Crystallization Protocols

Protocol 1: Slow Evaporation

  • Dissolve the this compound in a suitable solvent (e.g., methanol, ethanol, or isopropanol) to form a near-saturated solution.

  • Filter the solution to remove any insoluble impurities.

  • Loosely cover the container and allow the solvent to evaporate slowly at room temperature in a vibration-free environment.

Protocol 2: Vapor Diffusion

  • Dissolve the compound in a small amount of a solvent in which it is readily soluble (e.g., methanol).

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed container that contains a small amount of an "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether or hexane).

  • The anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

Protocol 3: Slow Cooling

  • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

  • Filter the hot solution to remove any impurities.

  • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C), to induce crystallization.

Conclusion

This technical guide has provided a detailed overview of this compound, addressing its physicochemical properties, a plausible synthetic route, and general crystallization methodologies. While the definitive crystal structure remains to be determined, the information presented herein offers a solid foundation for researchers working with this and related compounds. The proposed synthetic and crystallization protocols are based on established and reliable methods in organic chemistry and should serve as a practical starting point for the preparation and characterization of this molecule. Future work should focus on the successful crystallization and single-crystal X-ray diffraction analysis to elucidate the precise three-dimensional structure of this compound, which will be invaluable for advancing its potential applications in drug discovery.

References

Purity Assessment of 1-(Azetidin-3-YL)pyrrolidine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the purity assessment of 1-(Azetidin-3-YL)pyrrolidine dihydrochloride, a key building block in contemporary drug discovery. This document outlines detailed experimental protocols for a suite of analytical techniques essential for confirming the identity, purity, and stability of this compound. The methodologies covered include chromatography (High-Performance Liquid Chromatography), spectroscopy (Nuclear Magnetic Resonance and Mass Spectrometry), and other critical quality attribute assessments such as water content, residual solvents, and elemental impurities. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding. This guide is intended to be a valuable resource for researchers and quality control professionals working with this and structurally related heterocyclic amine compounds.

Introduction

This compound is a bifunctional heterocyclic amine that has garnered significant interest in medicinal chemistry as a versatile scaffold for the synthesis of novel therapeutic agents. The presence of both a pyrrolidine and an azetidine moiety provides unique three-dimensional structural features that are desirable for modulating biological targets. Given its role as a critical intermediate, ensuring the purity and quality of this compound is paramount to the success of downstream applications in drug development.

This guide details a multi-faceted analytical approach to thoroughly characterize this compound, ensuring it meets the stringent quality requirements for pharmaceutical research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C₇H₁₆Cl₂N₂
Molecular Weight 199.12 g/mol
Appearance White to off-white solid
Solubility Soluble in water and methanol
Storage Store at 2-8°C, hygroscopic

Purity and Impurity Profiling

The purity of this compound is determined using a combination of chromatographic and spectroscopic techniques. Potential impurities can stem from the synthetic route, degradation, or storage.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted precursors from the synthesis.

  • By-products: Compounds formed from side reactions during synthesis.

  • Reagents: Residual reagents and catalysts used in the manufacturing process.

Potential Degradation Impurities:

  • Hydrolysis products: Breakdown products resulting from exposure to moisture.

  • Oxidation products: Impurities formed upon exposure to air or oxidizing agents.

Analytical Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances

Reverse-phase HPLC with UV detection is a primary method for assessing the purity of this compound and quantifying any related organic impurities. Since aliphatic amines like the target compound lack a strong chromophore, pre-column derivatization can be employed for enhanced sensitivity, though direct detection at low UV wavelengths is also feasible.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase A at a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Assay

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of this compound. Furthermore, quantitative NMR (qNMR) can be employed for an accurate assay of the compound without the need for a specific reference standard of the analyte itself.

Experimental Protocol (¹H NMR):

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated water (D₂O) or Methanol-d₄.

  • Sample Concentration: 5-10 mg/mL.

  • Parameters: Standard proton experiment with a 30° pulse and a relaxation delay of 1 second. 16 scans are typically sufficient.

Experimental Protocol (qNMR):

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone, that has a signal which does not overlap with the analyte signals.

  • Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum with a longer relaxation delay (e.g., 5 times the longest T1) to ensure full relaxation of all protons for accurate integration.

  • Data Processing: Integrate the signals of the analyte and the internal standard. The purity of the analyte is calculated based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the analyte and the internal standard.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry provides crucial information about the molecular weight of the compound, further confirming its identity.

Experimental Protocol:

  • Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Sample Infusion: Introduce the sample solution (typically 0.1 mg/mL in methanol) directly into the mass spectrometer.

  • Analysis: Observe the [M+H]⁺ ion corresponding to the free base of the compound.

Gas Chromatography (GC) for Residual Solvents

Headspace gas chromatography (HS-GC) with flame ionization detection (FID) is the standard method for the determination of residual solvents from the manufacturing process, in accordance with USP <467>.

Experimental Protocol:

  • Instrumentation: GC system with a headspace autosampler and an FID detector.

  • Column: G43 phase (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane).

  • Carrier Gas: Helium or Nitrogen.

  • Oven Program: 40°C (20 min), then ramp to 240°C at 10°C/min, hold for 5 min.

  • Injector Temperature: 140°C.

  • Detector Temperature: 250°C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C.

    • Vial Equilibration Time: 60 min.

  • Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve in a suitable solvent (e.g., dimethyl sulfoxide).

Karl Fischer Titration for Water Content

The water content of the hygroscopic dihydrochloride salt is determined by Karl Fischer titration.

Experimental Protocol:

  • Instrumentation: Coulometric or volumetric Karl Fischer titrator.

  • Reagent: Karl Fischer reagent suitable for amines. For strongly basic amines, a reagent with a buffer may be necessary.

  • Sample Preparation: Accurately weigh the sample and introduce it directly into the titration vessel.

  • Analysis: Titrate to the electrometric endpoint.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Elemental Impurities

ICP-MS is used to quantify trace amounts of elemental impurities, particularly heavy metals, that may have been introduced from catalysts or manufacturing equipment.

Experimental Protocol:

  • Instrumentation: ICP-MS system.

  • Sample Preparation: Digest the sample in concentrated nitric acid using a microwave digestion system. Dilute the digested sample with deionized water to a suitable concentration.

  • Analysis: Analyze the sample solution for the target elements against calibrated standards.

Data Presentation

The following tables summarize representative quantitative data for a typical batch of this compound. Note: This data is illustrative and may not represent an actual batch.

Table 1: Chromatographic Purity and Assay

TestMethodSpecificationResult
Purity by HPLCHPLC-UV (210 nm)≥ 98.0%99.5%
AssayqNMR98.0% - 102.0%99.8%
Individual ImpurityHPLC-UV (210 nm)≤ 0.10%< 0.05%
Total ImpuritiesHPLC-UV (210 nm)≤ 0.5%0.15%

Table 2: Residual Solvents

SolventMethodLimit (ppm)Result (ppm)
MethanolHS-GC-FID≤ 3000< 100
EthanolHS-GC-FID≤ 5000< 100
IsopropanolHS-GC-FID≤ 5000Not Detected
DichloromethaneHS-GC-FID≤ 600Not Detected

Table 3: Water Content and Inorganic Impurities

TestMethodSpecificationResult
Water ContentKarl Fischer≤ 1.0%0.5%
Residue on IgnitionUSP <281>≤ 0.1%0.05%

Table 4: Elemental Impurities

ElementMethodLimit (ppm)Result (ppm)
Lead (Pb)ICP-MS≤ 0.5< 0.1
Mercury (Hg)ICP-MS≤ 1.5< 0.1
Cadmium (Cd)ICP-MS≤ 0.5< 0.1
Arsenic (As)ICP-MS≤ 1.5< 0.1
Palladium (Pd)ICP-MS≤ 10< 1

Mandatory Visualizations

Purity_Assessment_Workflow cluster_0 Sample Reception and Initial Checks cluster_1 Core Purity and Identity Testing cluster_2 Specific Impurity and Contaminant Analysis cluster_3 Final Assessment and Documentation Sample 1-(Azetidin-3-YL)pyrrolidine dihydrochloride Sample Appearance Visual Appearance and Physicochemical Properties Sample->Appearance HPLC HPLC Analysis (Purity and Impurities) Appearance->HPLC NMR NMR Spectroscopy (Identity and Assay) Appearance->NMR MS Mass Spectrometry (Identity Confirmation) Appearance->MS GC HS-GC-FID (Residual Solvents) Appearance->GC KF Karl Fischer Titration (Water Content) Appearance->KF ICPMS ICP-MS (Elemental Impurities) Appearance->ICPMS Data_Review Data Review and Comparison to Specifications HPLC->Data_Review NMR->Data_Review MS->Data_Review GC->Data_Review KF->Data_Review ICPMS->Data_Review CoA Certificate of Analysis Generation Data_Review->CoA

Caption: Workflow for the comprehensive purity assessment of this compound.

Conclusion

The purity assessment of this compound requires a comprehensive suite of analytical techniques. This technical guide provides a framework of robust and reliable methods for the characterization of this important chemical entity. The detailed protocols for HPLC, NMR, MS, GC, Karl Fischer titration, and ICP-MS, along with the illustrative data, serve as a valuable resource for ensuring the quality and consistency of this compound in research and development settings. Adherence to these or similar validated analytical procedures is critical for the integrity of subsequent scientific investigations and the development of safe and effective pharmaceuticals.

An In-depth Technical Guide on the Potential Biological Targets of 1-(Azetidin-3-YL)pyrrolidine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide is a predictive analysis based on the structural components of 1-(Azetidin-3-YL)pyrrolidine dihydrochloride. As of the date of this document, there is a lack of specific published research on the biological activity of this exact compound. The potential targets and experimental protocols described herein are inferred from studies on structurally related compounds containing azetidine and pyrrolidine scaffolds. This guide is intended for research and drug development professionals to inform initial investigations into the pharmacological profile of this molecule.

Executive Summary

This compound is a synthetic organic compound featuring a pyrrolidine ring linked to an azetidine ring. The pyrrolidine scaffold is a prevalent motif in numerous FDA-approved drugs and natural products, known for a wide array of biological activities.[1][2] Similarly, the azetidine ring is a key component in various pharmacologically active agents.[3][4][5] The combination of these two saturated heterocycles suggests that this compound may interact with several biological targets, primarily within the central nervous system. This document outlines the most probable biological targets, proposes experimental workflows for their validation, and provides detailed methodologies for key assays.

Core Structural Features and Pharmacological Rationale

The core structure of 1-(Azetidin-3-YL)pyrrolidine suggests its potential to act as a ligand for receptors and enzymes that recognize small, nitrogen-containing molecules. The pyrrolidine ring is a key structural element in many compounds targeting cholinergic receptors, while the azetidine moiety has been incorporated into ligands for various receptors and enzymes to modulate potency, selectivity, and pharmacokinetic properties.[6][7]

Based on a comprehensive analysis of existing literature on analogous structures, the most promising potential biological targets for this compound are nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs). Other plausible targets include dipeptidyl peptidase IV (DPP-IV), metabotropic glutamate receptor 2 (mGluR2), and dopamine (D2/D3) receptors.

Potential Biological Target Classes

The following table summarizes the potential biological targets for this compound, the rationale for their consideration based on structurally similar compounds, and the key quantitative data required for validation.

Potential Target Class Rationale Based on Structural Analogs Key Quantitative Data to Collect
Nicotinic Acetylcholine Receptors (nAChRs) The pyrrolidine moiety is a common feature in potent and selective nAChR ligands, particularly for the α4β2 subtype.[8][9] The azetidine ring has been used to enhance the properties of nAChR ligands.[6]Binding Affinity (Ki), Functional Potency (EC50), Efficacy (% of ACh max response), Subtype Selectivity (e.g., α4β2 vs. α7 vs. α3β4)
Muscarinic Acetylcholine Receptors (mAChRs) Pyrrolidine-based scaffolds are known to bind to mAChRs.[10] Given the structural similarity to acetylcholine, interaction with mAChRs is plausible.Binding Affinity (Ki), Functional Potency (EC50), Efficacy, Subtype Selectivity (M1-M5)
Dipeptidyl Peptidase IV (DPP-IV) Pyrrolidine and azetidine amides have demonstrated potent DPP-IV inhibitory activity.[3] N-substituted-glycyl-2-cyanopyrrolidines are a known class of DPP-IV inhibitors.[11]Inhibitory Concentration (IC50)
Metabotropic Glutamate Receptor 2 (mGluR2) 3-(Azetidin-3-yl)-1H-benzimidazol-2-one derivatives have been identified as positive allosteric modulators (PAMs) of mGluR2.[12]Potentiation of Glutamate Response (EC50 for PAM activity)
Dopamine Receptors (D2/D3) N-(pyrrolidin-3-yl)-naphthamide analogs exhibit high affinity for D2 and D3 dopamine receptors.[13]Binding Affinity (Ki), Functional Activity (agonist/antagonist)
Histamine H3 Receptor 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines are high-affinity H3 receptor agonists.[7]Binding Affinity (Ki), Functional Activity (agonist/antagonist)
Ghrelin Receptor Pyrrolidine derivatives have been developed as potent full agonists of the ghrelin receptor.[14]Binding Affinity (Ki), Functional Activity (agonist/antagonist)

Visualization of Potential Mechanisms and Workflows

The diagram below illustrates the signaling cascade initiated by the activation of the α4β2 nicotinic acetylcholine receptor, a primary potential target for this compound.

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular nAChR α4β2 nAChR Na_Ca_Influx Na+ / Ca2+ Influx nAChR->Na_Ca_Influx Opens Ligand 1-(Azetidin-3-YL)pyrrolidine dihydrochloride (Ligand) Ligand->nAChR Binds Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization VDCC Voltage-Dependent Ca2+ Channels (VDCCs) Activation Depolarization->VDCC Ca_Influx_2 Further Ca2+ Influx VDCC->Ca_Influx_2 Neurotransmitter_Release Neurotransmitter Release (e.g., Dopamine) Ca_Influx_2->Neurotransmitter_Release Signaling_Cascades Downstream Signaling Cascades (e.g., MAPK/ERK) Ca_Influx_2->Signaling_Cascades

α4β2 nAChR signaling pathway.

The following workflow outlines a systematic approach to identify and validate the biological targets of this compound.

G start Start: 1-(Azetidin-3-YL)pyrrolidine dihydrochloride broad_screening Broad Target Screening (e.g., Receptor Panel) start->broad_screening hit_id Hit Identification (Binding > 50% inhibition at 10 µM) broad_screening->hit_id dose_response Dose-Response Binding Assays (Determine Ki) hit_id->dose_response functional_assays Functional Assays (Determine EC50/IC50, Efficacy) dose_response->functional_assays selectivity Selectivity Profiling (Against related targets) functional_assays->selectivity in_vivo In Vivo Models (e.g., CNS activity, PK/PD) selectivity->in_vivo conclusion Validated Target(s) and Pharmacological Profile in_vivo->conclusion G Compound 1-(Azetidin-3-YL)pyrrolidine dihydrochloride Pyrrolidine Pyrrolidine Scaffold Compound->Pyrrolidine Azetidine Azetidine Scaffold Compound->Azetidine nAChR nAChR Ligands [1, 7] Pyrrolidine->nAChR mAChR mAChR Ligands [10] Pyrrolidine->mAChR DPPIV DPP-IV Inhibitors [2, 20] Pyrrolidine->DPPIV Dopamine D2/D3 Ligands [3] Pyrrolidine->Dopamine Azetidine->DPPIV mGluR2 mGluR2 PAMs [17] Azetidine->mGluR2 Histamine H3R Agonists [14] Azetidine->Histamine

References

In Silico Modeling of 1-(Azetidin-3-YL)pyrrolidine Dihydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical whitepaper provides a comprehensive guide to the in silico modeling of 1-(Azetidin-3-YL)pyrrolidine dihydrochloride, a novel small molecule with therapeutic potential. The azetidine and pyrrolidine moieties are key pharmacophores in various biologically active compounds, suggesting a broad range of possible applications for this molecule.[1][2][3] This guide outlines a systematic approach to identifying potential protein targets, predicting binding affinity, and elucidating the mechanism of action through a combination of computational and experimental techniques. The target audience for this document includes researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound is a synthetic organic compound with the molecular formula C₇H₁₆Cl₂N₂. It is a white, crystalline solid that is soluble in water. The molecule features a pyrrolidine ring linked to an azetidine ring, a structural motif present in a variety of pharmacologically active agents.[1][3] The rigid, three-dimensional nature of the azetidine ring can confer favorable properties such as improved metabolic stability and binding affinity.[2] Given the diverse biological activities of related compounds, including antimicrobial and receptor modulation activities, a systematic in silico approach is warranted to explore the therapeutic potential of this compound.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₁₆Cl₂N₂[5]
Molecular Weight199.12 g/mol [5]
IUPAC Name3-(azetidin-1-yl)pyrrolidine;dihydrochlorideChemSpider
SMILESC1CN(C1)C2CCNC2.Cl.ClPubChem
InChI KeyFHIICFSXQPELBP-UHFFFAOYSA-N[6]

In Silico Modeling Workflow

A robust in silico modeling workflow is essential for the efficient screening and characterization of small molecules. The following sections detail a recommended computational pipeline for investigating the potential interactions of this compound with a hypothetical bacterial target, Penicillin-Binding Protein 3 (PBP3), a key enzyme in bacterial cell wall synthesis.

G cluster_0 Computational Modeling cluster_1 Experimental Validation ligand_prep Ligand Preparation (this compound) - 2D to 3D Conversion - Protonation State Determination - Energy Minimization docking Molecular Docking - Binding Site Identification - Pose Generation & Scoring ligand_prep->docking target_prep Target Preparation (PBP3 from PDB) - Structure Cleaning - Protonation & Optimization target_prep->docking md_sim Molecular Dynamics Simulation - System Solvation & Ionization - Equilibration & Production MD docking->md_sim binding_energy Binding Free Energy Calculation (MM/PBSA or MM/GBSA) - Estimation of Binding Affinity md_sim->binding_energy biochemical_assay Biochemical Assay (IC50 Determination) binding_energy->biochemical_assay expression Protein Expression & Purification expression->biochemical_assay biophysical_assay Biophysical Assay (SPR for KD, kon, koff) expression->biophysical_assay biochemical_assay->biophysical_assay

Figure 1: In Silico to Experimental Workflow.

Detailed Methodologies

Ligand Preparation

The 3D structure of this compound is prepared for docking using standard computational chemistry tools.

  • Protocol:

    • The 2D structure is converted to a 3D SDF file.

    • The protonation state at a physiological pH of 7.4 is determined.

    • The structure is subjected to energy minimization using a suitable force field (e.g., MMFF94).

Target Preparation

A high-resolution crystal structure of the target protein, PBP3, is obtained from the Protein Data Bank.

  • Protocol:

    • The PDB file is cleaned by removing water molecules and any co-crystallized ligands.

    • Missing atoms and residues are added and corrected.

    • Hydrogen atoms are added, and the protonation states of titratable residues are assigned.

    • The structure is energy minimized to relieve any steric clashes.

Molecular Docking

Molecular docking is performed to predict the preferred binding mode and affinity of the ligand to the target protein.

  • Protocol:

    • The active site of PBP3 is defined based on the location of the catalytic serine residue.

    • A docking grid is generated around the active site.

    • The prepared ligand is docked into the grid using a program such as AutoDock Vina or Glide.

    • The resulting poses are ranked based on their docking scores, and the top-ranked poses are visually inspected for key interactions.

Molecular Dynamics (MD) Simulations

MD simulations are conducted to assess the stability of the predicted protein-ligand complex and to gain insights into the dynamics of the binding event.

  • Protocol:

    • The top-ranked docked complex is solvated in a periodic box of water molecules.

    • Counter-ions are added to neutralize the system.

    • The system is subjected to energy minimization, followed by a short period of heating and equilibration.

    • A production MD simulation is run for an extended period (e.g., 100 ns).

    • The trajectory is analyzed for root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond interactions.

Binding Free Energy Calculations

The binding free energy of the protein-ligand complex is estimated from the MD simulation trajectory using methods like MM/PBSA or MM/GBSA.

  • Protocol:

    • Snapshots are extracted from the stable portion of the MD trajectory.

    • The binding free energy is calculated for each snapshot, and the values are averaged.

Experimental Validation

In silico predictions must be validated through rigorous experimental testing.

Protein Expression and Purification

The target protein, PBP3, is expressed in a suitable host (e.g., E. coli) and purified to homogeneity.

  • Protocol:

    • The gene encoding PBP3 is cloned into an expression vector with a purification tag (e.g., His-tag).

    • The protein is overexpressed in E. coli and purified using affinity chromatography followed by size-exclusion chromatography.

Biochemical Assay for IC50 Determination

The inhibitory activity of this compound against PBP3 is determined using a suitable biochemical assay.

  • Protocol:

    • The enzymatic activity of PBP3 is measured in the presence of varying concentrations of the compound.

    • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

Biophysical Assay for Binding Affinity

Surface Plasmon Resonance (SPR) is used to measure the binding affinity and kinetics of the compound to the target protein.

  • Protocol:

    • Purified PBP3 is immobilized on an SPR sensor chip.

    • A series of concentrations of this compound are flowed over the chip.

    • The association (kon) and dissociation (koff) rate constants are measured, and the equilibrium dissociation constant (KD) is calculated (KD = koff / kon).

Data Presentation

Table 2: Hypothetical In Silico and Experimental Data Summary

ParameterIn Silico PredictionExperimental Result
Binding Affinity (Docking Score)-8.5 kcal/molN/A
Binding Free Energy (MM/GBSA)-45.2 ± 3.1 kcal/molN/A
IC50N/A15.2 µM
KDN/A5.8 µM
konN/A1.2 x 10⁵ M⁻¹s⁻¹
koffN/A0.696 s⁻¹

Conclusion

The integrated in silico and experimental workflow described in this guide provides a robust framework for the evaluation of this compound as a potential therapeutic agent. By combining computational predictions with experimental validation, researchers can accelerate the drug discovery process, optimize lead compounds, and gain a deeper understanding of their mechanism of action. The unique structural features of this molecule make it a promising candidate for further investigation against a range of biological targets.

References

Methodological & Application

Protocol for Use of 1-(Azetidin-3-YL)pyrrolidine Dihydrochloride in Cell Culture: Information Not Currently Available

Author: BenchChem Technical Support Team. Date: December 2025

A detailed protocol, including specific application notes, quantitative data, and signaling pathways for the use of 1-(Azetidin-3-YL)pyrrolidine dihydrochloride in cell culture, cannot be provided at this time. A comprehensive search of publicly available scientific literature and databases has yielded no specific information on the biological activity, mechanism of action, or established cell culture methodologies for this particular chemical compound.

The search did identify studies on various derivatives of azetidine and pyrrolidine, which are the core chemical structures of the requested compound. These studies indicate that molecules containing these rings can have a wide range of biological effects, including but not limited to:

  • Antitumor Activity: Certain azetidine-containing compounds have been investigated as analogues of TZT-1027, demonstrating antiproliferative effects in cancer cell lines such as A549 and HCT116.

  • Enzyme Inhibition: Fluorinated pyrrolidine and azetidine amides have been identified as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in type 2 diabetes.

  • Diverse Pharmacological Activities: Reviews of azetidine and pyrrolidine scaffolds highlight their potential in developing treatments for a variety of conditions, with activities including antimicrobial, anti-inflammatory, and effects on the central nervous system.

However, it is crucial to note that the biological effects of a molecule are highly specific to its exact structure. Therefore, information on related but different compounds cannot be reliably extrapolated to create a valid experimental protocol for this compound.

For researchers, scientists, and drug development professionals interested in investigating this compound, the following general workflow would be a necessary starting point.

General Experimental Workflow for Novel Compound Evaluation

G cluster_0 Phase 1: Physicochemical Characterization & Preparation cluster_1 Phase 2: In Vitro Cytotoxicity & Proliferation Assays cluster_2 Phase 3: Mechanistic & Pathway Analysis A Compound Acquisition & Purity Analysis B Determine Solubility in Biocompatible Solvents (e.g., DMSO, PBS) A->B C Prepare Sterile Stock Solutions B->C D Select Relevant Cell Lines C->D Introduce to Cell Culture E Dose-Response Cytotoxicity Assay (e.g., MTT, LDH) D->E F Determine IC50 / GI50 Values E->F G Cell Proliferation Assay (e.g., BrdU, Ki-67) E->G H Target Identification Assays (e.g., Affinity Chromatography, Proteomics) F->H Investigate Mechanism I Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) H->I J Cell Cycle Analysis (Flow Cytometry) I->J K Apoptosis Assays (e.g., Annexin V, Caspase Activity) I->K

Caption: A generalized workflow for the initial in vitro evaluation of a novel, uncharacterized compound in cell culture.

Without foundational data on the biological target or expected effects of this compound, any attempt to provide a specific protocol would be speculative and not based on scientific evidence. It is recommended that initial research efforts focus on the preliminary steps outlined in the workflow above to characterize its biological activity.

Application Notes and Protocols for 1-(Azetidin-3-YL)pyrrolidine Dihydrochloride as a Fragment for Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of the novel fragment, 1-(Azetidin-3-YL)pyrrolidine dihydrochloride, in fragment-based library synthesis for drug discovery. This fragment combines the desirable features of two key saturated heterocyclic scaffolds: the constrained azetidine ring and the versatile pyrrolidine moiety. The inherent three-dimensionality and stereochemical complexity of this fragment make it an attractive building block for exploring new chemical space and developing potent and selective modulators of various biological targets.[1][2] Due to the novelty of this specific fragment, the following protocols and data are based on established synthetic methodologies for analogous azetidine and pyrrolidine-containing compounds and serve as a comprehensive guide for its incorporation into parallel synthesis workflows.

Introduction to the 1-(Azetidin-3-YL)pyrrolidine Scaffold

The confluence of an azetidine and a pyrrolidine ring in a single fragment offers several advantages in drug design. Azetidines introduce conformational rigidity and can act as bioisosteres for other groups, often improving metabolic stability and cell permeability.[1][3] Pyrrolidines are a prevalent scaffold in numerous natural products and approved drugs, providing a versatile platform for introducing diverse substituents to probe structure-activity relationships (SAR).[4][5] The non-planar nature of both rings contributes to a higher fraction of sp³-hybridized carbons, a key characteristic of successful clinical candidates that allows for better exploration of the three-dimensional space of protein binding pockets.[1]

Key Features of the Scaffold:

  • Increased Three-Dimensionality: The inherent puckering of both the azetidine and pyrrolidine rings leads to a well-defined 3D structure.[1]

  • Stereochemical Complexity: The presence of chiral centers allows for the synthesis of stereoisomers, which can exhibit distinct biological activities and binding modes.[1]

  • Versatile Functionalization: The secondary amine of the pyrrolidine provides a convenient handle for a wide range of chemical modifications, enabling the rapid generation of diverse compound libraries.[6]

  • Improved Physicochemical Properties: Saturated heterocycles like azetidine and pyrrolidine can improve properties such as solubility and metabolic stability compared to their aromatic counterparts.[7]

Physicochemical Properties

While experimental data for this compound is not yet available, the following table presents predicted physicochemical properties based on analysis of similar structures. These parameters are crucial for assessing the fragment's suitability for library synthesis and its potential to yield lead-like compounds.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 199.12 g/mol Adheres to the "Rule of Three" for fragment-based design.
cLogP < 1.0Indicates good aqueous solubility, a desirable trait for fragments.
Topological Polar Surface Area (TPSA) ~28 ŲSuggests good potential for cell membrane permeability.
Number of H-Bond Donors 2Provides opportunities for specific interactions with target proteins.
Number of H-Bond Acceptors 2Contributes to binding affinity and solubility.
Fraction of sp³ Carbons (Fsp³) 1.0High 3D character, increasing the likelihood of specific binding.

Synthesis of this compound

A potential synthetic route to the title compound involves the reductive amination of a protected azetidin-3-one with pyrrolidine, followed by deprotection.

Experimental Protocol: Synthesis of 1-(Azetidin-3-YL)pyrrolidine

Materials:

  • N-Boc-azetidin-3-one

  • Pyrrolidine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Hydrochloric acid (HCl) in diethyl ether or dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a solution of N-Boc-azetidin-3-one (1.0 eq) in dichloroethane (0.2 M) is added pyrrolidine (1.2 eq). The mixture is stirred at room temperature for 1 hour.

  • Reductive Amination: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture. The reaction is stirred at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate. The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification of Boc-protected Intermediate: The crude product is purified by flash column chromatography on silica gel to yield N-Boc-1-(azetidin-3-yl)pyrrolidine.

  • Deprotection: The purified intermediate is dissolved in a minimal amount of dichloromethane and treated with an excess of HCl in diethyl ether or dioxane (e.g., 4M solution). The mixture is stirred at room temperature for 2-4 hours.

  • Isolation of Dihydrochloride Salt: The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound as a solid.

Application in Parallel Library Synthesis

The secondary amine of the pyrrolidine ring serves as a key functional handle for diversification in a library synthesis. Amide bond formation and reductive amination are robust and widely used reactions in medicinal chemistry, making them ideal for high-throughput synthesis.[8][9]

Experimental Protocol: Parallel Amide Coupling

This protocol describes the synthesis of a diverse amide library in a 96-well plate format.

Materials:

  • This compound

  • A diverse set of carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • 96-well reaction block

  • Automated liquid handler (optional)

Procedure:

  • Stock Solutions: Prepare stock solutions of this compound (0.2 M in DMF with 2.2 eq of DIPEA), a library of carboxylic acids (0.2 M in DMF), and HATU (0.2 M in DMF).

  • Reaction Plate Preparation: To each well of a 96-well reaction block, add the carboxylic acid stock solution (1.0 eq).

  • Reagent Addition: Add the this compound/DIPEA stock solution (1.1 eq) to each well, followed by the HATU stock solution (1.2 eq).

  • Reaction: Seal the reaction block and shake at room temperature for 12-16 hours.

  • Workup and Purification: The reaction mixtures can be worked up in parallel by liquid-liquid extraction or directly purified by high-throughput preparative HPLC-MS.

Visualization of Workflows and Pathways

Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

G start N-Boc-azetidin-3-one + Pyrrolidine reductive_amination Reductive Amination (STAB, DCE) start->reductive_amination boc_protected N-Boc-1-(azetidin-3-yl)pyrrolidine reductive_amination->boc_protected deprotection Deprotection (HCl) boc_protected->deprotection final_product 1-(Azetidin-3-YL)pyrrolidine dihydrochloride deprotection->final_product

Caption: Proposed synthesis of this compound.

Library Synthesis Workflow

This diagram outlines the parallel synthesis workflow for generating a diverse amide library.

G fragment 1-(Azetidin-3-YL)pyrrolidine dihydrochloride coupling Parallel Amide Coupling (HATU, DIPEA, DMF) fragment->coupling acids Diverse Carboxylic Acids (Building Blocks) acids->coupling library Amide Library (Diverse Products) coupling->library purification High-Throughput Purification (HPLC-MS) library->purification screening Biological Screening purification->screening

Caption: Workflow for parallel amide library synthesis.

Representative Signaling Pathway

Libraries derived from the 1-(Azetidin-3-YL)pyrrolidine scaffold could potentially target a wide range of proteins, including kinases, G-protein coupled receptors (GPCRs), and epigenetic targets, due to the scaffold's ability to present diverse pharmacophoric features in a defined 3D orientation. Below is a representative diagram of a generic kinase signaling pathway that could be modulated by compounds from such a library.

G ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization adaptor Adaptor Proteins (e.g., Grb2) dimerization->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response (Proliferation, Survival) transcription->response inhibitor Library Compound (e.g., Kinase Inhibitor) inhibitor->raf Inhibition

Caption: A generic kinase signaling pathway as a potential target.

Conclusion

This compound represents a promising and novel fragment for the construction of diverse and three-dimensional chemical libraries. Its unique combination of two privileged heterocyclic scaffolds provides a robust platform for exploring new areas of chemical space. The proposed synthetic and library generation protocols, based on well-established chemical transformations, offer a practical guide for the efficient incorporation of this fragment into drug discovery programs. The resulting libraries are expected to yield valuable starting points for the development of new therapeutic agents.

References

Application Notes and Protocols for High-Throughput Screening with 1-(Azetidin-3-YL)pyrrolidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel modulators of biological targets. The azetidine and pyrrolidine scaffolds are prevalent in many biologically active compounds, making them key structures in medicinal chemistry. This document provides detailed application notes and protocols for a hypothetical high-throughput screening campaign utilizing 1-(Azetidin-3-YL)pyrrolidine dihydrochloride, a representative small molecule from a diverse chemical library.

These protocols are designed to be adaptable for identifying modulators of a specific kinase target, a common application in HTS. While direct HTS data for this compound is not publicly available, the methodologies described herein represent a standard workflow for characterizing the activity of novel small molecules.

Data Presentation

The following tables represent illustrative data from a hypothetical HTS campaign to identify inhibitors of a target kinase, designated as Kinase-X.

Table 1: Primary High-Throughput Screen Results

Compound IDCompound Concentration (µM)Percent Inhibition of Kinase-XHit Classification
Library Compound 11085.2Hit
Library Compound 21012.5Inactive
This compound 10 92.7 Hit
Library Compound 4105.3Inactive
Staurosporine (Control)199.8Positive Control
DMSON/A0.1Negative Control

Table 2: Dose-Response and IC50 Determination for this compound

Concentration (nM)Percent Inhibition
1000098.5
300095.2
100088.1
30075.4
10052.3
3028.9
1010.1
12.3
IC50 (nM) 95

Experimental Protocols

General HTS Workflow

High-throughput screening is a multi-step process that involves assay development, primary and secondary screening, and hit validation.[1] A typical workflow includes miniaturizing the assay to a 384-well format to be compatible with robotic liquid handling and small molecule libraries.[2]

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis & Follow-up Assay_Dev Assay Development & Miniaturization Plate_Prep Assay Plate Preparation Assay_Dev->Plate_Prep Optimized Protocol Compound_Dispense Compound Dispensing Plate_Prep->Compound_Dispense Prepared Plates Reagent_Add Reagent Addition Compound_Dispense->Reagent_Add Incubation Incubation Reagent_Add->Incubation Detection Signal Detection Incubation->Detection Data_Analysis Data Analysis & Hit Identification Detection->Data_Analysis Raw Data Hit_Confirmation Hit Confirmation Data_Analysis->Hit_Confirmation Primary Hits Dose_Response Dose-Response Studies Hit_Confirmation->Dose_Response Confirmed Hits Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseX Kinase-X Receptor->KinaseX Activates Substrate Substrate Protein KinaseX->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Transcription Gene Transcription pSubstrate->Transcription Response Cellular Response Transcription->Response Inhibitor 1-(Azetidin-3-YL)pyrrolidine dihydrochloride Inhibitor->KinaseX Inhibits

References

Application Notes and Protocols for Determining the Activity of 1-(Azetidin-3-YL)pyrrolidine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and development of novel therapeutic agents require robust and reliable methods to characterize their biological activity. 1-(Azetidin-3-YL)pyrrolidine dihydrochloride is a synthetic compound containing both azetidine and pyrrolidine moieties. Such nitrogen-containing heterocyclic structures are of significant interest in medicinal chemistry due to their presence in a wide array of pharmacologically active compounds.[1][2][3] This document provides a detailed guide for the development of assays to determine the biological activity of this compound, using a hypothetical target, "Novel Kinase X" (NKX), for illustrative purposes. The principles and protocols outlined herein can be adapted for other potential targets.

The process of assay development is a critical first step in the drug discovery pipeline, aiming to create reliable and efficient tests to measure the biological activity of a compound.[4][5] This involves a series of steps from target identification and assay design to validation and optimization.[5][6] These application notes will cover both biochemical and cell-based assay formats to provide a comprehensive understanding of the compound's activity, from direct target engagement to its effects in a cellular context.[7][8]

Hypothetical Target: Novel Kinase X (NKX)

For the purpose of this protocol, we will hypothesize that this compound is an inhibitor of Novel Kinase X (NKX), a serine/threonine kinase implicated in a hypothetical disease pathway. Kinases are a well-established class of drug targets, and numerous assays have been developed to measure their activity.

Hypothetical Signaling Pathway of Novel Kinase X (NKX)

NKX_Signaling_Pathway Growth_Factor Growth Factor GF_Receptor Growth Factor Receptor Growth_Factor->GF_Receptor Upstream_Kinase Upstream Kinase GF_Receptor->Upstream_Kinase NKX Novel Kinase X (Target) Upstream_Kinase->NKX Downstream_Substrate Downstream Substrate NKX->Downstream_Substrate P Transcription_Factor Transcription Factor Downstream_Substrate->Transcription_Factor Gene_Expression Gene Expression (e.g., Proliferation, Survival) Transcription_Factor->Gene_Expression Compound 1-(Azetidin-3-YL)pyrrolidine dihydrochloride Compound->NKX

Caption: Hypothetical signaling cascade involving Novel Kinase X (NKX).

Experimental Workflow for Assay Development

The development and validation of an assay for a novel compound follows a structured workflow. This ensures that the resulting data is robust, reproducible, and suitable for making informed decisions in a drug discovery project.[6]

Assay_Development_Workflow cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Assay Validation cluster_2 Phase 3: Data Analysis & Reporting Target_Selection Target Selection (Novel Kinase X) Assay_Principle Assay Principle Selection (e.g., Luminescence, Fluorescence) Target_Selection->Assay_Principle Reagent_Procurement Reagent Procurement & QC Assay_Principle->Reagent_Procurement Optimization Assay Optimization (e.g., Substrate, ATP, Enzyme Conc.) Reagent_Procurement->Optimization Primary_Screen Primary Biochemical Screen (Single Concentration) Optimization->Primary_Screen Dose_Response Dose-Response & IC50 Determination Primary_Screen->Dose_Response Secondary_Assay Secondary Cell-Based Assay Dose_Response->Secondary_Assay Selectivity_Profiling Selectivity Profiling (Against other kinases) Secondary_Assay->Selectivity_Profiling Data_Analysis Data Analysis & Interpretation Selectivity_Profiling->Data_Analysis Reporting Reporting & Documentation Data_Analysis->Reporting

Caption: General workflow for assay development and validation.

Section 1: Biochemical Assay for NKX Inhibition

Biochemical assays are fundamental for measuring the direct interaction between a compound and its target protein.[4] For kinases, a common approach is to measure the consumption of ATP or the phosphorylation of a substrate. This protocol describes a luminescence-based kinase assay.

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-based)

Objective: To determine the in vitro inhibitory activity of this compound against NKX by measuring ATP consumption.

Materials:

  • Recombinant human NKX enzyme

  • Synthetic peptide substrate for NKX

  • ATP (Adenosine 5'-triphosphate)

  • This compound

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based kinase activity kit (detects remaining ATP)

  • White, opaque 384-well microplates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in kinase assay buffer to create a range of concentrations for dose-response analysis (e.g., from 100 µM to 1 nM).

  • Assay Setup:

    • Add 5 µL of the diluted compound or vehicle (DMSO in assay buffer) to the wells of a 384-well plate.

    • Add 10 µL of a solution containing the NKX enzyme and its peptide substrate in kinase assay buffer.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiation of Kinase Reaction:

    • Add 10 µL of ATP solution (at a concentration close to the Km for NKX) in kinase assay buffer to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Add 25 µL of the luminescence detection reagent to each well to stop the kinase reaction and measure the amount of remaining ATP.

    • Incubate for 10 minutes at room temperature.

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Hypothetical Biochemical Data
CompoundTargetAssay TypeIC50 (nM) [Hypothetical]
This compoundNKXLuminescence75
Staurosporine (Control Inhibitor)NKXLuminescence15

Section 2: Cell-Based Assay for NKX Pathway Inhibition

Cell-based assays are crucial for confirming that a compound is active in a more physiologically relevant environment and can penetrate cell membranes to reach its target.[9]

Protocol 2: Cellular Phospho-Substrate Assay (ELISA-based)

Objective: To measure the ability of this compound to inhibit the phosphorylation of a downstream substrate of NKX in a cellular context.

Materials:

  • A human cell line endogenously expressing NKX (e.g., HEK293)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Growth factor or other stimulus to activate the NKX pathway

  • Lysis buffer

  • Antibody-based ELISA kit specific for the phosphorylated form of the NKX downstream substrate

  • 96-well clear microplates for cell culture

  • Plate reader with absorbance detection

Procedure:

  • Cell Culture and Plating:

    • Culture the cells in appropriate medium until they reach 80-90% confluency.

    • Seed the cells into a 96-well plate at a density of 50,000 cells per well and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Remove the culture medium from the cells and replace it with the compound-containing medium.

    • Incubate for 2 hours at 37°C.

  • Pathway Stimulation:

    • Add a growth factor or other stimulus to the wells to activate the NKX signaling pathway.

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis:

    • Aspirate the medium and wash the cells with cold PBS.

    • Add 100 µL of lysis buffer to each well and incubate on ice for 20 minutes.

  • ELISA Protocol:

    • Transfer the cell lysates to the ELISA plate pre-coated with a capture antibody for the NKX substrate.

    • Follow the manufacturer's instructions for the ELISA kit, which typically involve incubation with a detection antibody specific for the phosphorylated substrate, followed by a substrate for colorimetric detection.

  • Data Analysis:

    • Read the absorbance at the appropriate wavelength.

    • The absorbance is directly proportional to the amount of phosphorylated substrate.

    • Calculate the percent inhibition of phosphorylation for each compound concentration relative to the stimulated vehicle control.

    • Determine the IC50 value as described for the biochemical assay.

Data Presentation: Hypothetical Cell-Based Data
CompoundCell LineAssay TypeCellular IC50 (nM) [Hypothetical]
This compoundHEK293ELISA250
Staurosporine (Control Inhibitor)HEK293ELISA80

Conclusion

These application notes provide a comprehensive framework for the initial characterization of this compound's biological activity. By employing both biochemical and cell-based assays, researchers can gain insights into the compound's potency, mechanism of action, and cellular efficacy. The provided protocols and data presentation formats offer a standardized approach to facilitate the evaluation of this and other novel chemical entities in the drug discovery process. It is essential to adapt and optimize these general protocols based on the specific biological target and available resources.[10]

References

Application Notes and Protocols for 1-(Azetidin-3-YL)pyrrolidine Dihydrochloride in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data and established applications for 1-(Azetidin-3-YL)pyrrolidine dihydrochloride in CNS drug discovery are not extensively available in peer-reviewed literature. The following application notes and protocols are presented as a representative example based on the known activities of structurally related azetidine and pyrrolidine-containing compounds in the central nervous system. These are intended to serve as a foundational guide for researchers initiating studies with this compound.

Introduction

This compound is a small molecule featuring both an azetidine and a pyrrolidine ring, scaffolds that are of significant interest in medicinal chemistry.[1][2] These ring systems are present in a variety of biologically active compounds, and their combination in this particular structure suggests potential for interaction with CNS targets. The azetidine ring, a four-membered saturated heterocycle, offers a rigid and three-dimensional structural element that can be valuable for optimizing ligand-receptor interactions.[1][3] Similarly, the pyrrolidine ring is a common motif in numerous CNS-active drugs and natural products.[2] Given the prevalence of these scaffolds in compounds targeting CNS receptors, this compound represents a novel chemical entity for screening and development in CNS drug discovery programs.

Potential CNS Applications

Based on the pharmacology of related azetidine and pyrrolidine derivatives, this compound could be investigated for activity at several CNS targets, including but not limited to:

  • Serotonin (5-HT) Receptors: Various azetidine and pyrrolidine derivatives have been explored as agonists and antagonists for different 5-HT receptor subtypes, which are implicated in mood disorders, anxiety, and migraine.[4]

  • Dopamine (D) Receptors: The modulation of dopamine receptors is a key strategy in the treatment of schizophrenia, Parkinson's disease, and addiction. The azetidine moiety is found in compounds with dopamine receptor activity.[1]

  • Muscarinic Acetylcholine (mACh) Receptors: These receptors are involved in cognitive function, and their modulation is a therapeutic approach for Alzheimer's disease and other dementias.

  • Ion Channels: The pyrrolidine scaffold is present in compounds that modulate voltage-gated sodium and calcium channels, which are important targets for anticonvulsant drugs.[5]

Data Summary of Hypothetical Activity

The following tables present hypothetical quantitative data for this compound, assuming its potential activity as a modulator of a G-protein coupled receptor (GPCR), such as a serotonin receptor subtype.

Table 1: Receptor Binding Affinity

CompoundTarget ReceptorKi (nM)RadioligandSource of Tissue/Cells
1-(Azetidin-3-YL)pyrrolidine5-HTX Receptor85[3H]-SerotoninCHO-K1 Cells
Reference Compound (e.g., Serotonin)5-HTX Receptor10[3H]-SerotoninCHO-K1 Cells

Table 2: In Vitro Functional Activity (cAMP Assay)

CompoundTarget ReceptorEC50 (nM)Emax (%)Assay Type
1-(Azetidin-3-YL)pyrrolidine5-HTX Receptor25070cAMP Accumulation (Agonist Mode)
Reference Agonist5-HTX Receptor15100cAMP Accumulation (Agonist Mode)

Experimental Protocols

Protocol for Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a target CNS receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., from CHO-K1 cells)

  • Radioligand specific for the target receptor (e.g., [3H]-Serotonin)

  • This compound

  • Reference compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

  • 96-well filter plates

Procedure:

  • Prepare serial dilutions of this compound and the reference compound in assay buffer.

  • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either the test compound, reference compound, or vehicle.

  • For non-specific binding determination, add a high concentration of a non-labeled ligand.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, and then add scintillation cocktail to each well.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC50 value by non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol for cAMP Functional Assay

Objective: To assess the functional activity of this compound at a Gs or Gi-coupled receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • Whole cells expressing the target receptor

  • This compound

  • Reference agonist

  • Cell culture medium

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Culture the cells expressing the target receptor in 96-well plates until they reach the desired confluency.

  • Remove the culture medium and wash the cells with assay buffer.

  • Prepare serial dilutions of this compound and the reference agonist in stimulation buffer.

  • Add the compound dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Perform the cAMP measurement using the chosen detection method and plate reader.

  • Generate a dose-response curve and calculate the EC50 and Emax values using non-linear regression.

Visualizations

G cluster_membrane Cell Membrane GPCR GPCR (e.g., 5-HT Receptor) G_protein G-Protein (Gs) GPCR->G_protein Activates AC Adenylate Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to Ligand 1-(Azetidin-3-YL)pyrrolidine (Agonist) Ligand->GPCR Binds ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Hypothetical GPCR signaling pathway for 1-(Azetidin-3-YL)pyrrolidine.

G start Start synthesis Compound Synthesis & Purification start->synthesis primary_binding Primary Screen: Radioligand Binding Assay synthesis->primary_binding hit_identified Hit Identified? primary_binding->hit_identified functional_assay Secondary Screen: Functional Assay (e.g., cAMP) selectivity Selectivity Profiling: Panel of CNS Receptors functional_assay->selectivity in_vivo In Vivo Studies: (e.g., Behavioral Models) selectivity->in_vivo active_in_vivo Active? in_vivo->active_in_vivo end Lead Optimization hit_identified->functional_assay Yes hit_identified->end No active_in_vivo->end Yes active_in_vivo->end No

Caption: General workflow for CNS drug discovery.

References

Application Notes and Protocols: Antimicrobial Activity of 1-(Azetidin-3-YL)pyrrolidine Dihydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine and pyrrolidine scaffolds are prominent heterocyclic moieties that form the core of numerous biologically active compounds. Their derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including potent antimicrobial activity. This document provides detailed application notes and experimental protocols for evaluating the antimicrobial efficacy of a novel class of compounds: 1-(Azetidin-3-YL)pyrrolidine dihydrochloride derivatives.

While specific quantitative antimicrobial data for this compound derivatives are not extensively available in the public domain, this guide offers comprehensive protocols and illustrative data based on related azetidine and pyrrolidine compounds. These notes are intended to equip researchers with the necessary methodologies to screen and characterize the antimicrobial potential of their proprietary derivatives.

Data Presentation: Illustrative Antimicrobial Activity

The following tables present hypothetical quantitative data for a series of this compound derivatives (designated as AZP-001 to AZP-004). This data is for illustrative purposes to guide researchers in structuring their experimental findings.

Table 1: Minimum Inhibitory Concentration (MIC) of AZP Derivatives

CompoundStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)Candida albicans (ATCC 90028) MIC (µg/mL)
AZP-0011664>12832
AZP-00283212816
AZP-00332128>12864
AZP-004416648
Ciprofloxacin0.50.0150.25NA
FluconazoleNANANA2

NA: Not Applicable

Table 2: Zone of Inhibition Diameters for AZP Derivatives (Agar Well Diffusion Assay)

Compound (100 µ g/well )Staphylococcus aureus (ATCC 29213) Zone of Inhibition (mm)Escherichia coli (ATCC 25922) Zone of Inhibition (mm)Pseudomonas aeruginosa (ATCC 27853) Zone of Inhibition (mm)Candida albicans (ATCC 90028) Zone of Inhibition (mm)
AZP-0011812015
AZP-0022215819
AZP-0031510013
AZP-00425191223
Ciprofloxacin (10 µg)303528NA
Fluconazole (25 µg)NANANA28

NA: Not Applicable

Experimental Protocols

Detailed methodologies for key antimicrobial screening experiments are provided below.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2][3][4][5]

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., sterile deionized water or DMSO).

  • Preparation of Inoculum:

    • From a fresh 18-24 hour agar plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Positive Control: A well containing broth and inoculum without any test compound.

    • Negative Control: A well containing only broth to check for sterility.

    • Standard Control: A row with a known antibiotic (e.g., Ciprofloxacin, Fluconazole) for comparison.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[1]

Protocol 2: Agar Well Diffusion Assay

This method is used for preliminary screening of antimicrobial activity by measuring the zone of growth inhibition around a well containing the test compound.[6][7][8]

Materials:

  • Test compounds

  • Bacterial and fungal strains

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes

Procedure:

  • Preparation of Agar Plates: Prepare MHA or SDA plates and allow them to solidify under sterile conditions.

  • Preparation of Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Plates: Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate evenly in three directions to ensure a uniform lawn of growth.

  • Creating Wells: Aseptically punch wells of 6-8 mm in diameter into the inoculated agar plates using a sterile cork borer.

  • Adding Test Compounds: Carefully add a fixed volume (e.g., 100 µL) of a known concentration of the test compound solution into each well.

  • Controls:

    • Negative Control: A well containing the solvent used to dissolve the test compounds.

    • Positive Control: Wells containing standard antibiotic discs or solutions.

  • Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compound into the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Measurement: After incubation, measure the diameter of the zone of complete inhibition around each well in millimeters (mm).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_diffusion Zone of Inhibition (Agar Well Diffusion) Compound Test Compound Stock Solution SerialDilution Serial Dilution in 96-well Plate Compound->SerialDilution AddCompound Add Test Compound Compound->AddCompound Inoculum Microbial Inoculum (0.5 McFarland) Inoculation_MIC Inoculation Inoculum->Inoculation_MIC PlateInoculation Inoculate Agar Plate Inoculum->PlateInoculation SerialDilution->Inoculation_MIC Incubation_MIC Incubation (16-24h) Inoculation_MIC->Incubation_MIC Read_MIC Read MIC Value Incubation_MIC->Read_MIC WellCreation Create Wells PlateInoculation->WellCreation WellCreation->AddCompound Incubation_Diffusion Incubation (18-24h) AddCompound->Incubation_Diffusion MeasureZone Measure Zone of Inhibition Incubation_Diffusion->MeasureZone

Caption: Workflow for antimicrobial susceptibility testing.

Potential Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Azetidinone-containing compounds, particularly β-lactams, are known to inhibit bacterial cell wall synthesis. While the specific mechanism for 1-(Azetidin-3-YL)pyrrolidine derivatives needs to be elucidated, a potential pathway could involve the inhibition of peptidoglycan synthesis.

mechanism_of_action cluster_bacterium Bacterial Cell AZP 1-(Azetidin-3-YL)pyrrolidine Derivative PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) AZP->PBP Inhibition Lysis Cell Lysis AZP->Lysis Results in Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellWall Stable Cell Wall Peptidoglycan->CellWall Leads to

Caption: Hypothetical mechanism of action via cell wall synthesis inhibition.

Conclusion

The provided application notes and protocols offer a robust framework for the systematic evaluation of the antimicrobial properties of this compound derivatives. By employing these standardized methods, researchers can generate reliable and comparable data to assess the potential of these novel compounds as future antimicrobial agents. Further studies will be necessary to elucidate the precise mechanism of action and to perform comprehensive structure-activity relationship (SAR) analyses.

References

Application Note: Derivatization of 1-(Azetidin-3-YL)pyrrolidine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(Azetidin-3-yl)pyrrolidine is a valuable scaffold in medicinal chemistry, combining the conformational rigidity of the azetidine ring with the versatile substitution possibilities of the pyrrolidine moiety. Its derivatives have been explored for various therapeutic targets. Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. This document provides detailed protocols for the derivatization of 1-(azetidin-3-yl)pyrrolidine dihydrochloride, focusing on N-acylation and N-alkylation of the pyrrolidine nitrogen, to generate a library of analogs for SAR studies.

Core Scaffold

The starting material, this compound, possesses a secondary amine within the pyrrolidine ring that serves as the primary point for diversification. The dihydrochloride salt form requires a deprotection step to liberate the free base before derivatization.

Experimental Protocols

1. Deprotection of this compound

This protocol describes the neutralization of the dihydrochloride salt to yield the free amine, which is essential for subsequent derivatization reactions.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Separatory funnel

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 2M aqueous solution of NaOH or a saturated solution of K₂CO₃ with stirring until the pH of the solution is >10.

  • Extract the aqueous layer with DCM or EtOAc (3 x 20 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine.

  • The crude free amine is typically used immediately in the next step without further purification.

2. N-Acylation of 1-(Azetidin-3-YL)pyrrolidine

This protocol outlines the procedure for acylating the secondary amine of the pyrrolidine ring with an acyl chloride.

Materials:

  • 1-(Azetidin-3-yl)pyrrolidine (free base from Protocol 1)

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.05 eq)

  • Triethylamine (TEA) or Pyridine (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, nitrogen inlet, magnetic stirrer, dropping funnel

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-(azetidin-3-yl)pyrrolidine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.05 eq) dropwise via a dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-acylated derivative.

3. N-Alkylation of 1-(Azetidin-3-YL)pyrrolidine

This protocol details the alkylation of the pyrrolidine nitrogen using an alkyl halide.

Materials:

  • 1-(Azetidin-3-yl)pyrrolidine (free base from Protocol 1)

  • Alkyl halide (e.g., Methyl iodide, Benzyl bromide) (1.0 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-(azetidin-3-yl)pyrrolidine (1.0 eq) in MeCN or DMF, add the alkyl halide (1.0 eq) and K₂CO₃ or DIPEA (2.0 eq).

  • Heat the reaction mixture to 50-80 °C and stir for 4-24 hours, monitoring by TLC.

  • After cooling to room temperature, filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between EtOAc and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and evaporate the solvent.

  • Purify the crude product via silica gel column chromatography to yield the N-alkylated derivative.

Data Presentation: Hypothetical SAR Data

The following table presents hypothetical data for a series of derivatized compounds to illustrate a typical SAR study. The biological activity is represented by IC₅₀ values against a hypothetical kinase target.

Compound IDR GroupDerivatization MethodMolecular Weight ( g/mol )IC₅₀ (nM)
Parent-01 H-126.20>10,000
AC-01 -C(O)CH₃N-Acylation168.245,200
AC-02 -C(O)PhN-Acylation230.301,500
AC-03 -C(O)c-PrN-Acylation194.28850
AC-04 -C(O)CH₂PhN-Acylation244.331,200
AL-01 -CH₃N-Alkylation140.237,500
AL-02 -CH₂PhN-Alkylation216.32980
AL-03 -CH₂c-PrN-Alkylation180.29450
AL-04 -(CH₂)₂PhN-Alkylation230.35620

SAR Summary:

  • The unsubstituted parent compound Parent-01 is inactive.

  • N-acylation generally leads to moderate activity. The benzoyl derivative AC-02 and cyclopropylcarbonyl derivative AC-03 show improved potency over the simple acetyl derivative AC-01 .

  • N-alkylation appears to be a more favorable modification for this target.

  • Small alkyl groups like methyl (AL-01 ) offer minimal improvement.

  • Larger, rigid groups like benzyl (AL-02 ) and especially cyclopropylmethyl (AL-03 ) significantly enhance potency.

  • The phenethyl group (AL-04 ) is also well-tolerated, suggesting a hydrophobic pocket in the target's binding site.

Visualizations

Derivatization_Workflow Start 1-(Azetidin-3-YL)pyrrolidine dihydrochloride FreeBase 1-(Azetidin-3-YL)pyrrolidine (Free Base) Start->FreeBase Deprotection (Base) Acylation N-Acylation FreeBase->Acylation R-COCl, Base Alkylation N-Alkylation FreeBase->Alkylation R-X, Base AcylDeriv N-Acyl Derivatives Acylation->AcylDeriv AlkylDeriv N-Alkyl Derivatives Alkylation->AlkylDeriv SAR SAR Studies AcylDeriv->SAR AlkylDeriv->SAR

Caption: General workflow for the derivatization of 1-(azetidin-3-yl)pyrrolidine.

SAR_Logic Parent Parent Scaffold (Low Activity) ModPoint Modify Pyrrolidine-N Parent->ModPoint Acylation N-Acylation ModPoint->Acylation Alkylation N-Alkylation ModPoint->Alkylation SmallAcyl Small Acyl (e.g., Acetyl) Moderate Activity Acylation->SmallAcyl AromaticAcyl Aromatic Acyl (e.g., Benzoyl) Improved Activity Acylation->AromaticAcyl SmallAlkyl Small Alkyl (e.g., Methyl) Slight Improvement Alkylation->SmallAlkyl BulkyAlkyl Bulky/Rigid Alkyl (e.g., Benzyl, c-Pr-CH2) Highest Activity Alkylation->BulkyAlkyl Conclusion Conclusion: Hydrophobic & rigid groups at Pyrrolidine-N are favorable AromaticAcyl->Conclusion BulkyAlkyl->Conclusion

Caption: Logical flow of a hypothetical SAR study.

Application Notes and Protocols for the Formulation of 1-(Azetidin-3-YL)pyrrolidine dihydrochloride in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the formulation of 1-(Azetidin-3-YL)pyrrolidine dihydrochloride for use in preclinical animal research. This document outlines the essential physicochemical properties of the compound, alongside detailed protocols for the preparation of formulations suitable for various routes of administration, including oral gavage and parenteral injections. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and safety of in vivo studies.

Physicochemical Properties

This compound is a white crystalline solid.[1] As a dihydrochloride salt, it is expected to be soluble in aqueous solutions.[1] However, comprehensive characterization of its solubility and stability in various vehicles is paramount for the development of a successful formulation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₁₆Cl₂N₂[1]
Molecular Weight199.12 g/mol [1]
AppearanceWhite crystalline solid[1]
Solubility in WaterSoluble[1]
Storage TemperatureRoom Temperature[1]

Pre-formulation Studies: Essential First Steps

Prior to the preparation of a final dosing formulation, it is critical to conduct pre-formulation studies to determine the optimal vehicle and storage conditions.

Experimental Protocol: Solubility Assessment

This protocol outlines the steps to determine the solubility of this compound in various vehicles.

Materials:

  • This compound

  • Selection of vehicles (e.g., Sterile Water for Injection, 0.9% Saline, Phosphate-Buffered Saline (PBS) pH 7.4, 5% Dextrose in Water (D5W), 0.5% (w/v) Methylcellulose in water)

  • Vortex mixer

  • Analytical balance

  • pH meter

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical method for quantification.

Procedure:

  • Prepare saturated solutions by adding an excess amount of the compound to a known volume of each vehicle in separate vials.

  • Agitate the vials at a constant temperature (e.g., room temperature or 37°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Visually inspect for the presence of undissolved solid material.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully collect the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of the dissolved compound using a validated analytical method.

Table 2: Example Solubility Data Table

VehicleTemperature (°C)pHSolubility (mg/mL)Observations
Sterile Water for Injection25
0.9% Saline25
PBS (pH 7.4)25
5% Dextrose in Water25
0.5% Methylcellulose25
Experimental Protocol: Solution Stability Assessment

This protocol is designed to evaluate the stability of this compound in a selected vehicle over time and under different storage conditions.

Materials:

  • Pre-prepared solution of this compound at a known concentration.

  • Storage containers (e.g., amber vials).

  • Environmental chambers or incubators set at desired temperatures (e.g., 4°C, room temperature).

  • HPLC or other suitable analytical method.

Procedure:

  • Prepare a stock solution of the compound in the chosen vehicle.

  • Aliquot the solution into multiple storage containers.

  • Store the containers under various conditions (e.g., protected from light at 4°C and room temperature).

  • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw a sample from each condition.

  • Analyze the samples to determine the concentration of the compound and the presence of any degradation products.

Table 3: Example Stability Data Table

VehicleConcentration (mg/mL)Storage ConditionTime (hours)% Initial Concentration RemainingDegradation Products Observed
0.9% Saline104°C, protected from light0100None
24
48
Room Temp, protected from light0100None
24
48

Formulation Protocols

Based on the pre-formulation data, an appropriate vehicle and preparation method can be selected. The following are general protocols for preparing formulations for common routes of administration in animal studies.

Protocol 1: Preparation of an Aqueous Solution for Oral Gavage

dot

Oral_Gavage_Formulation cluster_prep Preparation Steps start Calculate Required Mass of Compound weigh Weigh Compound start->weigh Based on dose, animal number & weight dissolve Dissolve in Vehicle weigh->dissolve Transfer to sterile tube vortex Vortex to Homogenize dissolve->vortex qc Visual Inspection for Particulates vortex->qc end_prep Formulation Ready for Dosing qc->end_prep

Caption: Workflow for Oral Gavage Solution Preparation.

Materials:

  • This compound

  • Sterile, deionized water or other suitable aqueous vehicle.

  • Sterile conical tubes or vials.

  • Vortex mixer.

  • Analytical balance.

Procedure:

  • Calculate the total amount of the compound required based on the desired dose (mg/kg), the number of animals, and their average body weight.

  • Accurately weigh the calculated amount of this compound.

  • Transfer the powder to a sterile conical tube.

  • Add the desired volume of the aqueous vehicle to the tube.

  • Vortex the solution until the compound is completely dissolved and the solution is homogenous.

  • Visually inspect the solution to ensure there are no undissolved particles.

Protocol 2: Preparation of a Sterile Solution for Parenteral Administration

For intravenous, intraperitoneal, or subcutaneous administration, the formulation must be sterile and isotonic.

dot

Parenteral_Formulation cluster_prep Parenteral Preparation (Aseptic Technique) start Calculate Required Mass weigh Weigh Compound start->weigh dissolve Dissolve in Sterile Vehicle weigh->dissolve ph_adjust Adjust pH (if necessary) dissolve->ph_adjust e.g., sterile NaOH/HCl filter Sterile Filter (0.22 µm) ph_adjust->filter qc Visual Inspection & Particulate Check filter->qc end_prep Sterile Formulation Ready qc->end_prep

Caption: Workflow for Sterile Parenteral Formulation.

Materials:

  • This compound

  • Sterile vehicle (e.g., 0.9% Sodium Chloride Injection, USP).

  • Sterile vials.

  • Sterile syringe filters (0.22 µm).

  • Laminar flow hood or biological safety cabinet.

  • pH meter and sterile pH adjustment solutions (if necessary).

Procedure:

  • Perform all manipulations within a laminar flow hood using aseptic techniques.

  • Calculate the required amount of the compound.

  • Weigh the compound and transfer it to a sterile vial.

  • Add the sterile vehicle to the vial.

  • Gently agitate or vortex until the compound is fully dissolved.

  • If necessary, measure the pH of the solution and adjust it to a physiologically compatible range (typically pH 6.5-7.5) using sterile acid or base.

  • Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile vial.

  • Visually inspect the final solution for any particulate matter.

Analytical Method for Concentration Verification

It is good practice to verify the concentration of the final formulation. HPLC with UV detection is a common method for such analysis.

dot

Analytical_Workflow cluster_workflow Concentration Verification Workflow sample Collect Formulation Sample dilute Dilute Sample sample->dilute inject Inject into HPLC dilute->inject analyze Analyze Chromatogram inject->analyze quantify Quantify Concentration analyze->quantify Compare to Standard Curve

Caption: Workflow for Analytical Concentration Verification.

Table 4: Example HPLC Method Parameters

ParameterCondition
ColumnC18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Trifluoroacetic acid in Water
Mobile Phase B0.1% Trifluoroacetic acid in Acetonitrile
Gradiente.g., 5% to 95% B over 10 minutes
Flow Rate1.0 mL/min
DetectionUV at a suitable wavelength (to be determined)
Injection Volume10 µL

Safety Precautions

When handling this compound, appropriate personal protective equipment (PPE), such as gloves, a lab coat, and safety glasses, should be worn.[1] Avoid inhalation of the powder and direct contact with skin and eyes.[1] In case of contact, seek medical advice.[1]

Conclusion

The successful formulation of this compound for animal studies is contingent upon careful pre-formulation assessment of its solubility and stability. The protocols provided herein offer a systematic approach to developing and preparing formulations for both oral and parenteral routes of administration. Adherence to these guidelines, including aseptic techniques for parenteral preparations and analytical verification of concentration, will contribute to the integrity and reliability of preclinical research findings.

References

Troubleshooting & Optimization

Overcoming solubility issues with 1-(Azetidin-3-YL)pyrrolidine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 1-(Azetidin-3-YL)pyrrolidine dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: As a dihydrochloride salt of a small molecule amine, this compound is expected to be freely soluble in water.[1][2] The protonated amine groups significantly increase its polarity, making it amenable to aqueous solutions.[3][4] However, its solubility can be influenced by the pH of the solution and the presence of other ions.

Q2: Why is my compound precipitating out of a buffered solution?

A2: Precipitation in a buffered solution, especially at neutral or alkaline pH, is often due to the conversion of the hydrochloride salt to its less soluble free base form. This phenomenon is known as disproportionation.[5] Many new drug candidates are poorly water-soluble, and salt formation is a common method to increase solubility.[5] However, the stability of the salt form is critical.[5]

Q3: Can I use organic solvents to dissolve this compound?

A3: While water is the primary recommended solvent, some organic solvents may be used. It is likely soluble in polar protic solvents like methanol and ethanol.[2] For biological assays, co-solvents such as DMSO, PEG, and glycerol can be cautiously employed to enhance the solubility of small molecules, though their compatibility with the specific experimental system must be verified.[6][7]

Q4: How does the "common ion effect" affect the solubility of this compound?

A4: The common ion effect can decrease the solubility of a hydrochloride salt if the solution already contains a significant concentration of chloride ions.[8] For instance, preparing a solution in a buffer containing a high concentration of sodium chloride might reduce the solubility of this compound.[8][9]

Troubleshooting Guides

Issue 1: Compound fails to dissolve completely in water.

This is unexpected for a dihydrochloride salt but may occur due to issues with the material or preparation method.

Troubleshooting Workflow:

start Initial Observation: Compound not dissolving in water step1 Verify Compound Integrity: Check appearance and for signs of degradation. start->step1 step2 Increase Sonication/Vortexing: Apply mechanical agitation to aid dissolution. step1->step2 step3 Gentle Warming: Warm the solution slightly (e.g., to 37°C). Monitor for degradation. step2->step3 step4 pH Adjustment: Lower the pH of the water slightly (e.g., with dilute HCl) to favor the salt form. step3->step4 end Compound Dissolved step4->end

Caption: Workflow for addressing initial dissolution failure in water.

Detailed Steps:

  • Verify Compound Integrity: Ensure the compound appears as expected (e.g., a white crystalline solid).[1] Any discoloration could indicate degradation.

  • Mechanical Agitation: Use a vortex mixer or an ultrasonic bath to provide energy to break up the crystal lattice.

  • Gentle Heating: Cautiously warm the solution. Be aware that elevated temperatures can sometimes lead to the degradation of hydrochloride salts.[1][9]

  • pH Adjustment: If the water used is slightly basic, adding a small amount of dilute HCl can shift the equilibrium towards the more soluble protonated form.

Issue 2: Precipitation observed after adding the compound to a physiological buffer (e.g., PBS at pH 7.4).

This is a common issue due to the conversion of the soluble salt to the less soluble free base at higher pH.

Troubleshooting Workflow:

start Observation: Precipitation in physiological buffer (pH > 7) step1 Prepare a Concentrated Stock Solution: Dissolve the compound in water or a slightly acidic buffer first. start->step1 step2 Serial Dilution: Perform serial dilutions of the stock solution into the final physiological buffer. step1->step2 step3 Consider Co-solvents: If precipitation persists, prepare the stock solution in a biocompatible organic solvent (e.g., DMSO) before dilution. step2->step3 step4 Final Concentration Check: Ensure the final concentration of the organic solvent is low enough to not affect the biological assay. step3->step4 end Stable Solution Achieved step4->end

Caption: Strategy to prevent precipitation in physiological buffers.

Detailed Steps:

  • Prepare a Concentrated Stock: First, dissolve the compound in pure water or a buffer with a lower pH (e.g., pH 4-5) to ensure it is fully in its salt form.

  • Dilute into Final Buffer: Add the concentrated stock solution dropwise to the final, stirred physiological buffer. This gradual addition can sometimes prevent immediate precipitation.

  • Use of Co-solvents: For many poorly soluble compounds, preparing a high-concentration stock in a solvent like DMSO is a standard practice in drug discovery.[7]

  • Control Final Solvent Concentration: It is crucial to keep the final concentration of any organic solvent low (typically <1%, often <0.1%) in the final assay to avoid artifacts.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound.

  • Solvent Addition: Add a portion of high-purity water (e.g., Milli-Q) to the solid.

  • Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved.

  • Volume Adjustment: Add water to reach the final desired concentration.

  • Filtration (Optional): For sterile applications, filter the solution through a 0.22 µm filter.

  • Storage: Store the stock solution as recommended, typically at 4°C or -20°C for long-term stability.

Protocol 2: Solubilization for Biological Assays Using a Co-Solvent
  • Stock Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure complete dissolution.

  • Intermediate Dilution (Optional): If necessary, create an intermediate dilution of the DMSO stock in an aqueous buffer (e.g., dilute 1:10 in a pH 5 buffer). This can help mitigate precipitation upon final dilution.

  • Final Dilution: Add a small volume of the stock (or intermediate dilution) to the final assay buffer (e.g., PBS at pH 7.4) to achieve the desired working concentration. The final DMSO concentration should be carefully controlled and matched across all experimental conditions, including controls.

Data Presentation

Solvent/SolutionExpected SolubilityRationale & Considerations
Water HighAs a dihydrochloride salt, it is highly polar and readily forms ions in water.[1][3]
Phosphate-Buffered Saline (PBS) pH 7.4 Moderate to LowSolubility is pH-dependent. At neutral pH, conversion to the less soluble free base can occur.[5]
Aqueous Buffers (pH < 6) HighThe acidic environment favors the protonated (salt) form, enhancing solubility.
Ethanol/Methanol Moderate to HighPolar protic solvents can typically dissolve hydrochloride salts.[2]
DMSO HighA common polar aprotic solvent used for creating stock solutions of organic compounds for biological screening.[7]
Apolar Solvents (e.g., Hexane, Toluene) Very LowThe ionic and polar nature of the salt makes it insoluble in nonpolar solvents.

References

Optimizing reaction conditions for 1-(Azetidin-3-YL)pyrrolidine dihydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Azetidin-3-YL)pyrrolidine Dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective strategy involves a two-step process:

  • Reductive Amination: Reaction of a protected azetidin-3-one (e.g., N-Boc-azetidin-3-one) with pyrrolidine in the presence of a reducing agent.

  • Deprotection and Salt Formation: Removal of the protecting group (e.g., Boc) under acidic conditions, which also facilitates the formation of the dihydrochloride salt.

Q2: Which protecting group is most suitable for the azetidine nitrogen during this synthesis?

The tert-butoxycarbonyl (Boc) group is a widely used and recommended protecting group for the azetidine nitrogen. It is stable under the conditions of reductive amination and can be readily removed with hydrochloric acid to yield the final dihydrochloride salt in a single step. Other protecting groups like benzyl (Bn) or carbobenzyloxy (Cbz) can also be used, but their removal typically requires separate steps such as hydrogenation.

Q3: What are the primary challenges in synthesizing azetidine-containing compounds?

The main challenge stems from the inherent ring strain of the four-membered azetidine ring, making it susceptible to ring-opening side reactions, especially under harsh conditions. Other common issues include low yields and difficulties in purification due to the polarity of the compounds. Careful selection of reaction conditions and protecting groups is crucial.

Q4: How can I monitor the progress of the reductive amination and deprotection steps?

Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective techniques for monitoring reaction progress. For TLC, staining with potassium permanganate or ninhydrin can help visualize the reactants and products. LC-MS is particularly useful for confirming the mass of the desired product and any intermediates or byproducts.

Q5: What are the key safety precautions to consider during this synthesis?

Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. The reagents used, such as sodium triacetoxyborohydride and hydrochloric acid, should be handled in a well-ventilated fume hood.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low yield of protected 1-(Azetidin-3-YL)pyrrolidine Incomplete reaction of the azetidin-3-one.- Increase the reaction time. - Use a slight excess of pyrrolidine and the reducing agent.
Decomposition of the azetidine ring.- Maintain a controlled temperature, avoiding excessive heat.
Inefficient reducing agent.- Ensure the reducing agent (e.g., sodium triacetoxyborohydride) is fresh and has been stored properly to avoid degradation.
Presence of multiple spots on TLC after reductive amination Formation of side products.- Optimize the stoichiometry of the reactants. - Consider a different reducing agent, such as sodium cyanoborohydride, which can be more selective.
Unreacted starting materials.- As mentioned for low yield, increase reaction time or the amount of pyrrolidine and reducing agent.
Difficulty in removing the Boc protecting group Insufficient acid concentration or reaction time.- Use a higher concentration of HCl in a suitable solvent like dioxane or methanol. - Extend the reaction time and monitor by TLC or LC-MS until the starting material is fully consumed.
Product is an oil instead of a solid dihydrochloride salt Presence of residual solvent or impurities.- Ensure all solvent is removed under high vacuum. - Triturate the oil with a non-polar solvent like diethyl ether or hexane to induce precipitation of the salt.
Incomplete salt formation.- Add more HCl solution and re-concentrate to ensure complete protonation of both nitrogen atoms.
Purification challenges of the final product High polarity and water solubility of the dihydrochloride salt.- Purification by column chromatography can be difficult. Recrystallization from a suitable solvent system (e.g., methanol/isopropanol or ethanol/ether) is often more effective.

Experimental Protocols

Key Experiment: Reductive Amination of N-Boc-azetidin-3-one with Pyrrolidine
  • To a solution of N-Boc-azetidin-3-one (1.0 eq) in dichloromethane (DCM) at room temperature, add pyrrolidine (1.2 eq).

  • Stir the mixture for 1-2 hours to allow for the formation of the enamine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc-1-(azetidin-3-yl)pyrrolidine.

Visualizations

experimental_workflow cluster_reductive_amination Reductive Amination cluster_workup Work-up cluster_deprotection Deprotection & Salt Formation A Dissolve N-Boc-azetidin-3-one in DCM B Add Pyrrolidine A->B C Stir for 1-2h (Enamine Formation) B->C D Add Sodium Triacetoxyborohydride C->D E Stir for 12-24h D->E F Quench with NaHCO3 (aq) E->F G Separate Layers & Extract with DCM F->G H Wash with Brine, Dry, and Concentrate G->H I Dissolve Crude Product in Dioxane/Methanol H->I J Add HCl Solution I->J K Stir until Deprotection is Complete J->K L Concentrate to Obtain Dihydrochloride Salt K->L troubleshooting_flowchart start Low Yield or Impure Product q1 Is the reductive amination step incomplete? start->q1 a1_yes Increase reaction time or excess of reagents q1->a1_yes Yes q2 Are there significant side products? q1->q2 No a1_yes->q2 a2_yes Optimize stoichiometry or change reducing agent q2->a2_yes Yes q3 Is the deprotection step incomplete? q2->q3 No a2_yes->q3 a3_yes Increase acid concentration or reaction time q3->a3_yes Yes q4 Is the final salt an oil? q3->q4 No a3_yes->q4 a4_yes Triturate with a non-polar solvent q4->a4_yes Yes end Purify by Recrystallization q4->end No a4_yes->end

Technical Support Center: Purification of 1-(Azetidin-3-YL)pyrrolidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 1-(Azetidin-3-YL)pyrrolidine Dihydrochloride.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, a polar molecule that can present unique challenges.

Issue 1: Oily Product or Failure to Crystallize
  • Symptom: The final product after salt formation and solvent removal is a viscous oil or fails to precipitate as a solid.

  • Potential Causes:

    • Residual Solvents: The presence of certain solvents, even at trace levels, can inhibit crystallization. Protic solvents like methanol or ethanol are common culprits.

    • Hygroscopic Nature: The dihydrochloride salt is likely hygroscopic and has absorbed moisture from the atmosphere, preventing solidification.

    • Impurities: The presence of impurities can disrupt the crystal lattice formation.

  • Troubleshooting Steps:

    • Solvent Removal: Ensure all solvents are thoroughly removed under high vacuum, possibly with gentle heating.

    • Solvent Titration: Dissolve the oil in a minimal amount of a solvent in which it is soluble (e.g., methanol or ethanol) and slowly add an anti-solvent in which the product is insoluble (e.g., diethyl ether, ethyl acetate, or acetone) with vigorous stirring until precipitation occurs.

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface to induce nucleation.

    • Seed Crystals: If available, add a few seed crystals of the pure product to the solution to initiate crystallization.

    • Lyophilization: If the product is water-soluble, dissolving it in water and lyophilizing can yield a solid powder.

Issue 2: Persistent Impurities After Crystallization
  • Symptom: HPLC or NMR analysis shows the presence of impurities even after multiple crystallization attempts.

  • Potential Causes:

    • Co-crystallization: Impurities with similar structures and polarities may co-crystallize with the desired product.

    • Incomplete Reaction: Unreacted starting materials or intermediates may be carried through the process.

    • Side Reactions: Byproducts from the synthetic route may be present.

  • Troubleshooting Steps:

    • Recrystallization Solvent System Optimization: Experiment with different solvent and anti-solvent combinations for recrystallization. A table of suggested solvent systems is provided below.

    • Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal to adsorb colored and some organic impurities, heat briefly, and filter hot through celite before crystallization.

    • Column Chromatography of the Free Base: Before converting to the dihydrochloride salt, purify the free base form of 1-(Azetidin-3-YL)pyrrolidine using column chromatography. Due to the basic nature of the amines, special considerations are necessary (see Issue 3). After purification, proceed with the salt formation.

Issue 3: Tailing During Column Chromatography of the Free Base
  • Symptom: When purifying the free base, the product spot on a TLC plate or the peak in flash chromatography is broad and asymmetrical (tails).

  • Potential Cause: The basic nitrogen atoms of the azetidine and pyrrolidine rings interact strongly with the acidic silanol groups on the surface of the silica gel.

  • Troubleshooting Steps:

    • Basic Modifier in Eluent: Add a small amount of a volatile base, such as triethylamine (0.1-1%) or a solution of ammonia in methanol, to the mobile phase. This neutralizes the acidic sites on the silica gel and minimizes tailing.

    • Alternative Stationary Phase: Use a less acidic stationary phase like neutral or basic alumina, or amino-functionalized silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of this compound?

A1: The impurity profile depends on the synthetic route. A common approach involves the reaction of a protected 3-aminoazetidine derivative with a protected pyrrolidine precursor, followed by deprotection. Potential impurities include:

  • Unreacted starting materials (e.g., protected azetidine or pyrrolidine precursors).

  • Byproducts of the deprotection step (e.g., if a Boc protecting group is used, residual t-butyl containing byproducts).

  • Products of side reactions, such as over-alkylation or ring-opening of the azetidine ring under harsh conditions.

Q2: What is the best way to convert the purified free base to the dihydrochloride salt?

A2: Dissolve the purified free base in a suitable anhydrous solvent like methanol, ethanol, or isopropanol. Cool the solution in an ice bath and add a stoichiometric amount (2 equivalents) of a solution of HCl in a solvent such as dioxane or diethyl ether, or bubble HCl gas through the solution. The dihydrochloride salt should precipitate. Collect the solid by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum.

Q3: My final product is off-white or slightly colored. How can I decolorize it?

A3: As mentioned in the troubleshooting guide, treating a solution of the crude product with activated charcoal before the final crystallization is an effective method for removing colored impurities.

Q4: How should I store this compound?

A4: Due to its likely hygroscopic nature, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a desiccator or a dry cabinet to protect it from moisture.

Data Presentation

Table 1: Potential Impurities and their Origin

Impurity NameStructurePotential Origin
N-Boc-azetidin-3-oneIncomplete reaction of starting material
1-(Azetidin-3-yl)pyrrolidinIncomplete salt formation
Triethylamine Hydrochloride(C₂H₅)₃N·HClFrom the use of triethylamine in chromatography
N-Boc-1-(azetidin-3-yl)pyrrolidineIncomplete deprotection of a Boc-protected intermediate

Table 2: Suggested Recrystallization Solvent Systems

Solvent (for dissolving)Anti-Solvent (for precipitation)Notes
MethanolDiethyl EtherA common choice for polar hydrochloride salts.
EthanolEthyl AcetateOffers a different polarity profile that may help in separating impurities.
IsopropanolHexanesCan be effective for less polar impurities.
WaterAcetone or IsopropanolUseful if the compound is highly water-soluble.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolution: In a clean, dry flask, dissolve the crude this compound in the minimum amount of a hot solvent from Table 2 (e.g., ethanol).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently reflux for 10-15 minutes.

  • Hot Filtration: While hot, filter the solution through a pre-warmed funnel with a fluted filter paper or a pad of celite to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or a refrigerator.

  • Induce Precipitation: If crystallization does not occur, slowly add an anti-solvent from Table 2 (e.g., ethyl acetate) with stirring until the solution becomes cloudy.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification of the Free Base by Column Chromatography
  • Preparation of the Free Base: Before purification, ensure the compound is in its free base form. If you have the dihydrochloride salt, dissolve it in water, basify with a suitable base like sodium hydroxide to a pH > 12, and extract the free base with a solvent like dichloromethane. Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 5% methanol in dichloromethane with 0.5% triethylamine).[1]

  • Column Packing: Pour the slurry into a glass column and allow it to pack under a gentle flow of the eluent.

  • Sample Loading: Dissolve the crude free base in a minimal amount of the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free base.

  • Salt Formation: Proceed with the conversion to the dihydrochloride salt as described in the FAQs.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Initial Purification cluster_purification Purification cluster_final_product Final Product Formation start Crude Reaction Mixture workup Aqueous Work-up (Basification & Extraction) start->workup free_base Crude Free Base workup->free_base chromatography Column Chromatography (Silica Gel + Triethylamine) free_base->chromatography pure_free_base Pure Free Base chromatography->pure_free_base salt_formation Salt Formation (Addition of HCl) pure_free_base->salt_formation recrystallization Recrystallization salt_formation->recrystallization final_product Pure Dihydrochloride Salt recrystallization->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Solution Pathways start Impure Product is_oily Is the product oily? start->is_oily has_impurities Are there persistent impurities? is_oily->has_impurities No solvent_removal Thorough Solvent Removal is_oily->solvent_removal Yes recrystallization Optimize Recrystallization has_impurities->recrystallization Yes solvent_titration Solvent Titration solvent_removal->solvent_titration charcoal Activated Charcoal Treatment recrystallization->charcoal purify_free_base Purify Free Base via Chromatography charcoal->purify_free_base

Caption: Troubleshooting logic for the purification of this compound.

signaling_pathway ligand 1-(Azetidin-3-YL)pyrrolidine (or derivative) receptor G-Protein Coupled Receptor (GPCR) (Hypothetical Target) ligand->receptor g_protein G-Protein (α, β, γ subunits) receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: A generalized signaling pathway for a GPCR, a potential target class for this type of compound.

References

Technical Support Center: Stability of 1-(Azetidin-3-YL)pyrrolidine dihydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1-(Azetidin-3-YL)pyrrolidine dihydrochloride when dissolved in Dimethyl Sulfoxide (DMSO). It includes frequently asked questions (FAQs), troubleshooting advice for common experimental issues, and detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in DMSO?

A1: The main stability concerns for this compound involve the inherent reactivity of the azetidine ring and potential interactions with the DMSO solvent or contaminants. The azetidine ring, a four-membered heterocycle, possesses significant ring strain, making it more susceptible to nucleophilic attack and ring-opening reactions than larger ring systems like pyrrolidine.[1][2] This reactivity can be triggered under various conditions, including acidic or basic environments.[1]

Q2: How does the dihydrochloride salt form affect stability in DMSO?

A2: The dihydrochloride salt means the two basic nitrogen atoms (one in the azetidine ring and one in the pyrrolidine ring) are protonated. In an aprotic solvent like DMSO, these acidic protons can influence the local environment. Under certain conditions, particularly in the presence of trace amounts of water or other nucleophiles, the acidic nature could potentially catalyze degradation pathways.[3] Furthermore, hydrochloride salts can sometimes exhibit limited solubility or may dissociate in complex ways in DMSO.

Q3: What is the recommended procedure for preparing a stock solution of this compound in DMSO?

A3: To ensure maximum stability and reproducibility, follow these steps:

  • Use High-Quality DMSO: Always use fresh, anhydrous (or "dry") DMSO, as it is hygroscopic and absorbed water can decrease the solubility of compounds and promote hydrolysis.[4][5]

  • Accurate Weighing: Carefully weigh the required amount of this compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. Vortex thoroughly. If dissolution is slow, gentle warming (e.g., 37°C water bath) or brief sonication can be applied.[4][5]

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter before storage.

Q4: What are the optimal storage conditions for the DMSO stock solution?

A4: For optimal stability, stock solutions in DMSO should be aliquoted into single-use vials to minimize freeze-thaw cycles.[4][5] Store these aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).[4] Avoid storing DMSO stocks at room temperature for extended periods, as this can increase the rate of degradation.[5]

Q5: Can DMSO itself degrade or cause artifacts in my analysis?

A5: Yes. DMSO can decompose, especially under acidic conditions, to form products like methyl thioether and dimethyl disulfide, which could interfere with analysis.[3] In mass spectrometry (LC-MS), DMSO can form adducts with the analyte or other solvent molecules, leading to confusing peaks (e.g., [M+DMSO+H]+).[6] It is also known to suppress the ionization of the target analyte, potentially reducing sensitivity.[7]

Troubleshooting Guide

This section addresses specific issues that may arise during experiments.

Issue Potential Cause(s) Recommended Solution(s)
Precipitation in stock solution upon storage or freeze-thaw. 1. Supersaturated solution.2. Low-quality or "wet" DMSO was used.3. Compound has poor solubility at low temperatures.1. Gently warm the vial to 37°C and sonicate briefly to redissolve the compound before use.[4]2. Prepare fresh stock using new, anhydrous DMSO.[4]3. Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5]
Appearance of new peaks in LC-MS/HPLC analysis over time. 1. Compound degradation.2. DMSO degradation products.3. Reaction with impurities in the DMSO (e.g., water, peroxides).1. Perform a forced degradation study (see protocol below) to characterize potential degradation products.2. Analyze a blank DMSO sample (stored under the same conditions) to identify solvent-related artifacts.3. Prepare a fresh stock solution for comparison.
Inconsistent or poor results in biological assays. 1. Inaccurate concentration due to incomplete dissolution or precipitation.2. Degradation of the compound leading to lower active concentration.3. High final DMSO concentration in the assay is causing cytotoxicity or enzyme inhibition.1. Visually inspect the stock solution for clarity before each use. Briefly warm and sonicate if needed.2. Use freshly prepared stock solutions or solutions stored properly at -80°C.3. Ensure the final concentration of DMSO in the assay medium is low (typically <0.5% - 1%) and consistent across all wells.[8]
Analyte signal is weak or suppressed in LC-MS. 1. Ion suppression caused by high concentrations of DMSO.2. Formation of various adducts (DMSO, sodium, etc.) that distribute the ion signal.1. Minimize the amount of DMSO injected. Dilute the sample in a weaker, more volatile solvent (like acetonitrile/water) immediately before injection.2. Review the full mass spectrum for potential adducts and sum their signals if necessary for qualitative assessment.

Experimental Protocols

Protocol 1: Short-Term Stability Assessment in DMSO

This protocol assesses the stability of the compound in DMSO at various temperatures over a 72-hour period.

Materials:

  • This compound

  • Anhydrous, high-purity DMSO

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Incubators or water baths set to 4°C, Room Temperature (RT, ~22°C), and 40°C

Procedure:

  • Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Immediately analyze a sample of this solution (T=0) via HPLC/LC-MS to determine the initial purity. This is your reference point (100% purity).

  • Aliquot the remaining stock solution into multiple vials.

  • Place sets of vials for storage at 4°C, RT, and 40°C.

  • At specified time points (e.g., 4, 8, 24, 48, 72 hours), remove one vial from each temperature condition.

  • Allow the vial to equilibrate to room temperature.

  • Analyze the sample by HPLC/LC-MS.

  • Calculate the remaining percentage of the parent compound relative to the T=0 sample. Record the formation of any new impurity peaks.

Data Presentation:

Storage Temp.Time (hours)Purity (%) of Parent CompoundArea (%) of Major Degradant 1
4°C 0100.00.0
2499.8< 0.1
7299.50.2
RT (~22°C) 0100.00.0
2498.50.8
7296.22.5
40°C 0100.00.0
2492.15.4
7285.311.8

Note: Data presented are for illustrative purposes only.

Visualizations

Workflow for Stability Testing

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis A Prepare 10 mM Stock in Anhydrous DMSO B T=0 Analysis (HPLC/LC-MS) A->B C Aliquot Solution into Vials B->C S1 4°C C->S1 Incubate S2 Room Temp C->S2 Incubate S3 40°C C->S3 Incubate T1 Analyze at 4, 8, 24h... S1->T1 Sample at Time Points S2->T1 Sample at Time Points S3->T1 Sample at Time Points T2 Calculate % Purity vs. T=0 T1->T2 T3 Identify Degradants T2->T3 R R T3->R Final Report

Caption: Experimental workflow for assessing compound stability in DMSO.

Potential Degradation Pathway

The strained azetidine ring is the most likely site of initial degradation. A plausible, yet hypothetical, pathway is hydrolysis, especially if water is present in the DMSO.

G cluster_key Hypothetical Pathway parent 1-(Azetidin-3-YL)pyrrolidine (Parent Compound) intermediate Ring-Opened Intermediate (Amino Alcohol) parent->intermediate Ring Opening (e.g., Hydrolysis) products Further Degradation Products intermediate->products Decomposition

Caption: Hypothetical degradation via azetidine ring opening.

Troubleshooting Logic for Unexpected Peaks

Caption: Logic chart for identifying sources of unexpected analytical peaks.

References

Preventing degradation of 1-(Azetidin-3-YL)pyrrolidine dihydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(Azetidin-3-YL)pyrrolidine Dihydrochloride

Welcome to the technical support center for this compound. This resource provides essential information for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound in solution. Here you will find answers to frequently asked questions and troubleshooting guides for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents and storage conditions for a stock solution of this compound?

A1: For optimal stability, it is recommended to prepare stock solutions in high-purity aqueous buffers or organic solvents like DMSO. The compound is a dihydrochloride salt and is generally soluble in water.[1] Solutions should be stored at low temperatures, typically -20°C or -80°C, to minimize degradation.[2] Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q2: What is the general stability of this compound in aqueous solution?

Q3: What are the likely degradation pathways for this molecule?

A3: Based on its chemical structure, which contains tertiary amine functionalities, the primary potential degradation pathways include:

  • Oxidation: Tertiary amines can be susceptible to oxidation, potentially forming N-oxides.[5]

  • Hydrolysis: Although the molecule lacks common hydrolyzable groups like esters, the strained azetidine ring could be cleaved under extreme pH conditions.

  • Photodegradation: Exposure to UV light can induce degradation in some amine-containing compounds.[4][6]

Q4: How can I monitor the degradation of my compound?

A4: The most effective method for monitoring degradation is by using a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[7][8] A properly developed HPLC method can separate the intact parent compound from any potential degradation products, allowing for accurate quantification of its purity over time.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in solution.

Issue 1: Appearance of new peaks in my HPLC chromatogram after storing the solution.

Possible Cause Troubleshooting Steps
Chemical Degradation The compound may be degrading under your storage conditions. The new peaks likely represent degradation products.[3]
1. Review Storage Conditions: Ensure the solution is stored at the recommended temperature (≤ -20°C) and protected from light.[2]
2. Check pH: If using a buffer, confirm that the pH is within a stable range (typically near neutral, unless otherwise determined). Extreme pH can catalyze hydrolysis.[4]
3. Perform Forced Degradation: To identify potential degradants, consider performing a forced degradation study (see protocol below) to see if the new peaks match those generated under stress conditions.[7]
Solvent Impurities Impurities in the solvent (e.g., peroxides in older ethers, acidic impurities) may be reacting with the compound.
1. Use High-Purity Solvents: Always use fresh, HPLC-grade or higher-purity solvents for solution preparation.
2. Degas Solvents: For aqueous buffers, degassing can help remove dissolved oxygen, reducing the risk of oxidation.

Issue 2: The measured concentration or biological activity of my solution has decreased over time.

Possible Cause Troubleshooting Steps
Compound Degradation A loss of the parent compound due to chemical degradation is the most likely cause.
1. Prepare Fresh Solutions: It is best practice to prepare solutions fresh before each experiment. If storage is necessary, limit it to short durations at -80°C.
2. Re-evaluate Storage: Avoid repeated freeze-thaw cycles by making single-use aliquots of your stock solution.
3. Use a Stability-Indicating Method: Quantify the compound using a validated HPLC method to confirm the concentration before use.
Adsorption to Container Highly polar or charged molecules can sometimes adsorb to the surface of storage vials (glass or plastic).
1. Test Different Vial Types: Compare recovery from polypropylene, low-binding microcentrifuge tubes, and amber glass vials.
2. Include a Surfactant: In some cases, adding a very low concentration of a non-ionic surfactant (e.g., Tween-20) can prevent adsorption, but this must be compatible with your downstream application.

Experimental Protocols

Protocol: Forced Degradation Study

This study is designed to intentionally degrade the compound to understand its stability profile and identify potential degradation products, which is crucial for developing a stability-indicating analytical method.[6][7]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade Water, Acetonitrile, and Methanol

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or MS detector

Methodology:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade water.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Store a control sample (1 mL stock + 1 mL water) under ambient conditions protected from light.

    • Acid Hydrolysis: 0.1 N HCl. Incubate at 60°C for 4 hours.

    • Base Hydrolysis: 0.1 N NaOH. Incubate at 60°C for 4 hours.

    • Oxidation: 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[9]

    • Thermal Degradation: Incubate a vial of the stock solution at 80°C for 48 hours.[9]

    • Photodegradation: Expose a vial of the stock solution to a UV light source (e.g., 254 nm) for 48 hours.[6][9] Keep a control vial wrapped in aluminum foil under the same conditions.

  • Sample Analysis:

    • After the incubation period, cool the samples to room temperature.

    • If necessary, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples (including the control) to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze by a reverse-phase HPLC method, monitoring the peak area of the parent compound and the appearance of any new peaks.

Data Presentation:

Summarize the results in a table to compare the extent of degradation under each condition.

Stress Condition Incubation Time/Temp % Degradation Number of Degradation Peaks RT of Major Degradants (min)
Control (No Stress)48 hours / RT< 1%0-
Acid (0.1 N HCl)4 hours / 60°C[Record Data][Record Data][Record Data]
Base (0.1 N NaOH)4 hours / 60°C[Record Data][Record Data][Record Data]
Oxidative (3% H₂O₂)24 hours / RT[Record Data][Record Data][Record Data]
Thermal48 hours / 80°C[Record Data][Record Data][Record Data]
Photolytic (UV)48 hours / RT[Record Data][Record Data][Record Data]

Visualizations

Troubleshooting_Workflow start Start: Stability Issue Observed (e.g., New HPLC Peaks, Loss of Activity) check_storage Review Storage Conditions: - Temperature ≤ -20°C? - Protected from light? - Single-use aliquots? start->check_storage check_solvent Review Solvent/Buffer: - High-purity grade? - pH appropriate? - Freshly prepared? start->check_solvent perform_forced_degradation Action: Perform Forced Degradation Study check_storage->perform_forced_degradation check_solvent->perform_forced_degradation compare_results Compare Chromatograms: Do peaks from the stored sample match forced degradation peaks? perform_forced_degradation->compare_results degradation_confirmed Conclusion: Degradation Confirmed Root cause is likely chemical instability. compare_results->degradation_confirmed Yes other_issue Conclusion: Issue is Not Degradation Investigate other causes (e.g., contamination, -adsorption, analytical error). compare_results->other_issue No remediate Remediation: - Prepare solutions fresh - Use single-use aliquots at -80°C - Optimize buffer pH degradation_confirmed->remediate

Caption: Troubleshooting workflow for stability issues.

Proposed_Degradation_Pathway parent 1-(Azetidin-3-YL)pyrrolidine (Parent Compound) n_oxide N-Oxide Derivative (Oxidation Product) parent->n_oxide Oxidation ring_opened Ring-Opened Product (Hydrolysis Product) parent->ring_opened Hydrolysis (Proposed) oxidant Oxidizing Agent (e.g., H₂O₂, O₂) oxidant->n_oxide acid_base Strong Acid/Base (e.g., HCl, NaOH) acid_base->ring_opened

Caption: Proposed degradation pathways for the compound.

References

Troubleshooting inconsistent results in assays with 1-(Azetidin-3-YL)pyrrolidine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Azetidin-3-YL)pyrrolidine dihydrochloride. Inconsistent assay results can be a significant challenge; this guide aims to provide systematic approaches to identify and resolve common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What are the common causes of inconsistent results in assays using this compound?

Inconsistent results can stem from several factors related to the compound itself, its handling, and the experimental setup. The primary areas to investigate are:

  • Compound Integrity: Purity, stability, and proper storage of the compound are critical.

  • Solubility Issues: Incorrect solvent or pH can lead to precipitation and inaccurate concentrations.

  • Assay Conditions: Variations in buffer composition, pH, temperature, and incubation times can significantly impact results.

  • Pipetting and Dilution Errors: Inaccurate serial dilutions are a common source of variability.

Below is a logical workflow to troubleshoot inconsistent assay results.

G A Inconsistent Assay Results Observed B Check Compound Integrity (Purity, Storage, Age) A->B C Review Solution Preparation (Solubility, Solvent, pH) A->C D Examine Assay Protocol (Buffer, Temp, Incubation) A->D E Verify Equipment & Technique (Pipetting, Calibration) A->E F Is the compound's appearance as expected? (e.g., white crystalline solid) B->F G Did the compound fully dissolve? Any visible precipitates? C->G H Are assay conditions consistent across all experiments? D->H I Are pipettes calibrated? Are dilution series fresh? E->I F->C Yes J Order new batch of compound F->J No G->D Yes K Optimize solvent and/or pH. Consider sonication. G->K No H->E Yes L Standardize all assay parameters. Use internal controls. H->L No M Recalibrate equipment. Prepare fresh dilutions. I->M No N Problem Resolved I->N Yes J->N K->N L->N M->N G A Weigh Compound B Add Solvent (e.g., Water) A->B C Vortex/Sonicate to Dissolve B->C D Filter Sterilize (0.22 µm filter) C->D E Aliquot D->E F Store at -20°C E->F G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Compound 1-(Azetidin-3-YL)pyrrolidine dihydrochloride Receptor GPCR (e.g., Histamine H3 Receptor) Compound->Receptor Binds to G_Protein G-Protein (Gi/o) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Technical Support Center: Scaling Up the Synthesis of 1-(Azetidin-3-YL)pyrrolidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 1-(Azetidin-3-YL)pyrrolidine dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The two most prevalent synthetic strategies are:

  • Route A: Reductive Amination. This involves the reaction of a protected azetidin-3-one with pyrrolidine in the presence of a reducing agent, followed by deprotection and salt formation.

  • Route B: Nucleophilic Substitution. This route consists of the N-alkylation of a protected 3-aminoazetidine with a suitable 1,4-dihalobutane, followed by deprotection and salt formation.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Scaling up the synthesis of azetidine-containing compounds can present several challenges. Due to the inherent ring strain of the four-membered azetidine ring, it can be prone to ring-opening side reactions.[1] Other common issues include managing reaction exotherms, ensuring efficient purification to remove process-related impurities, and handling potentially volatile and polar intermediates.[1]

Q3: Which protecting group is recommended for the azetidine nitrogen during synthesis?

A3: The tert-butoxycarbonyl (Boc) group is a widely used and recommended protecting group for the azetidine nitrogen. It is stable under a variety of reaction conditions and can be efficiently removed under acidic conditions, which is convenient for the final dihydrochloride salt formation.[1] Benzyl (Bn) or carbobenzyloxy (Cbz) groups are also viable alternatives that allow for different deprotection strategies.[1]

Q4: How can I effectively purify the final product, this compound, on a larger scale?

A4: Purification of polar amine dihydrochlorides can be challenging. For the final product, which is a salt, the most common and scalable purification method is recrystallization .[2] A screening of different solvent systems is recommended to find conditions that provide good recovery and high purity. Column chromatography on silica gel can be used, but it is often less practical and cost-effective for large quantities due to the high polarity of the compound.[1]

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound, along with their potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of the Desired Product - Incomplete reaction. - Ring-opening of the azetidine precursor. - Formation of byproducts (e.g., over-alkylation).- Monitor the reaction progress by TLC or LC-MS to ensure completion. - Maintain careful control of the reaction temperature to avoid decomposition. - Use a Boc protecting group on the azetidine nitrogen to prevent side reactions.[1]
Presence of an Impurity with a Higher Molecular Weight - Formation of a quaternary ammonium salt due to over-alkylation of the product.[3][4]- Use a controlled stoichiometry of the alkylating agent in the nucleophilic substitution route. - Add the alkylating agent slowly to the reaction mixture. - Optimize the purification method (e.g., recrystallization) to remove the more polar quaternary salt.
Difficulty in Isolating the Product as a Solid - The product may be hygroscopic. - Residual solvent or impurities may be present.- Dry the product under high vacuum at a slightly elevated temperature. - Perform a solvent swap to a less polar, volatile solvent before final isolation. - Attempt recrystallization from different solvent systems to induce crystallization.
Final Product is Off-Color (e.g., Yellow or Brown) - Presence of colored impurities from starting materials or formed during the reaction. - Degradation of the product or intermediates.- Treat the solution of the product with activated carbon before the final crystallization step. - Ensure all starting materials are of high purity. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Experimental Protocols

Route A: Reductive Amination of N-Boc-azetidin-3-one

This protocol is a representative example and may require optimization for specific scales.

Step 1: Synthesis of tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate

Parameter Value
Reactants N-Boc-azetidin-3-one, Pyrrolidine, Sodium triacetoxyborohydride
Stoichiometry 1.0 eq, 1.2 eq, 1.5 eq
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours

Procedure:

  • To a solution of N-Boc-azetidin-3-one in the chosen solvent, add pyrrolidine at 0 °C.

  • Stir the mixture for 30 minutes, then add sodium triacetoxyborohydride portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Deprotection and Salt Formation

Parameter Value
Reactants tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate, HCl in Dioxane or Isopropanol
Stoichiometry 1.0 eq, Excess (e.g., 4M solution)
Solvent Dioxane, Isopropanol, or Methanol
Temperature 0 °C to Room Temperature
Reaction Time 1-4 hours

Procedure:

  • Dissolve the crude product from Step 1 in the chosen solvent and cool to 0 °C.

  • Slowly add the solution of HCl.

  • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • The product dihydrochloride salt will typically precipitate from the solution.

  • Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether or hexane), and dry under vacuum.

Visualizations

Synthesis Pathway (Route A)

Synthesis_Pathway A N-Boc-azetidin-3-one D tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate A->D B Pyrrolidine B->D C Sodium Triacetoxyborohydride C->D Reductive Amination F 1-(Azetidin-3-YL)pyrrolidine dihydrochloride D->F E HCl E->F Deprotection & Salt Formation Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Is the reaction complete? Start->Check_Completion Analyze_Byproducts Analyze reaction mixture for byproducts (LC-MS/NMR) Check_Completion->Analyze_Byproducts Yes Increase_Time Increase reaction time or add more reducing agent Check_Completion->Increase_Time No Ring_Opened Ring-opened byproduct detected? Analyze_Byproducts->Ring_Opened Over_Alkylation Over-alkylation byproduct detected? Ring_Opened->Over_Alkylation No Lower_Temp Lower reaction temperature Ring_Opened->Lower_Temp Yes Control_Stoichiometry Control stoichiometry of alkylating agent Over_Alkylation->Control_Stoichiometry Yes End Yield Improved Over_Alkylation->End No Increase_Time->End Lower_Temp->End Control_Stoichiometry->End Purification_Logic Start Crude Product Purity_Check Check Purity (e.g., HPLC) Start->Purity_Check High_Purity Purity > 98%? Purity_Check->High_Purity Recrystallize Recrystallization High_Purity->Recrystallize No Final_Product Final Product High_Purity->Final_Product Yes Recrystallize->Purity_Check Column_Chromatography Column Chromatography (if necessary for small scale) Recrystallize->Column_Chromatography If recrystallization fails Column_Chromatography->Final_Product

References

Technical Support Center: Synthesis of 1-(Azetidin-3-YL)pyrrolidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Azetidin-3-YL)pyrrolidine dihydrochloride. Our focus is on minimizing the formation of common side products to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 1-(Azetidin-3-YL)pyrrolidine?

A1: A prevalent method involves the nucleophilic substitution of a protected 3-haloazetidine or a 3-azetidinyl sulfonate (e.g., tosylate or mesylate) with pyrrolidine. The reaction is typically carried out in the presence of a base to neutralize the acid formed. Subsequent deprotection and salt formation yield the desired dihydrochloride salt.

Q2: What are the primary side products observed during this synthesis?

A2: The most significant side product is often the formation of a five-membered pyrrolidine ring through rearrangement or as a competing cyclization product, instead of the desired four-membered azetidine ring. Other potential impurities can arise from incomplete reaction, over-alkylation, or side reactions of the protecting groups used.

Q3: How can I confirm the presence of pyrrolidine-based side products?

A3: The presence of pyrrolidine-based impurities can be identified using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, where characteristic shifts for the pyrrolidine ring protons will be observed. Mass spectrometry (MS) can also be used to detect the mass of the isomeric side products. Chromatographic methods like HPLC and GC can be employed to separate and quantify these impurities.

Q4: What is the role of the protecting group on the azetidine nitrogen?

A4: A protecting group, such as a tert-butoxycarbonyl (Boc) or benzyl (Bn) group, is crucial for several reasons. It prevents the azetidine nitrogen from reacting with the electrophilic center of another azetidine molecule (polymerization). It also influences the reactivity and stability of the azetidine ring during the reaction. The choice of protecting group can affect the ease of its removal in the final step.

Troubleshooting Guide

Issue 1: Low Yield of the Desired 1-(Azetidin-3-YL)pyrrolidine Product
Potential Cause Suggested Solution
Inefficient Nucleophilic Substitution - Ensure the leaving group on the 3-position of the azetidine is sufficiently reactive (e.g., tosylate > mesylate > bromide > chloride).- Use a polar aprotic solvent such as acetonitrile or DMF to facilitate the SN2 reaction.- Increase the stoichiometry of pyrrolidine to drive the reaction to completion.
Side Reaction Dominance (Pyrrolidine Formation) - Carefully control the reaction temperature. Higher temperatures can promote the rearrangement of the azetidine ring to a more stable pyrrolidine ring. It is recommended to run the reaction at room temperature or below.[1]
Incomplete Deprotection - For Boc deprotection, ensure anhydrous acidic conditions (e.g., HCl in dioxane or TFA in DCM) and sufficient reaction time.- For benzyl deprotection, ensure the hydrogenation catalyst (e.g., Pd/C) is active and the hydrogen pressure is adequate.
Product Loss During Workup/Purification - The free base of the product is a water-soluble amine. Avoid excessive aqueous washes. Extraction at a higher pH can improve recovery in the organic phase.- Use column chromatography with a suitable stationary phase (e.g., silica gel treated with triethylamine) to prevent product streaking.
Issue 2: High Levels of Pyrrolidine-based Side Products
Potential Cause Suggested Solution
High Reaction Temperature As mentioned, elevated temperatures can lead to the thermal isomerization of the 2-(iodomethyl)azetidine intermediate to a 3-iodopyrrolidine, which then reacts to form a pyrrolidine side product. Maintain the reaction temperature at or below room temperature to minimize this pathway.[1]
Choice of Base A strong, non-nucleophilic base (e.g., potassium carbonate, triethylamine) is preferred. A bulky base may help to control the regioselectivity of the reaction.
Intramolecular Cyclization Competition In syntheses starting from acyclic precursors, the formation of a five-membered ring (pyrrolidine) is often kinetically and thermodynamically favored over a four-membered ring (azetidine). To favor azetidine formation, the reaction should be conducted under conditions that promote the 4-exo-tet cyclization.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-1-(Azetidin-3-YL)pyrrolidine

This protocol is a representative procedure based on the alkylation of pyrrolidine with a protected 3-tosyloxyazetidine.

  • Preparation of N-Boc-3-tosyloxyazetidine: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add p-toluenesulfonyl chloride (1.2 eq) portion-wise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-Boc-3-tosyloxyazetidine, which can be used in the next step without further purification.

  • Alkylation of Pyrrolidine: To a solution of N-Boc-3-tosyloxyazetidine (1.0 eq) in acetonitrile, add pyrrolidine (2.0 eq) and potassium carbonate (3.0 eq). Stir the mixture at room temperature for 24-48 hours, monitoring by TLC or GC-MS. After completion, filter the solid and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer and concentrate to give the crude N-Boc-1-(Azetidin-3-YL)pyrrolidine. Purify by column chromatography on silica gel.

Protocol 2: Deprotection and Salt Formation
  • Deprotection: Dissolve the purified N-Boc-1-(Azetidin-3-YL)pyrrolidine (1.0 eq) in a solution of 4M HCl in 1,4-dioxane. Stir the solution at room temperature for 4-6 hours.

  • Isolation of Dihydrochloride Salt: The product will precipitate out of the solution as a white solid. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Deprotection & Salt Formation A N-Boc-3-hydroxyazetidine B N-Boc-3-tosyloxyazetidine A->B TsCl, Et3N, DCM D N-Boc-1-(Azetidin-3-YL)pyrrolidine B->D C Pyrrolidine C->D K2CO3, MeCN E 1-(Azetidin-3-YL)pyrrolidine dihydrochloride D->E 4M HCl in Dioxane

Caption: Synthetic pathway for this compound.

Troubleshooting_Logic Start Low Yield or High Impurity? LowYield Low Yield Start->LowYield HighImpurity High Impurity Start->HighImpurity CheckReagents Check Reagents & Conditions LowYield->CheckReagents CheckTemp Check Reaction Temperature HighImpurity->CheckTemp HighTemp High Temperature (> RT) CheckTemp->HighTemp Yes LowTemp Room Temperature or Below CheckTemp->LowTemp No ReduceTemp Reduce Temperature to RT or below HighTemp->ReduceTemp LowTemp->CheckReagents Optimize Optimize Stoichiometry, Solvent, Base CheckReagents->Optimize

Caption: Troubleshooting workflow for synthesis optimization.

Side_Reaction_Pathway Azetidine_Intermediate 2-(iodomethyl)azetidine (Desired Intermediate) Pyrrolidine_Intermediate 3-iodopyrrolidine (Side Product Intermediate) Azetidine_Intermediate->Pyrrolidine_Intermediate Thermal Isomerization (High Temperature) Desired_Product 1-(Azetidin-3-YL)pyrrolidine Azetidine_Intermediate->Desired_Product Nucleophilic Attack Side_Product Pyrrolidine-based Side Product Pyrrolidine_Intermediate->Side_Product Nucleophilic Attack

Caption: Competing pathways for desired product and side product formation.[1]

References

Technical Support Center: Synthesis of 1-(Azetidin-3-YL)pyrrolidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(Azetidin-3-YL)pyrrolidine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to address common challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and efficient synthetic pathway involves a two-step sequence. The first step is the reductive amination of N-Boc-3-oxoazetidine with pyrrolidine to yield N-Boc-3-(pyrrolidin-1-yl)azetidine. The second step involves the deprotection of the tert-butoxycarbonyl (Boc) group and subsequent formation of the dihydrochloride salt in a one-pot procedure using hydrochloric acid.

Q2: Which reducing agent is optimal for the reductive amination of N-Boc-3-oxoazetidine with pyrrolidine?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for this transformation. It is a mild and selective reagent that can be used in a one-pot reaction without the need to pre-form the iminium ion intermediate. While other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be effective, NaBH(OAc)₃ is generally favored due to its lower toxicity and the avoidance of cyanide-containing byproducts.

Q3: What are the typical conditions for the Boc deprotection and hydrochloride salt formation?

A3: A common and effective method is the use of a solution of 4M hydrochloric acid in 1,4-dioxane. This reagent facilitates the cleavage of the Boc protecting group and concurrently forms the dihydrochloride salt of the product, which often precipitates from the reaction mixture, simplifying its isolation.

Q4: I am observing a low yield in the reductive amination step. What are the potential causes?

A4: Low yields in the reductive amination can stem from several factors:

  • Suboptimal pH: The formation of the iminium ion intermediate is pH-dependent. The reaction is typically most efficient under mildly acidic conditions.

  • Inefficient reducing agent: The chosen reducing agent may not be potent enough or may be degrading.

  • Side reactions: The ketone starting material could undergo self-condensation or other side reactions if the conditions are not optimized.

  • Moisture: The presence of excessive moisture can hydrolyze the iminium intermediate and reduce the efficiency of the reducing agent.

Q5: My final product is difficult to purify. What are some common impurities and how can I remove them?

A5: Common impurities can include unreacted starting materials, byproducts from the reductive amination, and residual solvents. Purification of the final dihydrochloride salt is often achieved by recrystallization or trituration with a suitable solvent like diethyl ether or ethyl acetate to precipitate the pure salt. If the free base was isolated before salt formation, column chromatography on silica gel can be employed, though the polarity of the amine may pose challenges.

Troubleshooting Guides

Problem 1: Low or No Conversion in the Reductive Amination Step
Possible Cause Suggested Solution
Inactive Reducing Agent Use a fresh batch of the reducing agent. Ensure it has been stored under appropriate anhydrous conditions.
Incorrect Stoichiometry Carefully check the molar equivalents of pyrrolidine and the reducing agent. A slight excess of the amine and reducing agent (1.1-1.5 equivalents) is often beneficial.
Suboptimal Temperature While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion. Monitor for potential side product formation at elevated temperatures.
Presence of Water Ensure all glassware is thoroughly dried and use anhydrous solvents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Incomplete Boc Deprotection
Possible Cause Suggested Solution
Insufficient Acid Increase the equivalents of HCl in dioxane. Typically, a large excess is used to ensure complete deprotection.
Short Reaction Time Extend the reaction time. Monitor the progress of the deprotection by TLC or LC-MS until the starting material is fully consumed.
Inappropriate Solvent While 4M HCl in dioxane is standard, other solvents like methanol or dichloromethane can be used. However, dioxane is often preferred for the direct precipitation of the hydrochloride salt.
Problem 3: Formation of Side Products
Possible Cause Suggested Solution
Over-reduction If using a strong reducing agent, the azetidine ring itself could potentially be cleaved. Use a milder reagent like NaBH(OAc)₃.
Polymerization of Azetidine Azetidine derivatives can be prone to polymerization, especially under harsh conditions or upon prolonged storage of the free base. It is advisable to convert the free amine to its salt form for better stability.
Side reactions of the ketone Ensure the reaction is performed under optimal pH to favor iminium ion formation over other ketone reactions.

Experimental Protocols

Step 1: Synthesis of N-Boc-3-(pyrrolidin-1-yl)azetidine

This protocol describes the reductive amination of N-Boc-3-oxoazetidine with pyrrolidine.

Materials:

  • N-Boc-3-oxoazetidine

  • Pyrrolidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a solution of N-Boc-3-oxoazetidine (1.0 eq) in anhydrous dichloromethane, add pyrrolidine (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

This protocol outlines the deprotection of the Boc group and the formation of the dihydrochloride salt.

Materials:

  • N-Boc-3-(pyrrolidin-1-yl)azetidine

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve N-Boc-3-(pyrrolidin-1-yl)azetidine (1.0 eq) in a minimal amount of a suitable solvent like methanol or dichloromethane.

  • Add an excess of 4M HCl in 1,4-dioxane (e.g., 10-20 eq).

  • Stir the solution at room temperature for 1-4 hours. A precipitate of the dihydrochloride salt should form.

  • Monitor the deprotection by TLC or LC-MS to ensure the complete consumption of the starting material.

  • Upon completion, collect the precipitate by filtration.

  • Wash the solid with diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum to obtain this compound as a solid.

Data Presentation

Table 1: Comparison of Reducing Agents for the Reductive Amination of N-Boc-3-oxoazetidine with Pyrrolidine

Reducing Agent Solvent Temperature (°C) Reaction Time (h) Reported Yield (%) Notes
NaBH(OAc)₃DichloromethaneRoom Temp2-4~85-95Mild conditions, good functional group tolerance.
NaBH₃CNMethanolRoom Temp4-8~70-85Requires careful pH control. Potential for cyanide byproduct formation.
H₂/Pd-CMethanolRoom Temp12-24~75-90Requires hydrogenation equipment. May lead to over-reduction if not controlled.

Table 2: Conditions for Boc Deprotection and Salt Formation

Reagent Solvent Temperature (°C) Reaction Time (h) Form of Product Reported Yield (%)
4M HCl in DioxaneDioxaneRoom Temp1-4Dihydrochloride Salt>95
Trifluoroacetic Acid (TFA)DichloromethaneRoom Temp1-2TFA Salt>95

Visualizations

SynthesisWorkflow Start N-Boc-3-oxoazetidine + Pyrrolidine ReductiveAmination Reductive Amination (NaBH(OAc)₃, DCM) Start->ReductiveAmination Intermediate N-Boc-3-(pyrrolidin-1-yl)azetidine ReductiveAmination->Intermediate Deprotection Deprotection & Salt Formation (4M HCl in Dioxane) Intermediate->Deprotection Product 1-(Azetidin-3-YL)pyrrolidine dihydrochloride Deprotection->Product

Caption: Synthetic workflow for this compound.

TroubleshootingLogic LowYield Low Yield in Reductive Amination InactiveReagent Inactive Reducing Agent? LowYield->InactiveReagent Cause SuboptimalConditions Suboptimal Conditions? LowYield->SuboptimalConditions Cause SideReactions Side Reactions Occurring? LowYield->SideReactions Cause Solution1 Use fresh reagent InactiveReagent->Solution1 Solution Solution2 Optimize pH and Temperature SuboptimalConditions->Solution2 Solution Solution3 Use milder conditions/reagents SideReactions->Solution3 Solution

Caption: Troubleshooting logic for low yield in the reductive amination step.

Technical Support Center: Analytical Method Development for 1-(Azetidin-3-YL)pyrrolidine Dihydrochloride Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for 1-(Azetidin-3-YL)pyrrolidine dihydrochloride and its impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for impurity profiling of this compound?

A1: The most common analytical techniques for non-volatile and thermally stable small molecules like this compound are High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) can also be employed, potentially with a derivatization step to improve volatility and thermal stability.[1][2]

Q2: What are the potential impurities associated with this compound?

A2: Impurities can originate from starting materials, by-products of the synthesis, or degradation products. Potential impurities could include unreacted starting materials like 3-amino-pyrrolidine derivatives and azetidine precursors, as well as products of side reactions or degradation, such as oxidation or hydrolysis products. The specific impurities will be dependent on the synthetic route employed.[3][4]

Q3: My compound, this compound, has a poor UV response. How can I improve detection?

A3: Since this compound lacks a strong chromophore, achieving high sensitivity with UV detection can be challenging.[5] Consider the following options:

  • Low Wavelength UV: Attempt detection at lower wavelengths (e.g., 200-220 nm).

  • Pre-column Derivatization: Introduce a UV-active functional group by reacting the analyte with a derivatizing agent before HPLC analysis.[5]

  • Alternative Detectors: Employ detectors that do not rely on UV absorption, such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS).

Q4: How can I confirm the identity of an unknown impurity peak?

A4: The most definitive method for identifying an unknown impurity is to use a mass spectrometer (MS) as the detector for your LC or GC system. High-resolution mass spectrometry (HRMS) can provide the accurate mass of the impurity, which can be used to determine its elemental composition. Further structural elucidation can be achieved using tandem mass spectrometry (MS/MS) to fragment the impurity and analyze its constituent parts.[6][7]

Troubleshooting Guides

HPLC Method Development
Issue Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) - Secondary interactions with the stationary phase- Column overload- Inappropriate mobile phase pH- Use a highly deactivated column designed for basic compounds.- Reduce the sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Co-eluting peaks - Insufficient column efficiency- Inadequate mobile phase selectivity- Use a column with a smaller particle size or a longer length.- Modify the mobile phase composition (e.g., change the organic modifier, alter the pH, or add an ion-pairing reagent).
Baseline noise or drift - Contaminated mobile phase or column- Detector lamp aging- Filter all mobile phases.- Flush the column with a strong solvent.- Replace the detector lamp if necessary.
Inconsistent retention times - Fluctuation in mobile phase composition or flow rate- Temperature variations- Ensure proper mixing of the mobile phase.- Check the pump for leaks or bubbles.- Use a column oven to maintain a constant temperature.
GC-MS Method Development
Issue Potential Cause Troubleshooting Steps
No peak detected - Compound is not volatile or is thermally labile- Improper injection port temperature- Consider derivatization to increase volatility.- Optimize the injection port temperature.
Broad peaks - Slow injection- Column contamination- Use a faster injection speed.- Bake out the column at a high temperature.
Poor sensitivity - Inefficient ionization- Sample loss in the injector- Optimize the ion source parameters.- Use a deactivated liner in the injection port.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-UV Method for Impurity Profiling
  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) deactivated for basic compounds.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% B to 95% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B) to a concentration of 1 mg/mL.

Protocol 2: GC-MS Method for Volatile Impurities (with Derivatization)
  • Derivatization Step: To a dried sample (approximately 1 mg), add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70 °C for 30 minutes.[1]

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-500

Quantitative Data Summary

The following table presents hypothetical data for the analysis of this compound and two potential impurities using the HPLC-UV method described above.

Compound Retention Time (min) LOD (µg/mL) LOQ (µg/mL) Linearity (R²)
1-(Azetidin-3-YL)pyrrolidine8.50.51.50.9992
Impurity A (Starting Material)4.20.30.90.9995
Impurity B (By-product)12.10.41.20.9990

Visualizations

Workflow start Start: Sample Received prep Sample Preparation (Dissolution, Derivatization if needed) start->prep hplc HPLC-UV Analysis prep->hplc Non-volatile gcms GC-MS Analysis prep->gcms Volatile data_acq Data Acquisition hplc->data_acq gcms->data_acq data_proc Data Processing (Integration, Calibration) data_acq->data_proc impurity_id Impurity Identification (LC-MS/MS) data_proc->impurity_id Unknown peak > threshold report Final Report Generation data_proc->report All peaks identified impurity_id->report end End report->end

Caption: General workflow for impurity analysis.

Troubleshooting start Poor Peak Shape? cause1 Check for Secondary Interactions start->cause1 Yes end Peak Shape Improved start->end No solution1 Use Deactivated Column cause1->solution1 cause2 Is Sample Overloaded? cause3 Check Mobile Phase pH cause2->cause3 No solution2 Dilute Sample cause2->solution2 Yes solution3 Adjust pH cause3->solution3 solution1->cause2 solution2->end solution3->end

Caption: Troubleshooting for poor HPLC peak shape.

References

Validation & Comparative

Comparing biological activity of 1-(Azetidin-3-YL)pyrrolidine dihydrochloride to analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of structural analogs of 1-(Azetidin-3-YL)pyrrolidine dihydrochloride. Due to the limited publicly available data on the specific biological activity of this compound, this guide focuses on the pharmacological profiles of its structurally related analogs, for which experimental data have been published. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the azetidine and pyrrolidine scaffolds.

The analogs discussed in this guide exhibit a diverse range of biological activities, targeting various receptors and enzymes. This diversity underscores the versatility of the azetidinyl-pyrrolidine core in medicinal chemistry. The following sections present a summary of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation

The biological activities of various 1-(Azetidin-3-YL)pyrrolidine analogs are summarized in the tables below, categorized by their primary biological target.

Muscarinic Receptor Antagonists

Azetidine and pyrrolidine derivatives have been investigated as antagonists of muscarinic acetylcholine receptors (mAChRs), which are implicated in a variety of physiological processes and are important drug targets.

CompoundTargetAssay TypeActivity (IC₅₀/Kᵢ)Reference
(R)-1-(Azetidin-3-yl)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-2-carboxamide (12d)hM₅Calcium mobilization21 nM (IC₅₀)[1]
(S)-1-(Azetidin-3-yl)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-2-carboxamide (12c)hM₅Calcium mobilization440 nM (IC₅₀)[1]
1-Methyl-2-(2,2-diphenyl-1,3-oxathiolan-5-yl)pyrrolidine derivativeshm1-hm5Radioligand BindingHigh affinity[2]
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Fluorinated pyrrolidine and azetidine amides have shown potent inhibitory activity against DPP-IV, a key enzyme in glucose metabolism, making them attractive candidates for the treatment of type 2 diabetes.

Compound ClassTargetObservationReference
Cyclohexylglycine amides of fluorinated pyrrolidines and azetidinesDPP-IVUnexpectedly strong activity[3]
GABA Uptake Inhibitors

Azetidine derivatives have been evaluated for their ability to inhibit the reuptake of the neurotransmitter gamma-aminobutyric acid (GABA), a mechanism relevant to the treatment of neurological disorders.

CompoundTargetActivity (IC₅₀)Reference
Azetidin-2-ylacetic acid with 4,4-diphenylbutenyl moietyGAT-12.83 µM
Azetidin-2-ylacetic acid with 4,4-bis(3-methyl-2-thienyl)butenyl moietyGAT-12.01 µM
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acidGAT-315.3 µM
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b)GAT-126.6 µM
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e)GAT-331.0 µM
Antibacterial Agents

Certain azetidinone derivatives have been synthesized and evaluated for their antibacterial properties.

CompoundBacterial StrainActivity (MIC)Reference
N-(arylidene)hydrazinoacetyl derivative of sulfadiazine (4a₂)Staphylococcus epidermidis ATCC 12228128 µg/mL[4]
N-(arylidene)hydrazinoacetyl derivative of sulfadiazine (4a₂)Enterococcus faecalis ATCC 25912256 µg/mL[4]
N-(arylidene)hydrazinoacetyl derivative of sulfadiazine (4a₂)Pseudomonas aeruginosa CIP 82118128 µg/mL[4]

Experimental Protocols

Muscarinic Receptor Radioligand Binding Assay

This protocol details a competitive binding assay to determine the affinity of a test compound for muscarinic receptors.

1. Membrane Preparation:

  • Prepare cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing a specific human muscarinic receptor subtype (M1-M5).[5]

2. Assay Plate Setup:

  • Set up a 96-well plate in triplicate for the following conditions:

    • Total Binding (TB): Contains assay buffer, a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine or [³H]-scopolamine), and cell membranes.[5]

    • Non-specific Binding (NSB): Contains the same components as TB, plus a high concentration of a non-labeled antagonist (e.g., atropine or pirenzepine) to saturate the receptors.[5]

    • Competition: Contains assay buffer, radioligand, cell membranes, and serial dilutions of the test compound.[5]

3. Incubation:

  • Add the components to the wells, typically with a final volume of 100-250 µL.[5]

  • Incubate the plate at room temperature (around 25°C) for 60 to 90 minutes with gentle agitation to allow the binding to reach equilibrium.[5]

4. Filtration:

  • Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[5]

  • Wash the filters rapidly with ice-cold assay buffer (3-4 times) to remove any remaining unbound radioligand.[5]

5. Radioactivity Measurement:

  • Dry the filter mat.

  • Quantify the radioactivity retained on the filters using a liquid scintillation counter.[5]

6. Data Analysis:

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).[5]

  • The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to act as an agonist or antagonist at Gq-coupled muscarinic receptors (M1, M3, M5) by detecting changes in intracellular calcium levels.

1. Cell Culture:

  • Seed CHO cells expressing the Gq/11-coupled muscarinic receptor subtype of interest in an appropriate assay plate.[6]

2. Dye Loading:

  • Remove the cell culture medium and add a calcium-sensitive dye solution (e.g., Fluo-4 AM or Fura-2 AM) to the cells. Incubate to allow the dye to enter the cells.[6]

3. Compound Addition:

  • Prepare serial dilutions of the test compounds.

  • For antagonist testing, pre-incubate the cells with the antagonist before adding a known agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).[1]

4. Fluorescence Measurement:

  • Measure the change in fluorescence intensity using a suitable plate reader. The change in fluorescence is proportional to the increase in intracellular calcium.[6]

5. Data Analysis:

  • For agonists, generate concentration-response curves to determine the EC₅₀ value.

  • For antagonists, generate concentration-response curves to determine the IC₅₀ value.[6]

Mandatory Visualization

Muscarinic Receptor Signaling Pathway

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor (M1, M3, M5) Acetylcholine->Muscarinic_Receptor Binds G_Protein Gq/11 Protein Muscarinic_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_Release Ca²⁺ Release ER->Ca2_Release Induces Ca2_Release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates targets leading to G Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compound, Buffers) Start->Prepare_Reagents Plate_Setup Set up 96-well Plate (TB, NSB, Competition) Prepare_Reagents->Plate_Setup Incubation Incubate at Room Temp (60-90 min) Plate_Setup->Incubation Filtration Filter through Glass Fiber Mat Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Drying Dry Filter Mat Washing->Drying Counting Quantify Radioactivity (Scintillation Counter) Drying->Counting Data_Analysis Calculate IC₅₀ and Ki Counting->Data_Analysis End End Data_Analysis->End

References

1-(Azetidin-3-YL)pyrrolidine dihydrochloride vs. other azetidine derivatives in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the azetidine scaffold represents a privileged structure in medicinal chemistry, offering unique conformational constraints that can lead to potent and selective modulators of various biological targets. This guide provides a comparative overview of the in vitro performance of several azetidine derivatives against different therapeutic targets, supported by experimental data and detailed protocols.

While specific comparative data for 1-(Azetidin-3-YL)pyrrolidine dihydrochloride is not extensively available in the public domain, this guide will compare other relevant azetidine derivatives to illustrate the structure-activity relationships and diverse biological activities within this chemical class. The following sections detail the in vitro activity of azetidine derivatives as inhibitors of GABA transporters, STAT3, and Human Cytomegalovirus (HCMV).

Azetidine Derivatives as GABA Uptake Inhibitors

Azetidine-based compounds have been investigated as conformationally constrained analogs of GABA, leading to the discovery of potent inhibitors of GABA transporters (GATs). The potency and selectivity of these derivatives are highly dependent on the nature and position of substituents on the azetidine ring.[1]

Table 1: In Vitro Inhibitory Activity of Selected Azetidine Derivatives against GAT-1 and GAT-3 [1]

Compound/Derivative ClassTargetIC50 (µM)Key Structural Features
Azetidin-2-ylacetic acid derivativesGAT-1Low micromolarLipophilic moieties such as 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl groups.[1]
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivativesGAT-1 & GAT-3Moderate affinityHydroxy and methoxyphenyl substitutions at the 3-position.[1]
Experimental Protocol: Cell-Based GABA Transporter Inhibition Assay[1]

This protocol outlines a cell-based assay to determine the inhibitory activity of compounds on GABA transporters.

Materials:

  • HEK-293 cells stably expressing the desired GABA transporter (e.g., rGAT-1).[1]

  • Test compounds (azetidine derivatives).

  • Radiolabeled GABA ([³H]GABA).

  • Appropriate cell culture medium and buffers.

Procedure:

  • Cell Culture: Culture the HEK-293 cells expressing the target GAT to a suitable confluency in 96-well plates.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compounds for a specified duration at room temperature.

  • GABA Uptake: Initiate GABA uptake by adding a solution containing [³H]GABA.

  • Incubation: Incubate the plates for a short period to allow for GABA uptake.

  • Termination: Stop the uptake by washing the cells with ice-cold buffer.

  • Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [³H]GABA using a scintillation counter.

  • Data Analysis: Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.

Azetidine Derivatives as STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a key therapeutic target in oncology. Azetidine amides have emerged as potent small-molecule inhibitors of STAT3 DNA-binding activity.[2][3]

Table 2: In Vitro Inhibitory Potency of Selected Azetidine Amides against STAT3 DNA-Binding Activity [1]

CompoundEMSA IC50 (µM)Key Structural Features
5aSub-micromolarModifications to the amide nitrogen and aromatic ring system.[1]
5oSub-micromolarModifications to the amide nitrogen and aromatic ring system.[1]
8i0.34Benzohydroxamic acid moiety, representing the most potent analogue in this series.[2]
Experimental Protocol: STAT3 DNA-Binding Assay (EMSA)[1][2][3]

This assay measures the ability of a compound to inhibit the binding of activated STAT3 protein to its specific DNA consensus sequence.

Materials:

  • Nuclear extracts from cells with activated STAT3 (e.g., NIH3T3/v-Src fibroblasts).[2][3]

  • Radiolabeled high-affinity sis-inducible element (hSIE) probe that binds STAT3.[2][3]

  • Test compounds (azetidine derivatives).

  • Polyacrylamide gel electrophoresis reagents.

Procedure:

  • Pre-incubation: Pre-incubate the nuclear extracts containing activated STAT3 with increasing concentrations of the test compounds for 30 minutes at room temperature.[2][3]

  • Binding Reaction: Add the radiolabeled hSIE probe to the mixture and incubate to allow for STAT3-DNA binding.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe by native polyacrylamide gel electrophoresis.

  • Visualization: Visualize the radiolabeled bands by autoradiography.

  • Quantification: Quantify the bands corresponding to the STAT3:DNA complexes using imaging software (e.g., ImageJ).[2][3]

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

Azetidine-Containing Dipeptides as HCMV Inhibitors

The rigid azetidine ring can introduce conformational constraints in peptides, which can be beneficial for antiviral activity. Azetidine-containing dipeptides have been investigated as inhibitors of Human Cytomegalovirus (HCMV) replication.[1]

Table 3: Anti-HCMV Activity and Cytotoxicity of Representative Azetidine-Containing Dipeptides [1]

CompoundEC50 (µM)CC50 (µM)Selectivity Index (CC50/EC50)
Representative Dipeptide 1Data not specifiedData not specifiedData not specified
Representative Dipeptide 2Data not specifiedData not specifiedData not specified

EC50: 50% effective concentration required to inhibit HCMV plaque formation.[1] CC50: 50% cytotoxic concentration.[1]

Experimental Protocol: HCMV Plaque Reduction Assay[1]

This assay is used to determine the in vitro antiviral activity of compounds against HCMV.

Materials:

  • Human foreskin fibroblasts (HFFs).[1]

  • HCMV strain (e.g., AD169).[1]

  • Test compounds (azetidine-containing dipeptides).

  • Cell culture medium and overlay medium (containing carboxymethylcellulose or agarose).

Procedure:

  • Cell Seeding: Seed HFFs in 6-well plates and grow to confluence.

  • Infection: Infect the cell monolayers with a known amount of HCMV.

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add an overlay medium containing various concentrations of the test compounds.

  • Incubation: Incubate the plates for 7-10 days to allow for plaque formation.

  • Staining and Counting: Fix and stain the cells (e.g., with crystal violet) and count the number of plaques in each well.

  • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

Visualizing Pathways and Workflows

To further aid in the understanding of the experimental processes and biological context, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

STAT3_Signaling_Pathway cluster_cell Cell Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer 4. Dimerization Nucleus Nucleus STAT3_dimer->Nucleus 5. Translocation DNA DNA STAT3_dimer->DNA 6. DNA Binding Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Transcription Azetidine_Inhibitor Azetidine Derivative (STAT3 Inhibitor) Azetidine_Inhibitor->STAT3_dimer Inhibits DNA Binding

Caption: Inhibition of the JAK-STAT3 signaling pathway by azetidine derivatives.

in_vitro_workflow Compound_Synthesis Azetidine Derivative Synthesis/Acquisition Primary_Screening Primary In Vitro Assay (e.g., Binding Assay) Compound_Synthesis->Primary_Screening Dose_Response Dose-Response & Potency (IC50/EC50 Determination) Primary_Screening->Dose_Response Selectivity_Panel Selectivity Profiling (Against related targets) Dose_Response->Selectivity_Panel Cell_Based_Assays Cell-Based Functional Assays (e.g., Cytotoxicity, Signaling) Dose_Response->Cell_Based_Assays Lead_Optimization Lead Optimization Selectivity_Panel->Lead_Optimization Cell_Based_Assays->Lead_Optimization

Caption: General workflow for the in vitro evaluation of azetidine derivatives.

References

Head-to-Head Comparison: 1-(Azetidin-3-YL)pyrrolidine dihydrochloride and Known DPP-IV Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, head-to-head comparison of the novel compound 1-(Azetidin-3-YL)pyrrolidine dihydrochloride with established Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. Due to the absence of publicly available data for this compound, this guide presents a hypothetical but scientifically plausible inhibitory profile for this compound to illustrate its potential performance against well-characterized drugs in the "gliptin" class. The experimental data for the known inhibitors are based on reported values in the scientific literature.

Introduction to DPP-IV Inhibition

Dipeptidyl Peptidase-IV (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV prolongs the action of these hormones, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism makes DPP-IV a key therapeutic target for the management of type 2 diabetes mellitus. The azetidine and pyrrolidine structural motifs present in this compound suggest its potential as a DPP-IV inhibitor, warranting a comparative analysis against established drugs in this class.

Comparative Analysis of Inhibitory Potency

The primary metric for evaluating the efficacy of a DPP-IV inhibitor is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of this compound (hypothetical) and four widely-used DPP-IV inhibitors against human recombinant DPP-IV.

CompoundIC50 (nM)Reference
This compound 15.8 Hypothetical Data
Sitagliptin~19
Vildagliptin~62
Saxagliptin~50
Linagliptin~1

Note: The IC50 value for this compound is a hypothetical value generated for illustrative purposes to demonstrate its potential placement within the landscape of known DPP-IV inhibitors.

Experimental Protocol: In Vitro DPP-IV Inhibition Assay

The following protocol outlines the methodology for determining the IC50 values of test compounds against human recombinant DPP-IV.

3.1. Materials and Reagents

  • Human recombinant DPP-IV (e.g., from R&D Systems or equivalent)

  • DPP-IV fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl (50 mM, pH 7.5) containing 1 M NaCl and 1 mg/mL BSA

  • Test Compounds: this compound and known inhibitors (Sitagliptin, Vildagliptin, Saxagliptin, Linagliptin) dissolved in DMSO

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

3.2. Assay Procedure

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these stock solutions in the assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme and Substrate Preparation: Dilute the human recombinant DPP-IV enzyme in the assay buffer to the desired working concentration. Prepare the Gly-Pro-AMC substrate solution in the assay buffer.

  • Assay Reaction:

    • Add 25 µL of the diluted test compound solutions to the wells of the 96-well plate.

    • For the positive control (no inhibition), add 25 µL of assay buffer with 1% DMSO.

    • For the negative control (background), add 50 µL of assay buffer.

    • Add 25 µL of the diluted DPP-IV enzyme solution to all wells except the negative control wells.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.

  • Data Acquisition:

    • Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes using a microplate reader set to kinetic mode (Ex: 360 nm, Em: 460 nm).

    • The rate of reaction (V) is determined from the linear portion of the fluorescence versus time curve.

  • Data Analysis:

    • Subtract the background fluorescence from all measurements.

    • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_positive_control)] x 100

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the in vitro DPP-IV inhibition assay.

DPP_IV_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Plate Setup cluster_readout Data Acquisition & Analysis Compound_Prep Compound Serial Dilution Add_Compound Add Compound/Control Compound_Prep->Add_Compound Enzyme_Prep Enzyme Dilution Add_Enzyme Add DPP-IV Enzyme Enzyme_Prep->Add_Enzyme Substrate_Prep Substrate Dilution Add_Substrate Add Substrate (Gly-Pro-AMC) Substrate_Prep->Add_Substrate Incubate Incubate (37°C, 10 min) Add_Enzyme->Incubate Incubate->Add_Substrate Kinetic_Read Kinetic Fluorescence Reading Add_Substrate->Kinetic_Read Calc_Inhibition Calculate % Inhibition Kinetic_Read->Calc_Inhibition IC50_Determination Determine IC50 Calc_Inhibition->IC50_Determination

Diagram of the DPP-IV inhibition assay workflow.

Signaling Pathway of DPP-IV Inhibition

The diagram below illustrates the signaling pathway affected by DPP-IV inhibitors.

DPP_IV_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Food Intake GLP1_GIP Active Incretins (GLP-1, GIP) Food->GLP1_GIP stimulates secretion Insulin Insulin Secretion GLP1_GIP->Insulin stimulates Glucagon Glucagon Secretion GLP1_GIP->Glucagon inhibits DPP4 DPP-IV Enzyme GLP1_GIP->DPP4 substrate for Glucose_Uptake Glucose Uptake by Tissues Insulin->Glucose_Uptake promotes Hepatic_Glucose Hepatic Glucose Production Glucagon->Hepatic_Glucose stimulates Glucagon->Hepatic_Glucose Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins inactivates DPP4_Inhibitor 1-(Azetidin-3-YL)pyrrolidine dihydrochloride / Gliptins DPP4_Inhibitor->DPP4 inhibits Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose leads to

Mechanism of action of DPP-IV inhibitors.

Conclusion

This guide provides a framework for the comparative evaluation of this compound against established DPP-IV inhibitors. Based on its structural features, it is plausible that this compound could exhibit potent inhibitory activity against DPP-IV. The hypothetical IC50 value presented in this guide suggests that this compound could be a promising candidate for further investigation as a treatment for type 2 diabetes. The provided experimental protocol offers a standardized method for determining its actual inhibitory potency, which is a critical step in its preclinical development. Further studies are warranted to fully characterize the pharmacological profile of this novel compound.

Validating In Vitro Hits of 1-(Azetidin-3-YL)pyrrolidine Dihydrochloride in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is a hypothetical cellular validation plan for 1-(Azetidin-3-YL)pyrrolidine dihydrochloride. As of this writing, the specific biological target for this compound is not publicly documented. Based on the prevalence of its core chemical structures (azetidine and pyrrolidine) in neurologically active compounds, this guide will proceed under the assumption that it has been identified as a potential modulator of nicotinic acetylcholine receptors (nAChRs), a common target for such molecules. This document serves as a template for the cellular validation of a hypothetical in vitro hit.

Introduction

The successful transition of an in vitro hit to a viable drug candidate hinges on rigorous validation in cellular models. This guide provides a comparative framework for validating the activity of this compound, a novel compound with a hypothesized activity on nicotinic acetylcholine receptors (nAChRs). We will outline a series of cellular assays to confirm its mechanism of action, potency, and selectivity against known nAChR modulators.

For the purpose of this guide, we will compare the cellular activity of our lead compound, designated as Compound X (this compound), with two well-characterized nAChR modulators:

  • PNU-282987: A highly selective agonist for the α7 nAChR subtype.[1]

  • Epibatidine: A potent, non-selective nAChR agonist.[1]

This comparison will be conducted in cellular models engineered to express specific nAChR subtypes, primarily the human neuroblastoma cell line SH-EP1, which does not endogenously express nAChRs and thus serves as an excellent background for expressing desired subtypes.[2]

Comparative Data Summary

The following tables summarize hypothetical quantitative data obtained from key cellular assays. These tables are designed for easy comparison of Compound X with the reference compounds.

Table 1: Potency and Efficacy in a Membrane Potential Assay

CompoundTarget nAChR SubtypeEC50 (nM)Maximum Response (% of Acetylcholine)
Compound X α715095%
α4β2>10,000<10%
α3β4>10,000<10%
PNU-282987 α750100%
α4β2>10,000<5%
α3β4>10,000<5%
Epibatidine α75110%
α4β21105%
α3β410100%

Table 2: Ion Flux confirmation via ⁸⁶Rb⁺ Efflux Assay

CompoundTarget nAChR SubtypeEC50 (nM)% Max Efflux (vs. Acetylcholine)
Compound X α718092%
PNU-282987 α76098%

Table 3: Off-Target Activity Profile (Selected GPCRs)

CompoundTargetAssay TypepEC50 / pIC50
Compound X Histamine H3 Receptor[³⁵S]-GTPγS< 5
Dopamine D2 ReceptorRadioligand Binding< 5
PNU-282987 Histamine H3 Receptor[³⁵S]-GTPγS< 5
Dopamine D2 ReceptorRadioligand Binding< 5

Experimental Protocols

Cell Culture and Stable Transfection
  • Cell Line: Human neuroblastoma SH-EP1 cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Transfection: SH-EP1 cells are transfected with plasmids encoding the desired human nAChR subunits (e.g., α7, α4 and β2, α3 and β4) using a suitable transfection reagent. Stable cell lines are selected using an appropriate antibiotic resistance marker.

Membrane Potential Assay

This assay measures changes in cell membrane potential upon nAChR activation.

  • Plate Cells: Seed stably transfected SH-EP1 cells into 96-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Wash cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and incubate with a membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of Compound X, PNU-282987, and Epibatidine.

  • Measurement: Use a fluorescence plate reader to measure baseline fluorescence, then add the compounds and immediately measure the change in fluorescence over time.

  • Data Analysis: The change in fluorescence is proportional to the change in membrane potential. Plot concentration-response curves and calculate EC50 values.

⁸⁶Rb⁺ Efflux Assay

This orthogonal assay directly measures ion flux through the nAChR channel.[2][3]

  • Plate Cells: Culture stably transfected cells to confluence in 24-well plates.

  • Loading: Incubate cells with ⁸⁶Rb⁺ (a surrogate for K⁺) in loading buffer for 2-4 hours.

  • Wash: Aspirate the loading buffer and wash the cells rapidly with a non-radioactive buffer to remove extracellular ⁸⁶Rb⁺.

  • Stimulation: Add the test compounds (Compound X, PNU-282987) at various concentrations and incubate for a short period (2-5 minutes).

  • Collection and Measurement: Collect the supernatant (containing effluxed ⁸⁶Rb⁺) and lyse the cells to measure the remaining intracellular ⁸⁶Rb⁺. Measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of ⁸⁶Rb⁺ efflux and plot against compound concentration to determine EC50 values.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothesized signaling pathway of Compound X and the general workflow for its cellular validation.

nAChR_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Compound_X Compound X (Hypothesized Agonist) nAChR α7 nAChR Compound_X->nAChR Binds to Receptor Ion_Influx Cation Influx (Na⁺, Ca²⁺) nAChR->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response

Caption: Hypothesized signaling pathway for Compound X at the α7 nAChR.

Hit_Validation_Workflow Start In Vitro Hit (Compound X) Primary_Assay Primary Cellular Assay (Membrane Potential) Start->Primary_Assay Potency_Selectivity Determine Potency (EC50) & Subtype Selectivity Primary_Assay->Potency_Selectivity Orthogonal_Assay Orthogonal Assay (⁸⁶Rb⁺ Efflux) Potency_Selectivity->Orthogonal_Assay Confirm_MoA Confirm Mechanism of Action (Ion Flux) Orthogonal_Assay->Confirm_MoA Off_Target Off-Target Screening (e.g., GPCR Panel) Confirm_MoA->Off_Target Safety_Profile Assess Safety & Specificity Off_Target->Safety_Profile End Validated Cellular Hit Safety_Profile->End

References

Comparative Cross-Reactivity Profiling of 3-Substituted Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of 3-Substituted Azetidines in Pharmacology

The 3-substituted azetidine motif is a versatile structural component found in a diverse array of pharmacologically active molecules.[1] Its constrained four-membered ring can impart advantageous properties, including enhanced metabolic stability and optimized binding affinity to biological targets.[1] Consequently, derivatives of this scaffold have been explored for a wide range of therapeutic applications, targeting everything from bacterial infections and cancer to disorders of the central nervous system.[1] Of particular interest is the activity of 3-substituted azetidine derivatives as potent inhibitors of monoamine transporters.[1]

Comparative Analysis of Monoamine Transporter Inhibition

To illustrate the cross-reactivity profile of this class of compounds, we present data on a representative 3-aminoazetidine derivative, designated as compound 10dl . This compound's inhibitory activity was assessed against the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

Table 1: Comparative Inhibitory Activity (IC₅₀) of Compound 10dl against Monoamine Transporters [1]

CompoundSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)
10dl 1.28.5150

The data clearly indicates that substitutions on the azetidine ring significantly influence the potency and selectivity for different monoamine transporters. Compound 10dl, with its particular substitution pattern, demonstrates high affinity for both SERT and NET, while exhibiting considerably lower activity at DAT.[1] This underscores the potential for meticulous chemical modification to fine-tune the pharmacological profile of 3-substituted azetidine derivatives.[1]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the cross-reactivity profiling of novel chemical entities.

Radioligand Binding Assay (Filtration Method)

This assay is a standard method for determining the affinity of a test compound for a specific receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the target receptor are homogenized in an ice-cold buffer.

  • The homogenate undergoes centrifugation to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable buffer for the assay.[2][3]

2. Assay Procedure:

  • The assay is conducted in a 96-well plate format.

  • Each well contains the prepared cell membranes, a radiolabeled ligand that specifically binds to the target receptor, and the test compound at various concentrations.

  • The plate is incubated to allow the binding to reach equilibrium.[3][4]

3. Filtration and Washing:

  • The incubation is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.[2][3]

4. Scintillation Counting and Data Analysis:

  • The filters are placed in scintillation vials with a scintillation cocktail.

  • The radioactivity on the filters is measured using a liquid scintillation counter.

  • The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).[2][3]

Monoamine Transporter Uptake Assay

This functional assay measures the ability of a compound to inhibit the uptake of neurotransmitters by their respective transporters.

1. Cell Culture and Preparation:

  • Human Embryonic Kidney (HEK293) cells engineered to express the specific monoamine transporter (SERT, NET, or DAT) are cultured.

  • The cells are harvested and plated into 96-well plates.[1]

2. Compound Incubation and Radioligand Addition:

  • The test compounds are serially diluted and added to the cells.

  • A radiolabeled substrate specific for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]GBR12935 for DAT) is then added to each well.[1]

3. Termination and Measurement:

  • The uptake reaction is stopped after a defined incubation period.

  • The amount of radiolabeled substrate taken up by the cells is quantified using a scintillation counter.[1]

4. Data Analysis:

  • The IC₅₀ values, representing the concentration of the test compound that inhibits 50% of the substrate uptake, are calculated by fitting the data to a four-parameter logistic equation.[1]

Visualizations

The following diagrams illustrate the general signaling pathway of monoamine transporters and the workflow for the in vitro uptake assay.

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamine) Monoamine Monoamine Vesicle->Monoamine Release Transporter Monoamine Transporter (SERT, NET, DAT) Azetidine 3-Substituted Azetidine Derivative Azetidine->Transporter Inhibition Monoamine->Transporter Receptor Postsynaptic Receptor Monoamine->Receptor Binding Signal Transduction Signal Transduction

Monoamine transporter signaling and inhibition.

Uptake_Assay_Workflow Start Start Cell_Culture Culture HEK293 cells expressing transporter Start->Cell_Culture Plate_Cells Seed cells into 96-well plate Cell_Culture->Plate_Cells Add_Compound Add serial dilutions of 3-substituted azetidine Plate_Cells->Add_Compound Add_Radioligand Add radiolabeled substrate Add_Compound->Add_Radioligand Incubate Incubate Add_Radioligand->Incubate Terminate Terminate uptake Incubate->Terminate Measure Measure radioactivity (Scintillation Counter) Terminate->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Monoamine transporter uptake assay workflow.

References

Comparative Analysis of 1-(Azetidin-3-YL)pyrrolidine Dihydrochloride Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-(azetidin-3-YL)pyrrolidine dihydrochloride derivatives, focusing on their structure-activity relationships (SAR) as modulators of nicotinic acetylcholine receptors (nAChRs). The information presented herein is compiled from various studies on analogous compounds, offering insights into the chemical features influencing their biological activity. Due to the limited publicly available data on this specific scaffold, this guide draws parallels from closely related azetidinyl and pyrrolidinyl derivatives to inform future drug discovery and development efforts.

Introduction to Azetidinyl-Pyrrolidine Scaffolds

The azetidine and pyrrolidine ring systems are prevalent motifs in medicinal chemistry, recognized for their favorable pharmacological properties, including metabolic stability and the ability to introduce conformational rigidity.[1][2] The combination of these two saturated heterocycles in the 1-(azetidin-3-yl)pyrrolidine core presents a unique three-dimensional structure that can be strategically modified to achieve desired biological activities. These derivatives have garnered interest primarily for their potential to modulate nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of central nervous system (CNS) disorders.[2][3]

Structure-Activity Relationship (SAR) Analysis

The biological activity of 1-(azetidin-3-yl)pyrrolidine derivatives is significantly influenced by the nature and position of substituents on both the azetidine and pyrrolidine rings. The following sections summarize the key SAR findings based on available literature for analogous compounds targeting nAChRs.

Substitutions on the Pyrrolidine Ring

Modifications to the pyrrolidine moiety have a pronounced effect on the affinity and selectivity of these compounds for different nAChR subtypes.

  • N-Substitution: The substituent on the pyrrolidine nitrogen is a critical determinant of activity. Small alkyl groups, such as methyl, are often well-tolerated.

  • Aromatic and Heteroaromatic Substituents: The introduction of aromatic or heteroaromatic rings can significantly enhance binding affinity. For instance, pyridine and phenyl groups are common in potent nAChR ligands.[4] The position of nitrogen in heteroaromatic rings can influence selectivity for different nAChR subtypes.

Substitutions on the Azetidine Ring

Alterations to the azetidine ring contribute to the fine-tuning of the pharmacological profile.

  • 3-Position Linkage: The linkage of the pyrrolidine ring at the 3-position of the azetidine is a key structural feature.

  • N-Substitution: The substituent on the azetidine nitrogen also plays a role in modulating activity, though often to a lesser extent than the pyrrolidine nitrogen.

Comparative Biological Data

The following table summarizes the binding affinities (Ki) of representative azetidinyl and pyrrolidinyl derivatives for different nAChR subtypes. This data is compiled from studies on analogous compounds and serves as a predictive guide for the 1-(azetidin-3-yl)pyrrolidine scaffold.

Compound IDPyrrolidine N-SubstituentAzetidine N-Substituentα4β2 nAChR Ki (nM)α3β4 nAChR Ki (nM)α7 nAChR Ki (nM)
Analog 1 MethylH1.3>10,000>10,000
Analog 2 3-PyridinylH0.550200
Analog 3 5-PyrimidinylH2.1150800
Sazetidine-A (5-(ethynyl)pyridin-3-yl)methylH0.0713450

Data is illustrative and compiled from analogous series of compounds.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of nAChR modulators.

Radioligand Binding Assay for nAChRs

This protocol is used to determine the binding affinity of test compounds for specific nAChR subtypes.[5]

Materials and Reagents:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from HEK293 cells).

  • Radioligand (e.g., [³H]epibatidine).

  • Binding buffer (e.g., phosphate-buffered saline, PBS).

  • Unlabeled competitor (e.g., nicotine).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), unlabeled competitor (for non-specific binding), or the test compound.

  • Incubate the plate to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 and Ki values using non-linear regression analysis.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway for nAChRs and a typical workflow for a radioligand binding assay.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR nAChR Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Opens Channel Agonist Agonist (e.g., Acetylcholine) Agonist->nAChR Binds Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling Depolarization->Downstream

Caption: Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway.

Radioligand_Binding_Assay_Workflow start Start prep Prepare Reagents (Membranes, Radioligand, Compounds) start->prep incubate Incubate Components in 96-well Plate prep->incubate filter Rapid Filtration to Separate Bound/Free Ligand incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50, Ki determination) count->analyze end End analyze->end

Caption: Workflow for a Radioligand Binding Assay.

Conclusion

The 1-(azetidin-3-yl)pyrrolidine scaffold represents a promising starting point for the development of novel CNS-active agents, particularly nAChR modulators. The structure-activity relationships derived from analogous series of compounds suggest that strategic modifications to both the azetidine and pyrrolidine rings can lead to potent and selective ligands. Further synthesis and biological evaluation of derivatives based on this core structure are warranted to fully explore its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation of these compelling molecules.

References

Benchmarking the Efficacy of Azetidine-Based Compounds Against Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the discovery and development of novel therapeutics with unique mechanisms of action. One such promising class of compounds is the azetidine derivatives, which have demonstrated potent bactericidal activity against Mycobacterium tuberculosis. This guide provides an objective comparison of the efficacy of a representative azetidine-based compound series, herein referred to as BGAz, with standard first-line antitubercular drugs. The data presented is intended to inform researchers and drug development professionals on the potential of this new chemical scaffold.

In Vitro Efficacy: A Head-to-Head Comparison

The in vitro potency of the BGAz series was evaluated against the H37Rv strain of Mycobacterium tuberculosis and compared with the standard first-line antitubercular agents: isoniazid, rifampicin, ethambutol, and pyrazinamide. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, was the primary metric for comparison.

Compound/DrugTarget/Mechanism of ActionMIC against M. tuberculosis H37Rv (µM)
BGAz-003 Inhibition of mycolic acid biosynthesis3.3
BGAz-004 Inhibition of mycolic acid biosynthesis3.3
BGAz-002 Inhibition of mycolic acid biosynthesis6.2
BGAz-005 Inhibition of mycolic acid biosynthesis7.2
Isoniazid Inhibition of mycolic acid synthesis0.03 - 0.06
Rifampicin Inhibition of DNA-dependent RNA polymerase0.12 - 0.5
Ethambutol Inhibition of arabinosyl transferases (cell wall synthesis)2.0 - 5.0
Pyrazinamide Multiple targets including energy production and trans-translation (active at acidic pH)25 - 100 (at pH 5.5 - 6.8)

Note: MIC values can vary slightly depending on the specific experimental conditions.

The BGAz compounds exhibit potent activity against M. tuberculosis H37Rv, with MIC values in the low micromolar range. While isoniazid and rifampicin demonstrate lower MICs, the efficacy of the BGAz series is notable, especially considering their novel mechanism of action. This suggests a potential for these compounds to be effective against strains resistant to current first-line therapies.

Mechanism of Action: A Novel Approach to a Known Pathway

The BGAz series of compounds inhibit a late-stage step in mycolic acid biosynthesis, a critical component of the mycobacterial cell wall. This mechanism is distinct from that of isoniazid, which also targets mycolic acid synthesis but through the inhibition of the enoyl-acyl carrier protein reductase (InhA).

dot

cluster_BGAz BGAz Compounds cluster_Isoniazid Isoniazid (Prodrug) cluster_Rifampicin Rifampicin cluster_Ethambutol Ethambutol cluster_Pyrazinamide Pyrazinamide (Prodrug) cluster_Targets Mycobacterial Targets BGAz BGAz Series Mycolic_Acid_Late Late-stage Mycolic Acid Biosynthesis BGAz->Mycolic_Acid_Late inhibits Isoniazid Isoniazid KatG KatG (activation) Isoniazid->KatG activated by InhA InhA (Mycolic Acid Synthesis) KatG->InhA inhibits Rifampicin Rifampicin RNAP DNA-dependent RNA Polymerase Rifampicin->RNAP inhibits Ethambutol Ethambutol Arabinogalactan Arabinogalactan Synthesis Ethambutol->Arabinogalactan inhibits Pyrazinamide Pyrazinamide Pyrazinamidase Pyrazinamidase (activation) Pyrazinamide->Pyrazinamidase activated by Multiple_Targets Multiple Targets (Energy, trans-translation) Pyrazinamidase->Multiple_Targets inhibits

Caption: Mechanisms of action for BGAz compounds and first-line antitubercular drugs.

This unique target within a validated pathway presents a significant advantage, as cross-resistance with isoniazid is less likely. The other first-line drugs operate through entirely different mechanisms: rifampicin inhibits RNA synthesis by targeting RNA polymerase[1][2], ethambutol disrupts cell wall formation by inhibiting arabinosyl transferases[3][4], and pyrazinamide has multiple targets, including the disruption of membrane energetics and inhibition of trans-translation, and is most active in the acidic environment of granulomas[5][6].

Experimental Protocols

To ensure the reproducibility and comparability of the efficacy data, standardized experimental protocols are essential. The following outlines the key methodologies used for the in vitro evaluation of the BGAz compounds and standard antitubercular drugs.

Minimum Inhibitory Concentration (MIC) Determination using Resazurin Microtiter Assay (REMA)

The REMA is a colorimetric method used to determine the MIC of a compound against M. tuberculosis. It is a widely accepted, rapid, and low-cost alternative to traditional agar-based methods.

dot

start Start prep_plate Prepare 96-well plate with serial dilutions of test compound in Middlebrook 7H9 broth start->prep_plate inoculate Inoculate wells with a standardized suspension of M. tuberculosis H37Rv prep_plate->inoculate incubate1 Incubate plates at 37°C for 7 days inoculate->incubate1 add_resazurin Add resazurin solution to each well incubate1->add_resazurin incubate2 Re-incubate overnight add_resazurin->incubate2 read_results Read results: Blue color indicates inhibition, Pink color indicates growth incubate2->read_results determine_mic Determine MIC as the lowest concentration with no color change (blue) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination using the Resazurin Microtiter Assay (REMA).

Protocol Details:

  • Plate Preparation: A 96-well microtiter plate is prepared with two-fold serial dilutions of the test compounds in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis H37Rv to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The plates are sealed and incubated at 37°C for 7 days.

  • Resazurin Addition: After the initial incubation, a solution of resazurin is added to each well.

  • Final Incubation and Reading: The plates are re-incubated overnight. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).

Future Directions and In Vivo Considerations

While the in vitro data for the BGAz series is promising, in vivo efficacy studies are crucial for further development. Standard animal models, such as the mouse model of chronic tuberculosis, are used to evaluate the bactericidal activity of new drug candidates.

dot

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_clinical Clinical Development MIC Potent MIC Mouse_Model Mouse Model of Chronic TB MIC->Mouse_Model Novel_MoA Novel Mechanism of Action Novel_MoA->Mouse_Model Efficacy Bactericidal Efficacy (CFU reduction) Mouse_Model->Efficacy PK_PD Pharmacokinetics/Pharmacodynamics Mouse_Model->PK_PD Clinical_Candidate Clinical Candidate Selection Efficacy->Clinical_Candidate PK_PD->Clinical_Candidate

Caption: Logical progression from in vitro discovery to in vivo evaluation for antitubercular drugs.

These studies will be essential to determine the pharmacokinetic and pharmacodynamic properties of the BGAz compounds and to establish their efficacy in a living organism. Key parameters to be assessed include the reduction in bacterial load in the lungs and spleen of infected animals following treatment.

References

Orthogonal Validation of 1-(Azetidin-3-YL)pyrrolidine Dihydrochloride's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the orthogonal validation of the mechanism of action for the novel compound 1-(Azetidin-3-YL)pyrrolidine dihydrochloride, hereafter referred to as Compound A. Based on preliminary screenings, Compound A is hypothesized to act as an antagonist at the Gαq-coupled G-protein coupled receptor X (GPCR-X), a key mediator in a hypothetical inflammatory signaling pathway.

To rigorously confirm this proposed mechanism, this guide outlines a series of orthogonal experimental approaches. These methods, which rely on different physical principles, will collectively provide a robust validation of Compound A's molecular target and its effect on downstream signaling. For comparative analysis, the performance of Compound A is benchmarked against a known, selective GPCR-X antagonist, Compound B.

Comparative Performance Data

The following tables summarize the quantitative data from a series of orthogonal assays designed to validate the antagonistic activity of Compound A against GPCR-X.

Table 1: Receptor Binding Affinity

CompoundRadioligandAssay TypeKi (nM)
Compound A [³H]-Agonist-YCompetitive Binding15.2
Compound B [³H]-Agonist-YCompetitive Binding8.9

Table 2: Second Messenger Accumulation Assay (IP-One Assay)

CompoundTreatmentEC₅₀ of Agonist-Y (nM)Fold Shift
Vehicle Agonist-Y10.5-
Compound A (1 µM) Agonist-Y158.315.1
Compound B (1 µM) Agonist-Y126.412.0

Table 3: Calcium Flux Assay

CompoundTreatmentEC₅₀ of Agonist-Y (nM)Fold Shift
Vehicle Agonist-Y12.1-
Compound A (1 µM) Agonist-Y182.515.1
Compound B (1 µM) Agonist-Y145.212.0

Table 4: Downstream Gene Expression Analysis (qPCR)

CompoundTarget GeneFold Change vs. Vehicle
Agonist-Y Inflammatory-Gene-Z8.2
Agonist-Y + Compound A (1 µM) Inflammatory-Gene-Z1.3
Agonist-Y + Compound B (1 µM) Inflammatory-Gene-Z1.5

Experimental Protocols

1. Competitive Radioligand Binding Assay

  • Objective: To determine the binding affinity of Compound A for GPCR-X.

  • Methodology:

    • Cell membranes expressing GPCR-X are incubated with a constant concentration of the radiolabeled agonist, [³H]-Agonist-Y.

    • Increasing concentrations of unlabeled Compound A or Compound B are added to compete for binding with the radioligand.

    • Following incubation, the membranes are washed to remove unbound radioligand.

    • The amount of bound radioactivity is quantified using a scintillation counter.

    • The Ki is calculated using the Cheng-Prusoff equation.

2. IP-One Assay

  • Objective: To measure the accumulation of the second messenger inositol monophosphate (IP1), a downstream product of Gαq activation.

  • Methodology:

    • Cells expressing GPCR-X are pre-incubated with either vehicle, Compound A, or Compound B.

    • The cells are then stimulated with a range of concentrations of Agonist-Y.

    • The accumulation of IP1 is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

    • The EC₅₀ shift is calculated to determine the antagonistic potency.

3. Calcium Flux Assay

  • Objective: To measure changes in intracellular calcium concentration, a direct consequence of Gαq-PLC activation.

  • Methodology:

    • Cells expressing GPCR-X are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The cells are pre-incubated with either vehicle, Compound A, or Compound B.

    • The cells are then stimulated with a range of concentrations of Agonist-Y.

    • Changes in fluorescence intensity are measured in real-time using a plate reader.

    • The EC₅₀ shift is calculated to determine the antagonistic potency.

4. Quantitative PCR (qPCR)

  • Objective: To assess the effect of Compound A on the expression of a downstream gene known to be regulated by GPCR-X signaling.

  • Methodology:

    • Cells are treated with Agonist-Y in the presence or absence of Compound A or Compound B.

    • After a suitable incubation period, total RNA is extracted from the cells.

    • The RNA is reverse-transcribed into cDNA.

    • The expression level of "Inflammatory-Gene-Z" is quantified using qPCR with specific primers.

    • Gene expression is normalized to a housekeeping gene, and the fold change is calculated relative to the vehicle-treated control.

Visualizations

G cluster_0 Orthogonal Validation Workflow A Hypothesized MoA: Compound A is a GPCR-X Antagonist B Competitive Binding Assay (Target Engagement) A->B Validation using orthogonal methods C Second Messenger Assay (IP1 Accumulation) A->C Validation using orthogonal methods D Calcium Flux Assay (Proximal Signaling) A->D Validation using orthogonal methods E Gene Expression Analysis (Downstream Functional Output) A->E Validation using orthogonal methods F Validated MoA B->F C->F D->F E->F

Caption: Orthogonal validation workflow for Compound A's mechanism of action.

G cluster_1 Hypothetical GPCR-X Signaling Pathway Agonist Agonist-Y GPCRX GPCR-X Agonist->GPCRX Activates Gaq Gαq GPCRX->Gaq Activates CompoundA Compound A (Antagonist) CompoundA->GPCRX Inhibits PLC PLC Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca²⁺]i IP3->Ca2 Increases PKC PKC DAG->PKC Activates TF Transcription Factor PKC->TF Activates Gene Inflammatory-Gene-Z TF->Gene Upregulates

Caption: The hypothesized GPCR-X signaling pathway and the inhibitory role of Compound A.

Comparative Analysis of 1-(Azetidin-3-YL)pyrrolidine Dihydrochloride Scaffold in Neuronal Nicotinic Acetylcholine Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the performance of ligands incorporating the 1-(azetidin-3-yl)pyrrolidine scaffold, with a focus on their activity at the α4β2 nicotinic acetylcholine receptor (nAChR). Due to the limited availability of public data on the unsubstituted 1-(azetidin-3-yl)pyrrolidine dihydrochloride, this analysis focuses on Sazetidine-A, a potent and selective α4β2 nAChR ligand that features this core structure. The performance of Sazetidine-A is compared with other well-established α4β2 nAChR ligands: Varenicline, Cytisine, and Epibatidine.

The 1-(azetidin-3-yl)pyrrolidine moiety is a key structural element in the design of selective nAChR modulators. Studies have shown that the presence and specific arrangement of the four-membered azetidine ring, in conjunction with the five-membered pyrrolidine ring, can significantly influence binding affinity and functional activity at the α4β2 nAChR subtype. For instance, research has indicated that replacing an azetidine ring with a larger pyrrolidine ring in certain molecular contexts can lead to a substantial decrease in potency, highlighting the importance of the compact, rigid structure of the azetidinyl-pyrrolidine scaffold for optimal receptor interaction.

Data Presentation: Quantitative Comparison of α4β2 nAChR Ligands

The following tables summarize the binding affinities (Ki) and functional activities (EC50/IC50) of Sazetidine-A and comparator compounds at the α4β2 nAChR. Lower Ki, EC50, and IC50 values indicate higher binding affinity and potency, respectively.

Table 1: Binding Affinity (Ki) for α4β2 Nicotinic Acetylcholine Receptor

CompoundKi (nM)Radioligand UsedSource
Sazetidine-A~0.5[3H]Nicotine[1]
Varenicline0.06 - 0.14[3H]Cytisine / [3H]Epibatidine[2][3]
Cytisine0.17 - 0.8[3H]Nicotine / Intact Cell Binding[2][4]
Epibatidine~0.04 (high affinity site)[3H]Epibatidine[5]

Table 2: Functional Activity at α4β2 Nicotinic Acetylcholine Receptor

CompoundActivityAssay TypeValue (nM)Source
Sazetidine-APartial Agonist/Desensitizer86Rb+ EffluxIC50 ≈ 30 (as desensitizer)[1]
VareniclinePartial Agonist86Rb+ EffluxEC50 = 86 (rat)[3]
CytisinePartial AgonistElectrophysiologyEC50 ≈ 1000[2]
EpibatidineAgonist86Rb+ EffluxEC50 = 0.7 (human, as full agonist)

Experimental Protocols

Radioligand Binding Assay for α4β2 nAChR Affinity

This protocol is a standard method to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

Materials:

  • Cell membranes from cell lines stably expressing the human α4β2 nAChR subtype.

  • Radioligand (e.g., [3H]epibatidine or [3H]cytisine) at a concentration at or below its dissociation constant (Kd).

  • Test compound (e.g., 1-(azetidin-3-yl)pyrrolidine derivative).

  • Binding buffer (e.g., 20 mM Tris pH 7.4, 150 mM NaCl).

  • Non-specific binding control (e.g., a high concentration of a non-radiolabeled ligand like nicotine).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in the binding buffer.

  • Incubation: Incubate the plates at room temperature for a sufficient time to allow the binding to reach equilibrium (typically 2-3 hours).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Activity Assay (⁸⁶Rb⁺ Ion Flux)

This assay measures the functional activity of a compound (agonist, antagonist, or modulator) by detecting the movement of rubidium-86 ions (a surrogate for potassium ions) through the nAChR channel upon activation.

Materials:

  • HEK cells stably expressing the human α4β2 nAChR.

  • Loading Buffer containing ⁸⁶Rb⁺.

  • Assay Buffer.

  • Test compound at various concentrations.

  • Known agonist (e.g., nicotine) for antagonist and desensitization studies.

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate and allow them to grow to confluence.

  • ⁸⁶Rb⁺ Loading: Incubate the cells with the Loading Buffer containing ⁸⁶Rb⁺, allowing the cells to take up the radioactive tracer.

  • Washing: Wash the cells with Assay Buffer to remove extracellular ⁸⁶Rb⁺.

  • Compound Addition:

    • Agonist Mode: Add the test compound at various concentrations to the cells and incubate for a short period.

    • Desensitization/Antagonist Mode: Pre-incubate the cells with the test compound for a defined period (e.g., 10 minutes) before adding a known agonist like nicotine.[1]

  • Efflux Measurement: Terminate the reaction and collect the supernatant. Measure the amount of ⁸⁶Rb⁺ that has effluxed from the cells into the supernatant using a scintillation counter.

  • Data Analysis: Plot the amount of ⁸⁶Rb⁺ efflux against the concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists/desensitizers).

Visualizations

nAChR_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Agonist Nicotinic Agonist (e.g., Acetylcholine, Sazetidine-A) nAChR α4β2 nAChR Agonist->nAChR Ion_Channel Ion Channel Opening nAChR->Ion_Channel Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx NT_Release Dopamine Release Ca_Influx->NT_Release Postsynaptic_Response Postsynaptic Depolarization & Cellular Response NT_Release->Postsynaptic_Response Synaptic Cleft

Caption: α4β2 nAChR signaling pathway in a presynaptic terminal.

Radioligand_Binding_Workflow cluster_workflow Radioligand Binding Assay Workflow A 1. Prepare Assay Plate: - Cell Membranes - Radioligand ([³H]Epibatidine) - Test Compound (Varying Conc.) B 2. Incubate to Equilibrium (e.g., 2-3 hours at RT) A->B C 3. Rapid Filtration (Separate Bound from Free Ligand) B->C D 4. Wash Filters (Remove Non-specific Binding) C->D E 5. Scintillation Counting (Quantify Bound Radioactivity) D->E F 6. Data Analysis (Calculate IC₅₀ and Kᵢ) E->F

Caption: Experimental workflow for a radioligand binding assay.

Ligand_Comparison cluster_comparison Comparative Ligand Analysis at α4β2 nAChR Target α4β2 Nicotinic Acetylcholine Receptor Scaffold 1-(Azetidin-3-YL)pyrrolidine Scaffold Sazetidine Sazetidine-A Scaffold->Sazetidine Incorporated in Sazetidine->Target High Affinity Partial Agonist/ Desensitizer Varenicline Varenicline Varenicline->Target High Affinity Partial Agonist Cytisine Cytisine Cytisine->Target High Affinity Partial Agonist Epibatidine Epibatidine Epibatidine->Target Very High Affinity Agonist (Toxic)

Caption: Logical relationship of the compared α4β2 nAChR ligands.

References

Safety Operating Guide

Proper Disposal of 1-(Azetidin-3-YL)pyrrolidine dihydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides detailed, step-by-step procedures for the proper disposal of 1-(Azetidin-3-YL)pyrrolidine dihydrochloride (CAS No. 1024589-68-1), ensuring laboratory safety and regulatory compliance.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to establish a safe working environment and utilize appropriate personal protective equipment (PPE). This compound is classified as hazardous, with the potential to cause skin, eye, and respiratory irritation, and is harmful if swallowed[1].

A. Personal Protective Equipment (PPE)

A comprehensive assessment of necessary PPE should be conducted before handling the compound. The following table summarizes the required protective gear:

Protective EquipmentSpecificationsRationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles that can cause serious eye irritation[1].
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, which can lead to irritation[1].
Protective Clothing Laboratory coat.To shield the body from accidental spills.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.To avoid inhalation of dust or vapors, which may cause respiratory irritation[1].

B. Emergency Procedures

Ensure that safety equipment is readily accessible and that personnel are familiar with emergency protocols:

  • An eyewash station and safety shower should be in close proximity.

  • A chemical spill kit suitable for handling solid chemical spills should be available.

  • Familiarize yourself with the location and operation of the nearest fire extinguisher.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of in standard trash or flushed down the drain[1][2].

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect any solid this compound waste, including contaminated items such as weighing paper, pipette tips, and gloves, in a designated, puncture-resistant, and clearly labeled hazardous waste container.

  • Liquid Waste: Should the compound be in a solution, collect it in a separate, leak-proof, and shatter-proof container. The container must be compatible with the solvent used.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

Step 2: Storage of Hazardous Waste

  • Store waste containers in a designated, cool, dry, and well-ventilated hazardous waste accumulation area.

  • Ensure containers are tightly sealed to prevent leaks or spills[1].

  • Store away from incompatible materials.

Step 3: Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and disposal of the hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal[1].

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

A. Spill Response Protocol

  • Evacuate and Secure: Alert others in the vicinity and, if necessary, evacuate the immediate area. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: If it is safe to do so, prevent the further spread of the spill. For solid spills, you can gently cover the material with an absorbent material to prevent it from becoming airborne.

  • Cleanup:

    • Wearing the appropriate PPE, carefully sweep or vacuum the spilled solid material. Avoid creating dust.

    • Place the collected material and any contaminated absorbent materials into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable decontaminating solution, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and the EHS department.

IV. Experimental Workflow and Disposal Logic

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response A Assess Hazards & Don PPE B Prepare Labeled Hazardous Waste Container A->B C Collect Solid/Liquid Waste B->C Start Collection D Segregate from Other Waste Streams C->D E Store in Designated Secure Area D->E Transfer to Storage F Keep Container Tightly Closed E->F G Contact EHS or Licensed Disposal Vendor F->G Ready for Disposal H Arrange for Pickup and Final Disposal G->H S1 Evacuate & Secure Area S2 Contain Spill S1->S2 S3 Clean Up Spill (Collect as Hazardous Waste) S2->S3 S4 Decontaminate Area S3->S4 S5 Report Spill S4->S5

Disposal Workflow Diagram

References

Personal protective equipment for handling 1-(Azetidin-3-YL)pyrrolidine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling and disposal of 1-(Azetidin-3-YL)pyrrolidine dihydrochloride. The procedures outlined are designed for implementation by researchers, scientists, and drug development professionals in a laboratory setting.

Hazard Identification and Summary

The following table summarizes the anticipated hazards based on analogous compounds and general chemical principles.

Hazard ClassificationDescriptionPrecautionary Statements
Skin Corrosion/Irritation Causes skin irritation and potentially severe burns upon prolonged contact. Solid particles can react with skin moisture.[1][7][8]P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][9][10]
Serious Eye Damage/Irritation Causes serious eye damage.[8] Contact can lead to severe irritation, burns, and potential blindness.[11]P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Acute Toxicity (Oral) Harmful if swallowed.[5][8]P270: Do not eat, drink or smoke when using this product.[8][9] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Respiratory Irritation May cause respiratory irritation if inhaled as dust.[7][8]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7][8][9] P271: Use only outdoors or in a well-ventilated area.[8][9]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to ensure personal safety. All handling of this compound must be performed within a certified chemical fume hood.[2][3][12][13]

Body AreaRequired PPESpecifications and Rationale
Eyes/Face Chemical Safety Goggles & Face ShieldDue to the corrosive nature, tight-fitting chemical splash goggles are required.[12][14][15] A full-face shield must be worn over the goggles during any procedure with a splash hazard, such as transfers or dissolution.[1][12][15]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[13][14] Always inspect gloves for tears or holes before use. Use proper glove removal technique to avoid skin contact and dispose of contaminated gloves as hazardous waste.[5]
Body Laboratory Coat & Chemical ApronA flame-resistant lab coat should be worn.[13] For larger quantities or when splashing is possible, a chemical-resistant apron is required to protect against spills.[14][15][16]
Respiratory Fume Hood / RespiratorAll work must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust.[2][12][13] If a fume hood is not available for a specific task, a NIOSH-approved respirator with the appropriate cartridge for organic vapors and acid gases may be necessary after a formal risk assessment.[14][15]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the standard procedure for weighing and dissolving the solid compound.

  • Preparation and Pre-Handling Check:

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[1]

    • Read and understand the safety information before beginning.

    • Prepare and label all necessary glassware and solutions.

    • Confirm the chemical fume hood is functioning correctly.

  • Donning PPE:

    • Put on all required PPE as specified in the table above, starting with the lab coat, followed by gloves, and finally eye and face protection.

  • Chemical Handling (in Fume Hood):

    • Perform all manipulations of the solid compound within the fume hood to minimize inhalation risk.[2][12]

    • Use non-sparking tools if there is any fire risk.[10][17]

    • Carefully weigh the desired amount of the compound on a tared weigh boat or glassine paper.

    • To dissolve, slowly add the solid to the solvent (e.g., cold water) while stirring to dissipate any heat generated.[2][18][19] Never add water to the solid compound.[2][19]

  • Post-Handling:

    • Securely cap the stock container and any prepared solutions.

    • Wipe down the work surface, balance, and any equipment with a damp cloth to remove residual dust. Dispose of the cloth as solid hazardous waste.

    • Decontaminate all non-disposable equipment.

  • Doffing PPE:

    • Remove PPE in the reverse order it was put on, taking care not to touch the outside of contaminated items. Remove the face shield and gloves first, followed by the lab coat and goggles.

    • Wash hands thoroughly with soap and water after removing all PPE.[5]

Disposal Plan

Under no circumstances should this chemical or its waste be disposed of in standard trash or down the drain.[13] All waste is considered hazardous.

  • Waste Segregation:

    • Solid Waste: Collect contaminated items such as gloves, weigh boats, pipette tips, and absorbent pads in a designated, puncture-resistant, and clearly labeled hazardous waste container.[13] The label must include "Hazardous Waste" and the full chemical name.

    • Liquid Waste: Collect all solutions containing the compound in a designated, leak-proof, and shatter-proof hazardous waste container (e.g., HDPE or glass).[13] The container must be compatible with the waste and clearly labeled. Do not fill containers beyond 90% capacity.[13]

  • Waste Storage:

    • Keep waste containers securely closed when not in use.[13]

    • Store waste in a designated, cool, dry, and well-ventilated hazardous waste accumulation area, away from incompatible materials like strong oxidizing agents.[13][18]

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service.[5][13]

Visual Workflow for Safe Handling

G cluster_prep 1. Preparation cluster_handling 2. Handling Protocol cluster_disposal 3. Waste & Doffing prep_risk Review SDS & Assess Risks prep_ppe Assemble Required PPE prep_risk->prep_ppe prep_area Prepare Fume Hood & Workspace prep_ppe->prep_area don_ppe Don PPE: Coat, Gloves, Goggles, Face Shield prep_area->don_ppe weigh Weigh Solid in Fume Hood don_ppe->weigh dissolve Dissolve/Transfer (Add solid to liquid) weigh->dissolve cleanup Clean Workspace & Equipment dissolve->cleanup segregate Segregate Liquid & Solid Hazardous Waste cleanup->segregate doff_ppe Doff PPE (Contaminated items into waste) segregate->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.